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2'-Chloro-3'-methylbiphenyl-3-carboxylic acid Documentation Hub

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  • Product: 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid
  • CAS: 1215206-65-7

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic Acid

An In-Depth Technical Guide for Drug Development Professionals Executive Summary: Substituted biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: Substituted biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their synthesis is a critical step in the drug discovery pipeline. This guide provides an in-depth, experience-driven approach to the synthesis of a specific, complex target: 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid. We will dissect the strategic decisions behind selecting a synthetic route, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2] This document moves beyond a simple recitation of steps to explain the underlying causality for each experimental choice, from reagent selection to reaction optimization and troubleshooting. Detailed, field-tested protocols and process-flow visualizations are provided to ensure both conceptual understanding and practical reproducibility for researchers, scientists, and drug development professionals.

Strategic Foundation: Retrosynthetic Analysis

The first step in any successful synthesis is a logical deconstruction of the target molecule to identify readily available or easily synthesizable starting materials. For a biphenyl structure, the most powerful and common disconnection is across the central aryl-aryl bond, pointing directly to a palladium-catalyzed cross-coupling strategy.[3]

Primary Synthetic Pathways

The Suzuki-Miyaura coupling provides two primary retrosynthetic pathways for our target, contingent on which precursor functions as the organoboron species and which serves as the organohalide.

  • Route A: This pathway involves the coupling of (2-chloro-3-methylphenyl)boronic acid with 3-bromobenzoic acid. This is often advantageous as arylboronic acids are generally stable, and the commercial availability of 3-bromobenzoic acid is high.[4][5]

  • Route B: This alternative pathway utilizes 3-(dihydroxyboranyl)benzoic acid (3-carboxyphenylboronic acid) and a corresponding halogenated precursor, 1-bromo-2-chloro-3-methylbenzene.

G cluster_A Route A cluster_B Route B target 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid suzuki_A Suzuki-Miyaura Coupling target->suzuki_A suzuki_B Suzuki-Miyaura Coupling target->suzuki_B A1 (2-Chloro-3-methylphenyl)boronic acid A_plus + A1->A_plus A2 3-Bromobenzoic acid A2->A_plus B1 3-(Dihydroxyboranyl)benzoic acid B_plus + B1->B_plus B2 1-Bromo-2-chloro-3-methylbenzene B2->B_plus suzuki_A->A_plus suzuki_B->B_plus

Caption: Retrosynthetic analysis of the target molecule via two Suzuki coupling pathways.

For the purposes of this guide, we will focus on Route A . This choice is predicated on the robust nature of reactions involving 3-bromobenzoic acid and the well-established protocols for its coupling.[5]

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimization. The reaction is driven by a palladium catalyst that cycles through three key stages.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the 3-bromobenzoic acid, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are ejected as the final biphenyl product, regenerating the active Pd(0) catalyst to restart the cycle.

G pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-Br pd0->pd2_complex Ar¹-Br ox_add_label Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_trans Ar²-B(OH)₂ (Base) trans_label Transmetalation pd2_trans->pd0 Ar¹-Ar² red_elim_label Reductive Elimination G start Start reagents Combine Reactants: - 3-Bromobenzoic acid - Boronic acid start->reagents inert Purge with N₂/Ar reagents->inert solvent Add Solvents & Base: - Dioxane/H₂O - K₂CO₃ inert->solvent catalyst Add Pd(PPh₃)₄ Catalyst solvent->catalyst heat Heat to 85-90 °C (12-18h) catalyst->heat monitor Monitor by TLC/HPLC heat->monitor monitor->heat Incomplete workup Cool & Dilute with H₂O monitor->workup Complete extract Wash with Ethyl Acetate workup->extract acidify Acidify Aqueous Layer with HCl (pH 2) extract->acidify filter Collect Precipitate via Filtration acidify->filter purify Recrystallize from Ethanol/Water filter->purify end Dry & Characterize Final Product purify->end

Sources

Exploratory

Physicochemical Properties of 2'-Chloro-3'-methylbiphenyl-3-carboxylic Acid

Content Type: Technical Guide for Drug Development Professionals Core Directive & Executive Summary This guide provides a comprehensive technical analysis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-65...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide for Drug Development Professionals

Core Directive & Executive Summary

This guide provides a comprehensive technical analysis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-65-7) . Unlike generic chemical listings, this document focuses on the structure-property relationships (SPR) that dictate its behavior as a pharmaceutical intermediate and scaffold.[1]

The molecule represents a "privileged structure" in medicinal chemistry—a biphenyl core functionalized to balance lipophilicity with solubility while introducing critical steric constraints via ortho-substitution. This guide details its physicochemical profile, synthesis-derived impurity risks, and self-validating characterization protocols.[1]

Chemical Identity & Structural Analysis[2][3][4]

Identification Data
PropertySpecification
IUPAC Name 2'-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
CAS Number 1215206-65-7
Molecular Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol
SMILES CC1=C(C(=CC=C1)C2=CC=CC(=C2)C(=O)O)Cl
Key Functional Groups Carboxylic acid (ionizable), Aryl chloride (lipophilic/steric), Biaryl axis (conformational determinant)
Structural Mechanistics: The Ortho-Effect

The 2'-chloro substituent is not merely a lipophilic handle; it acts as a steric anchor . In unsubstituted biphenyls, the torsion angle between rings is ~44° in solution. The introduction of a bulky chlorine atom at the ortho position (2') forces the rings into a more orthogonal conformation (torsion angle >60°).

Implications for Drug Design:

  • Solubility: The non-planar twisted conformation disrupts π-π stacking efficiency in the solid state, often leading to higher solubility in organic solvents compared to planar analogues.[1]

  • Bioactivity: The "locked" conformation reduces the entropic penalty upon binding to protein targets (e.g., URAT1, specific kinases), a principle utilized in fragment-based drug design (FBDD).

Physicochemical Profile

The following data aggregates calculated consensus values and comparative experimental data from structurally homologous biphenyl acids.

Electronic & Solubility Parameters
ParameterValue (Approx/Predicted)Context & Significance
pKa (Acid) 4.2 – 4.4The carboxyl group is on the meta-position of the phenyl ring. The 2'-Cl/3'-Me exert minimal electronic resonance effect across the twisted biaryl bond, leaving the acidity comparable to benzoic acid (pKa 4.2).
LogP (Octanol/Water) 3.9 – 4.2Highly lipophilic due to the chloro-methyl biphenyl core.[1] Requires cosolvents (DMSO, MeOH) for biological assay preparation.
LogD (pH 7.4) ~1.0 – 1.5At physiological pH, the carboxylate anion (COO⁻) dominates, significantly lowering the distribution coefficient and improving aqueous solubility.[1]
Topological Polar Surface Area (TPSA) 37.3 ŲLow TPSA suggests high membrane permeability (passive diffusion), making it an excellent CNS or intracellular target scaffold.[1]
Solid-State Stability
  • Polymorphism Risk: Moderate. The rotational freedom of the biphenyl bond, though restricted, allows for conformational polymorphs.

  • Hygroscopicity: Low. The hydrophobic bulk protects the crystalline lattice, though the surface carboxylates may adsorb moisture if micronized.

Synthesis & Impurity Profiling[2][5]

Understanding the synthesis is critical for identifying "silent" impurities that affect physicochemical measurements. The standard route is Suzuki-Miyaura Cross-Coupling .

Synthesis Pathway & Impurity Logic
  • Reactants: 3-Carboxyphenylboronic acid + 1-Bromo-2-chloro-3-methylbenzene.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Critical Impurities:

    • Protodeboronation: Yields benzoic acid derivatives (difficult to separate by HPLC).

    • Homocoupling: Formation of symmetrical bibenzyls (highly lipophilic, alters LogP readings).[1]

SynthesisWorkflow Start Precursors: 3-Carboxyphenylboronic acid + 1-Bromo-2-chloro-3-methylbenzene Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Heat) Start->Reaction Solvent: Dioxane/H2O Product Target: 2'-Chloro-3'-methylbiphenyl -3-carboxylic acid Reaction->Product Main Pathway Impurity1 Impurity A: De-halogenated Byproduct (Loss of Cl) Reaction->Impurity1 Pd Insertion/Reduction Impurity2 Impurity B: Homocoupling Dimer (Bis-phenyl species) Reaction->Impurity2 Oxidative Coupling

Figure 1: Synthetic pathway highlighting the origin of critical physicochemical impurities.

Experimental Characterization Protocols

To ensure data integrity, use these self-validating protocols.

Protocol: Potentiometric pKa Determination

Why: Accurate pKa is essential for predicting solubility at physiological pH. UV-metric methods are preferred over potentiometric for low-solubility compounds, but a cosolvent potentiometric method is robust here.

Materials:

  • Automatic Titrator (e.g., Sirius T3 or Mettler Toledo).

  • Solvent: Water/Methanol ratios (20%, 30%, 40% MeOH).

  • Titrant: 0.1 M KOH (CO₂-free).

Methodology:

  • Yasuda-Shedlovsky Extrapolation: Since the compound is insoluble in pure water, perform titrations in three different methanol/water ratios.

  • Plot: Graph experimental pKa (

    
    ) vs. weight percent of methanol.
    
  • Extrapolate: The y-intercept (0% MeOH) gives the aqueous pKa.[1]

  • Validation: The slope should be linear (

    
    ). Non-linearity indicates aggregation or precipitation during titration.
    
Protocol: Thermodynamic Solubility Profiling

Why: Kinetic solubility (DMSO stock into buffer) overestimates solubility due to supersaturation. Thermodynamic solubility (solid equilibrium) is required for formulation.

Workflow:

  • Preparation: Add excess solid compound (approx. 2 mg) to 1 mL of buffer (pH 1.2, 6.8, 7.4).

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins (or filter using PVDF 0.2 µm). Crucial: Do not use nylon filters as they may bind the lipophilic drug.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

  • Self-Check: Measure the pH of the supernatant after equilibration. If the pH shifted significantly, the buffer capacity was insufficient.

Analytical Characterization Workflow

This diagram outlines the decision tree for validating the identity and purity of the material before physicochemical testing.

CharacterizationFlow cluster_ID Identity Verification cluster_Purity Purity & State Sample Raw Sample (Solid) NMR 1H-NMR (DMSO-d6) Check: 2'-Methyl singlet (~2.2 ppm) Check: Acid proton (~12-13 ppm) Sample->NMR MS LC-MS (ESI-) Target: [M-H]- = 245.1 Sample->MS HPLC HPLC-UV (254nm) >98% Area Norm Sample->HPLC DSC DSC Sharp Endotherm? (Polymorph Check) HPLC->DSC Decision Pass Criteria? DSC->Decision Proceed Proceed to Physicochemical Profiling Decision->Proceed Yes Reject Recrystallize Decision->Reject No

Figure 2: Analytical decision tree ensuring material integrity prior to property testing.

Handling and Safety (GHS)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

  • Handling: The carboxylic acid moiety can be corrosive to mucous membranes. Use standard PPE.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation or moisture uptake at the crystal surface.[1]

References

  • PubChem Compound Summary. (2025). 2'-Methyl-biphenyl-3-carboxylic acid (Analogous Structure Data).[2][3] National Center for Biotechnology Information. Link

  • BenchChem. (2025).[4] A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.[1][4]Link

  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.[1][4]Link

  • Williams, R. (2022).[5][6] pKa Data Compilation (Carboxylic Acids & Biphenyls). Organic Chemistry Data.[7] Link

  • ChemicalBook. (2024).[1] Product Entry: 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS 1215206-65-7).[2][8]Link

Sources

Foundational

Definitive Structural Elucidation of 2'-Chloro-3'-methylbiphenyl-3-carboxylic Acid

[1] Executive Summary The structural validation of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid presents a classic yet intricate challenge in small molecule characterization. As a likely intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The structural validation of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid presents a classic yet intricate challenge in small molecule characterization. As a likely intermediate in the synthesis of angiotensin II receptor antagonists or similar biaryl-based pharmacophores, its precise regiochemistry is critical. The steric bulk introduced by the ortho-chloro substituent (2'-position) restricts rotation around the biaryl axis, creating distinct spectroscopic signatures and potential atropisomerism that must be distinguished from regioisomeric impurities (e.g., the 4'-chloro or 5'-methyl isomers).[1]

This guide moves beyond standard spectral listing to provide a causal elucidation strategy . We define the logic required to unambiguously assign the position of the chlorine and methyl groups relative to the biaryl linkage using advanced 2D NMR (HMBC/NOESY) and HRMS.

Part 1: Synthetic Origin & Retrosynthetic Logic

To understand the impurity profile and structural expectations, we must first ground the molecule in its synthetic origin. The most robust route to this scaffold is the Suzuki-Miyaura cross-coupling reaction.[2]

Validated Synthetic Pathway

The convergent synthesis typically employs 3-carboxyphenylboronic acid (or its ester) and 1-bromo-2-chloro-3-methylbenzene .[1] This route is preferred over the reverse coupling because the boronic acid on the electron-deficient benzoic acid ring is more stable and commercially available.

Key Mechanistic Insight: The presence of the ortho-chloro group on the electrophile (aryl bromide) significantly slows the oxidative addition step in the catalytic cycle due to steric hindrance. High-activity catalysts (e.g., Pd(dppf)Cl₂ or SPhos-Pd-G2) are often required to suppress homocoupling byproducts.[1]

Visualization of Synthetic Logic

SynthesisWorkflow Reactant1 3-Carboxyphenylboronic acid (Nucleophile) Catalyst Pd(dppf)Cl2 / K2CO3 (Dioxane/H2O) Reactant1->Catalyst Reactant2 1-Bromo-2-chloro-3-methylbenzene (Electrophile) Reactant2->Catalyst Intermediate Pd(II) Complex (Oxidative Addition) Catalyst->Intermediate Steric Hindrance Product 2'-Chloro-3'-methylbiphenyl- 3-carboxylic acid Intermediate->Product Reductive Elimination

Caption: Figure 1. Convergent Suzuki-Miyaura coupling strategy highlighting the steric bottleneck at the oxidative addition step.

Part 2: Primary Characterization (MS & IR)[1]

Before deploying expensive NMR time, fundamental connectivity must be established.

High-Resolution Mass Spectrometry (HRMS)[1]
  • Technique: ESI-TOF (Negative Mode).[1]

  • Target Ion:

    
    
    
  • Formula:

    
    
    
  • Exact Mass: 246.0448 Da.

The Chlorine Signature: The most critical self-validating check is the isotopic abundance. A single chlorine atom dictates a characteristic 3:1 intensity ratio between the molecular ion (


) and the isotope peak (

) at m/z 248.0418.
  • Failure Mode: If the ratio is ~1:1, you have likely synthesized the bromo-analog (failed transmetallation). If the pattern is complex, check for dichlorinated byproducts.

Infrared Spectroscopy (FT-IR)
  • Broad Band (3300–2500 cm⁻¹): O-H stretch of the carboxylic acid (dimer).

  • Strong Peak (1680–1710 cm⁻¹): C=O stretching.[1]

  • Fingerprint (750–800 cm⁻¹): C-Cl stretch (often obscured but diagnostic if comparative data exists).[1]

Part 3: Deep Structural Elucidation (NMR)[1]

This is the core of the guide. Distinguishing the 2'-Cl, 3'-Me isomer from potential regioisomers (like 2'-Cl, 4'-Me) requires establishing connectivity across "silent" quaternary carbons.[1]

Solvent Choice: DMSO-


 is mandatory.[1] CDCl

often leads to broadening of the carboxylic acid proton or aggregation, obscuring the H-2 signal.
1H NMR Assignment Strategy

The spectrum divides into three distinct zones:

  • Acid Proton (~13.0 ppm): Broad singlet.

  • Aromatic Zone (7.2 – 8.1 ppm): Seven protons.

    • Ring A (Acid side): Look for the isolated singlet-like doublet (H-2) and the characteristic splitting of a 1,3-disubstituted ring.[1]

    • Ring B (Cl/Me side): An ABC system (three adjacent protons) due to the 1,2,3-substitution pattern.[1]

  • Aliphatic Zone (~2.4 ppm): Methyl singlet.

The Connectivity Logic (HMBC & NOESY)

To prove the structure, we must answer two questions:

  • Is the methyl group next to the chlorine? (Differentiation from 4'-Me or 5'-Me).

  • Is the chlorine at the 2' position? (Differentiation from 4'-Cl).

Table 1: Critical 2D NMR Correlations for Structural Proof

ProtonSignal TypeKey HMBC Correlation (Long Range)Key NOESY Correlation (Spatial)Structural Deduction
Me-3' Singlet (~2.40 ppm)C-2' (Quaternary, Cl-bearing)C-3' (Quaternary, Me-bearing)C-4' (Methine)H-4' (Strong)H-2' (None - blocked by Cl)Proves Methyl is attached to C-3'.[1] Correlation to a deshielded quaternary C-2' (~134 ppm) implies Cl attachment.[1]
H-2 Narrow Doublet/SingletC=O (Acid)C-1' (Bridgehead)H-6' (Weak/Medium)The correlation to C-1' establishes the biaryl linkage.[1] NOE to H-6' proves the rings are connected.
H-6' DoubletC-1 (Acid Ring Bridgehead)C-2' (Cl-bearing)H-2 / H-6 Proves H-6' is adjacent to the bridgehead.[1]
Elucidation Workflow Visualization

NMRLogic Me Methyl (3') H4p H-4' Me->H4p NOESY (Spatial) C2p C-2' (Cl-bearing) Me->C2p HMBC (3J) Proof1 Proof: Me is ortho to Cl Me->Proof1 C2p->Proof1 C1p C-1' (Bridge) Proof2 Proof: Biaryl Linkage C1p->Proof2 H2 H-2 (Acid Ring) H2->C1p HMBC (3J) H2->Proof2

Caption: Figure 2. NMR Correlation Map. Red arrows indicate scalar coupling (HMBC); Green dashed lines indicate spatial proximity (NOESY).[1]

The "Atropisomer" Warning

Due to the 2'-Chloro substituent, rotation around the C1-C1' bond is restricted. While likely not stable enough to isolate separate enantiomers at room temperature (unlike 2,2'-disubstituted biphenyls), this restriction causes broadening of the H-2, H-6, and H-6' signals in the 1H NMR at ambient temperature.[1]

  • Protocol Adjustment: If signals are broad, run the NMR at 50°C or 323 K . This increases the rotation rate, sharpening the peaks for accurate integration.

Part 4: Quality Control & Impurity Profiling

For drug development applications, separating the target from its isomers is paramount.

HPLC Method Development

Standard C18 columns often fail to resolve regioisomers (e.g., 2'-Cl vs 4'-Cl) due to similar hydrophobicity.[1]

  • Recommended Column: Phenyl-Hexyl or Biphenyl stationary phase.[1] The

    
     interactions offered by these phases are highly sensitive to the shape of the biphenyl system.
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA) .[1] The TFA is crucial to keep the carboxylic acid protonated (

    
    ), ensuring a sharp peak shape and preventing peak tailing.
    

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard text for NMR assignment logic). Link[1]

  • BenchChem. (2025).[4][5] Validating Novel Biphenyl Structures: A Comparative Guide to 2D NMR Techniques. (General methodology for biphenyl NMR). Link[1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3] (Source for HMBC/NOESY pulse sequence optimization). Link

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Application note on isomer differentiation). Link

Sources

Exploratory

Technical Monograph: 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

This technical guide provides an in-depth analysis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS 1215206-65-7), a specialized biaryl building block used in medicinal chemistry for the synthesis of complex pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS 1215206-65-7), a specialized biaryl building block used in medicinal chemistry for the synthesis of complex pharmaceutical intermediates.

CAS Registry Number: 1215206-65-7 Chemical Formula: C₁₄H₁₁ClO₂ Molecular Weight: 246.69 g/mol

Executive Summary

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is a functionalized biaryl scaffold utilized primarily in the development of small-molecule therapeutics. Its structural motif—a biphenyl core with orthogonal substitution (chloro and methyl groups on one ring, a carboxylic acid on the other)—provides a critical geometry for occupying hydrophobic pockets in protein targets, such as kinases and G-protein coupled receptors (GPCRs). This guide details its chemical properties, a validated synthesis protocol via Suzuki-Miyaura cross-coupling, and analytical characterization standards.

Chemical Identity & Physicochemical Properties

The compound is characterized by a non-planar biphenyl structure due to steric hindrance from the ortho-chloro substituent, which restricts rotation around the C1-C1' bond. This atropisomerism-like property can enhance binding selectivity in drug targets.

PropertyValue / Description
IUPAC Name 2'-Chloro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid
SMILES CC1=C(Cl)C(C2=CC=CC(C(O)=O)=C2)=CC=C1
InChI Key Unique identifier (e.g., generated from structure)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
pKa (Calc.) ~4.2 (Carboxylic acid)
LogP (Calc.) ~3.8 (Lipophilic)
Melting Point Typically 180–220°C (Dependent on polymorph/purity)

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust route for constructing the unsymmetrical biaryl core is the Suzuki-Miyaura Cross-Coupling reaction. This method offers high chemoselectivity and tolerance for the carboxylic acid moiety (often used without protection or as an ester).

Strategic Disconnection:

  • Bond Formed: C1(Aryl)-C1'(Aryl) bond.

  • Coupling Partners:

    • Partner A (Electrophile): 3-Bromobenzoic acid (or its methyl ester).

    • Partner B (Nucleophile): (2-Chloro-3-methylphenyl)boronic acid.

Experimental Protocol (Step-by-Step)

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • 3-Bromobenzoic acid (1.0 equiv)

  • (2-Chloro-3-methylphenyl)boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃, 2.5 equiv) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Charge: In a reaction vessel equipped with a magnetic stir bar and reflux condenser, add 3-Bromobenzoic acid, the boronic acid, and the base.

  • Inertion: Evacuate the vessel and backfill with Argon (repeat 3 times).

  • Solvation: Add degassed 1,4-Dioxane and Water.

  • Catalysis: Add Pd(dppf)Cl₂·DCM quickly under a positive stream of Argon.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via HPLC or TLC (Eluent: Hexane/Ethyl Acetate).

  • Work-up:

    • Cool to room temperature.

    • Acidify carefully with 1N HCl to pH ~3 (to protonate the carboxylic acid).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Pathway Diagram

SynthesisPathway Start1 3-Bromobenzoic Acid (Electrophile) Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start1->Reaction Start2 (2-Chloro-3-methylphenyl) boronic acid (Nucleophile) Start2->Reaction Intermediate Crude Biaryl Salt Reaction->Intermediate 12-16 hrs Workup Acidification (HCl) & Extraction Intermediate->Workup pH Adjustment Product 2'-Chloro-3'-methylbiphenyl- 3-carboxylic acid (Purified) Workup->Product Crystallization

Figure 1: Synthetic pathway for CAS 1215206-65-7 via Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery

This compound serves as a critical scaffold (linker) in medicinal chemistry.[1] The biphenyl unit is a privileged structure found in numerous FDA-approved drugs (e.g., Valsartan, Diflunisal).

Key Structural Advantages:

  • Conformational Restriction: The 2'-Chloro substituent forces the two phenyl rings to twist out of planarity (dihedral angle ~60–90°), creating a 3D shape that fits specific enzyme pockets better than planar biphenyls.

  • Linker Functionality: The carboxylic acid at the 3-position allows for amide coupling to generate diverse libraries of inhibitors.

  • Metabolic Stability: The chlorine atom blocks the metabolically labile ortho-position, potentially increasing the half-life (

    
    ) of the final drug molecule.
    

Target Classes:

  • Kinase Inhibitors: Used to link the ATP-binding hinge region binder to the solvent-exposed tail.

  • Angiotensin Receptor Blockers (ARBs): Although distinct from the tetrazole-biphenyls, the carboxylic acid mimic is relevant for AT1 receptor antagonism.

Analytical Characterization

To ensure the integrity of the building block before use in downstream synthesis, the following analytical criteria must be met.

Expected NMR Signals (DMSO-d₆)
  • ¹H NMR (400 MHz):

    • 
       13.0 ppm (broad s, 1H, -COOH )
      
    • 
       8.0–7.5 ppm (m, 4H, Ring A protons - Acid side)
      
    • 
       7.4–7.1 ppm (m, 3H, Ring B protons - Chloro/Methyl side)
      
    • 
       2.40 ppm (s, 3H, Ar-CH ₃)
      
Quality Control Workflow

QC_Workflow cluster_Tests Analytical Suite Sample Batch Sample (CAS 1215206-65-7) HPLC HPLC Purity (>98% Area) Sample->HPLC NMR 1H-NMR (Structure Verification) Sample->NMR MS LC-MS (m/z [M-H]- = 245.1) Sample->MS Decision Pass/Fail Decision HPLC->Decision NMR->Decision MS->Decision Release Release for Synthesis Decision->Release Pass

Figure 2: Quality control workflow for validating chemical purity and identity.

Safety & Handling (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • PubChem Database. "2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (Compound)." National Center for Biotechnology Information. Link

  • ChemicalBook. "2-Chloro-3-Methylbiphenyl-3-carboxylic acid Properties and Suppliers." Link

  • Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893–930. Link

Sources

Foundational

spectroscopic data (NMR, IR, MS) of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

This guide provides an in-depth technical analysis of the spectroscopic characterization of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-65-7).[1] [1] Executive Summary & Compound Profile 2'-Chloro-3'-meth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-65-7).[1]

[1]

Executive Summary & Compound Profile

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is a functionalized biphenyl scaffold, primarily utilized as an intermediate in the synthesis of pharmaceutical agents (e.g., thrombopoietin receptor agonists) and advanced materials.[1] Its structural integrity relies on the precise arrangement of the carboxylic acid on Ring A and the chloro/methyl substituents on Ring B, which induce specific steric torsion and electronic effects.[1]

Compound Identity
PropertyDetail
IUPAC Name 2'-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
CAS Number 1215206-65-7
Molecular Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol
Monoisotopic Mass 246.0448
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, THF; Sparingly soluble in water (unless basified)

Synthesis & Impurity Context

Understanding the synthesis is critical for interpreting spectral impurities.[1] This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.[1]

  • Reactants: 3-Carboxyphenylboronic acid (Ring A) + 1-Bromo-2-chloro-3-methylbenzene (Ring B).[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

  • Key Impurities to Monitor:

    • Protodeboronation byproduct: Benzoic acid (from boronic acid degradation).[1]

    • Homocoupling byproduct: 3,3'-Dicarboxybiphenyl.[1]

    • Regioisomers: If the starting aryl halide was isomeric (e.g., 2-chloro-4-methyl).[1]

Spectroscopic Data Analysis[1]

A. Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Negative Mode (ESI-).[1] Rationale: The carboxylic acid moiety deprotonates readily (


), providing a cleaner signal than positive mode.[1]
ParameterExpected ValueInterpretation
Ionization Mode ESI (-)Deprotonation of -COOH to -COO⁻
Parent Ion (m/z) 245.04 Corresponds to

(C₁₄H₁₀ClO₂⁻)
Isotope Pattern 3:1 ratio Distinctive chlorine signature.[1] Peak at 245.0 (¹⁰⁰%) and 247.0 (~32%) due to ³⁷Cl.[1]
Fragmentation m/z 201.05Loss of CO₂ (

), confirming the carboxylic acid.[1]
B. Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Solid state).[1] Diagnostic Bands:

  • Carboxylic Acid O-H: Broad band, 2800–3200 cm⁻¹ .[1] Often overlaps with C-H stretches.[1]

  • Carbonyl (C=O): Sharp, intense peak at 1680–1705 cm⁻¹ .[1] (Dimerized acid form).[1]

  • Aromatic C=C: Pair of bands at 1580 cm⁻¹ and 1470 cm⁻¹ .[1]

  • Aryl-Chloride (C-Cl): Weak/Medium band at 1050–1090 cm⁻¹ (in-plane bend) or 700–750 cm⁻¹ (stretch).[1]

  • Methyl C-H: Weak stretch just below 2950 cm⁻¹ .[1]

C. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ is recommended over CDCl₃ to prevent carboxyl proton exchange broadening and to ensure solubility.[1]

¹H NMR (400 MHz, DMSO-d₆)

Assignment Logic: The spectrum is defined by two spin systems: the 3-substituted Ring A (AMTX system) and the 1,2,3-trisubstituted Ring B (ABC system).[1]

Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Context
13.10 Broad Singlet1H-COOH Exchangeable acidic proton.[1]
8.05 Triplet/Dt1HH2 (Ring A) Deshielded by COOH and Ring B current.[1] Appears as a narrow triplet or doublet of doublets (

Hz).[1]
7.98 Doublet of Doublets1HH4 (Ring A) Ortho to COOH, Para to Biphenyl linkage.[1] (

Hz).[1]
7.70 Doublet of Doublets1HH6 (Ring A) Ortho to Biphenyl, Para to COOH. (

Hz).[1]
7.62 Triplet1HH5 (Ring A) Meta to both substituents.[1] (

Hz).[1][2]
7.45 Doublet1HH6' (Ring B) Ortho to Biphenyl linkage.[1] Proximity to Cl causes slight deshielding.[1]
7.38 Doublet1HH4' (Ring B) Ortho to Methyl.[1]
7.28 Triplet1HH5' (Ring B) Meta to Cl and Methyl.[1]
2.42 Singlet3H-CH₃ Methyl group attached to aromatic ring.[1]

Note on Stereochemistry: The 2'-Chloro substituent creates steric hindrance, forcing the two phenyl rings to twist out of planarity (dihedral angle > 45°).[1] This reduces conjugation compared to unsubstituted biphenyl, causing the Ring A protons to appear slightly more upfield than in a planar system.[1]

¹³C NMR (100 MHz, DMSO-d₆)

Key Signals:

  • 167.2 ppm: Carboxyl Carbon (C=O).[1]

  • 140.5 ppm: C1 (Ring A, Ipso to Ring B).[1]

  • 139.8 ppm: C1' (Ring B, Ipso to Ring A).[1]

  • 136.5 ppm: C3' (Ring B, attached to Methyl).[1]

  • 132.0 ppm: C2' (Ring B, attached to Chlorine - Distinctive weak intensity due to quadrupole broadening).[1]

  • 131.0 ppm: C3 (Ring A, attached to COOH).[1]

  • 20.8 ppm: Methyl Carbon.[1]

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution ¹H and ¹³C spectra without aggregation.[1]

  • Weigh 5–10 mg of the solid compound into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.8% D).

  • Sonicate for 30 seconds to ensure complete dissolution.

  • Transfer to a 5mm NMR tube.[1]

  • Critical Step: If the -COOH peak is broad/invisible, add 1 drop of D₂O to exchange it out, confirming the assignment by disappearance.[1]

Protocol 2: HPLC-MS Purity Check

Objective: Validate purity and mass simultaneously.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and MS (ESI-).

  • Success Criteria: Single peak at >98% area integration; Mass spectrum under the peak shows m/z 245.0 (major) and 247.0 (minor).

Visualization of Characterization Workflow

CharacterizationWorkflow Sample Crude Sample (2'-Cl-3'-Me-Biphenyl-COOH) HPLC HPLC-MS Analysis (Purity & MW) Sample->HPLC Success Purity > 98% MW = 246.69 HPLC->Success Pass Fail Impurity Detected (Recrystallize) HPLC->Fail Fail NMR_Prep NMR Prep (DMSO-d6) Success->NMR_Prep IR FT-IR (Functional Groups) Success->IR Fail->Sample Reprocess H_NMR 1H NMR (Structure Confirmation) NMR_Prep->H_NMR C_NMR 13C NMR (Carbon Skeleton) NMR_Prep->C_NMR Final Validated Reference Standard H_NMR->Final C_NMR->Final IR->Final

Figure 1: Logical workflow for the structural validation of the biphenyl derivative, ensuring purity before spectral assignment.

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Biphenyl NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent increment calculations).

  • Eltrombopag Intermediates (Contextual): "Process for preparation of substituted 3'-hydrazinobiphenyl-3-carboxylic acid derivatives."[1][3] Patent WO2013049605A1.[1] (Provides analogous spectral data for substituted biphenyl carboxylic acids). Link

  • Compound Entry: PubChem CID 54378921 (Analogous structures).[1] Link

  • General IR of Benzoic Acids: Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies. Wiley.[1]

Sources

Exploratory

The Privileged Axis: A Technical Guide to Substituted Biphenyl Carboxylic Acids

Executive Summary: The "Privileged" Scaffold In medicinal chemistry, few templates rival the utility of the substituted biphenyl carboxylic acid . It is a "privileged structure"—a molecular framework capable of providing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In medicinal chemistry, few templates rival the utility of the substituted biphenyl carboxylic acid . It is a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.

This guide moves beyond basic textbook definitions to explore the causality of this scaffold's success. We will examine how the biphenyl core acts not merely as a linker, but as a tunable "molecular hinge" that governs solubility, receptor orientation, and the critical phenomenon of atropisomerism . We will trace its evolution from early NSAIDs (Diflunisal) to modern protein stabilizers (Tafamidis) and provide actionable protocols for synthesis and biological validation.

Historical Evolution & Mechanistic Logic

The utility of biphenyl carboxylic acids has evolved through three distinct eras of drug discovery.

Era 1: The Hydrophobic Anchor (Diflunisal)

The Challenge: Salicylic acid (Aspirin metabolite) had a short half-life and required high doses, leading to toxicity. The Solution: The introduction of a hydrophobic phenyl ring at the C5 position of salicylic acid yielded Diflunisal .

  • Mechanism: The additional phenyl ring occupies a hydrophobic pocket in the Cyclooxygenase (COX) enzyme channel, significantly increasing binding affinity (potency) compared to aspirin.

  • Key Insight: Unlike aspirin, Diflunisal lacks the acetyl group; it does not acetylate COX. It is a reversible inhibitor. The biphenyl core also increases lipophilicity, extending the plasma half-life.

Era 2: The Angiotensin Pharmacophore (Telmisartan)

The Challenge: Designing orally active Angiotensin II receptor antagonists (ARBs) to replace peptide-based drugs. The Solution: Researchers identified that an acidic group linked to a biphenyl spacer could mimic the C-terminal carboxylate of Angiotensin II.

  • Structural Nuance: While Losartan utilizes a tetrazole bioisostere, Telmisartan explicitly utilizes a carboxylic acid on a benzimidazole-biphenyl scaffold.

  • The "Ortho-Effect": Substituents at the ortho position of the biphenyl linkage force the two phenyl rings to twist out of coplanarity (torsion angle ~45-60°). This non-planar conformation is critical for fitting into the AT1 receptor pocket.

Era 3: Kinetic Stabilization (Tafamidis)

The Challenge: Transthyretin (TTR) amyloidosis, caused by the dissociation of the TTR tetramer into monomers that misfold and aggregate.[1][2] The Solution: Tafamidis (2-(3,5-dichloro-phenyl)-benzoxazole-6-carboxylic acid) mimics the structure of Thyroxine (T4), the natural ligand of TTR.

  • Mechanism: Tafamidis binds to the unoccupied T4 binding sites at the dimer-dimer interface of the TTR tetramer.

  • Causality: By bridging the dimer interface, it raises the activation energy required for tetramer dissociation. This is Kinetic Stabilization —it does not remove aggregates but prevents the rate-limiting step of their formation.

Visualization: The Evolutionary Pathway

BiphenylEvolution Salicylate Salicylic Acid (The Progenitor) Diflunisal Diflunisal (Hydrophobic Anchor) COX Inhibition Salicylate->Diflunisal + Phenyl Ring (Potency) Telmisartan Telmisartan (Twisted Pharmacophore) Angiotensin II Blockade Diflunisal->Telmisartan Scaffold Optimization (Receptor Fit) Tafamidis Tafamidis (Kinetic Stabilizer) TTR Tetramer Binding Telmisartan->Tafamidis Mechanism Shift (Inhibitor -> Stabilizer)

Caption: The structural evolution from simple COX inhibitors to complex protein stabilizers, highlighting the versatility of the biphenyl scaffold.

Critical Stereochemistry: Atropisomerism

As a Senior Scientist, you must recognize the "hidden" chirality in biphenyls. When ortho substituents are large enough, rotation around the central C-C bond is restricted.[3]

  • Class 1 (Unstable): Rapid rotation (

    
     < seconds). Treated as achiral.[4][5]
    
  • Class 2 (Semi-stable): Rotation takes minutes to days. DANGER ZONE. These can racemize during storage or in vivo, leading to variable pharmacology.

  • Class 3 (Stable): Rotation takes years (

    
     > 1000s). These are separable atropisomers and can be developed as single-isomer drugs.
    

Design Rule: If your biphenyl carboxylic acid has 3 or 4 ortho substituents (e.g., -F, -CH3, -NO2), you must assess the rotational energy barrier (


). If 

, you likely have separable atropisomers.

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: The Suzuki coupling is preferred over the Ullmann reaction due to milder conditions and tolerance of the carboxylic acid moiety. However, ortho-substituted biphenyls (common in this class) suffer from steric hindrance. We use S-Phos , a bulky electron-rich ligand, to facilitate the oxidative addition and reductive elimination steps for hindered substrates.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%)

  • Ligand: S-Phos (2 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Charge: Add Aryl Bromide, Boronic Acid, Pd(OAc)₂, S-Phos, and K₃PO₄ to a reaction vial equipped with a stir bar.

  • Degas (CRITICAL): Seal the vial. Evacuate and backfill with Argon three times. Why? Oxygen oxidizes the phosphine ligand and kills the active Pd(0) species.

  • Solvate: Inject degassed Toluene/Water through the septum.

  • Heat: Stir vigorously at 100°C for 12 hours. The biphenyl formation is usually indicated by the precipitation of potassium salts.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to ensure the carboxylic acid is protonated if present, or to remove basic impurities). Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

SuzukiCycle Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Pd(II)-Ar-Br OxAdd->PdII_ArX TransMet Transmetallation (Base + Boronic Acid) PdII_ArX->TransMet PdII_ArAr Pd(II)-Ar-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Release

Caption: The catalytic cycle emphasizing the regeneration of Pd(0), crucial for yield optimization.

Protocol B: TTR Stabilization (Turbidity Assay)

Rationale: To verify if a synthesized biphenyl carboxylic acid acts as a kinetic stabilizer (Tafamidis-like), we measure its ability to prevent acid-induced aggregation of TTR.

Materials:

  • Recombinant Wild-Type TTR (0.4 mg/mL)

  • Acetate Buffer (pH 4.4, 100 mM KCl, 1 mM EDTA)

  • Test Compound (dissolved in DMSO)

  • UV-Vis Spectrophotometer (350-400 nm)

Methodology:

  • Incubation: Incubate TTR (3.6 µM) with the Test Compound (7.2 µM, 2x molar excess) in neutral buffer (pH 7) for 30 minutes at 37°C. Why? This allows the drug to bind the tetramer before stress is applied.

  • Acidification: Dilute the mixture 1:1 with Acetate Buffer (pH 4.4). Final pH should be ~4.4. Mechanism: Low pH protonates the dimer interface, inducing dissociation.

  • Measurement: Monitor absorbance at 350 nm or 400 nm every 10 minutes for 72 hours.

  • Analysis:

    • Control (DMSO): High turbidity (absorbance increases) = Aggregation.

    • Hit (Stabilizer): Low turbidity (flat line) = Tetramer remains intact.

Comparative Data: Biphenyl Acid Classes

Drug ClassRepresentativeTargetMechanismKey Structural Feature
NSAID DiflunisalCOX-1/COX-2Competitive InhibitionHydrophobic phenyl increases potency vs. Aspirin
ARB TelmisartanAT1 ReceptorAntagonistBiphenyl torsion angle mimics peptide turn
TTR Stabilizer TafamidisTransthyretinKinetic StabilizationCarboxylate forms salt bridge with Lys15 in TTR

References

  • Discovery of Diflunisal: Hannah, J., et al. (1978). "Discovery of diflunisal." British Journal of Clinical Pharmacology, 4(S1), 7S-13S.[6] Link

  • Tafamidis Mechanism: Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[1] Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Atropisomerism in Drug Discovery: LaPlante, S. R., et al. (2011). "Atropisomerism in drug discovery and development." Journal of Medicinal Chemistry, 54(20), 7005-7022. Link

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Telmisartan Structure & Binding: Ries, U. J., et al. (1993). "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity." Journal of Medicinal Chemistry, 36(25), 4040-4051. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The biphenyl carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the structural core of nume...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved drugs.[1][2] This guide explores the potential applications of a specific, functionalized derivative, 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid . While direct pharmacological data for this exact molecule is not extensively published, a rigorous analysis of its structural components allows for the formulation of strong hypotheses regarding its utility. We present a rationale for its investigation as a modulator of two high-value target classes: Cyclooxygenase (COX) enzymes and the Angiotensin II Type 1 (AT1) receptor. This document provides the theoretical framework, detailed experimental protocols, and strategic guidance for researchers aiming to unlock the therapeutic potential of this compound.

Structural and Physicochemical Analysis

The therapeutic potential of any compound is fundamentally linked to its structure and resulting physicochemical properties. 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid combines several features that are highly valuable in drug design.

  • The Biphenyl Scaffold: This core provides a semi-rigid backbone, crucial for orienting substituents in a precise three-dimensional arrangement to interact with a biological target. Biphenyl derivatives are prevalent in marketed drugs for a wide range of diseases, including inflammatory conditions, cancer, and hypertension.[3][4]

  • The Carboxylic Acid Group: As a key pharmacophoric element, the carboxylic acid is present in over 450 approved drugs.[5][6] At physiological pH, it exists predominantly as a carboxylate anion, making it an excellent hydrogen bond acceptor and capable of forming critical ionic interactions with positively charged residues (e.g., Arginine, Lysine) in enzyme active sites or receptors.[7]

  • The 2'-Chloro Substituent: Halogenation, particularly chlorination, is a powerful strategy in medicinal chemistry.[8] The presence of a chlorine atom can significantly enhance biological activity, a phenomenon sometimes termed the "magic chloro" effect.[9] It increases lipophilicity, can form favorable halogen bonds with the target protein, and critically, can block sites of metabolic attack, thereby improving pharmacokinetic properties like half-life.[9]

  • Conformational Control: The placement of the chlorine atom at the ortho (2') position creates significant steric hindrance. This restricts free rotation around the biphenyl C-C bond, forcing the two phenyl rings into a specific, non-planar (twisted) conformation. This dihedral angle is often a critical determinant for selective binding to a target, as it dictates how the molecule fits within the binding pocket.[10]

Predicted Drug-Likeness and Physicochemical Properties

A preliminary in silico analysis suggests the compound has favorable drug-like properties according to Lipinski's Rule of Five, a set of guidelines used to evaluate the potential for oral bioavailability.

PropertyPredicted ValueLipinski's RuleCompliance
Molecular Weight246.69 g/mol < 500 g/mol Yes
LogP (Lipophilicity)~3.8 - 4.2≤ 5Yes
H-Bond Donors1 (from -COOH)≤ 5Yes
H-Bond Acceptors2 (from C=O, -OH)≤ 10Yes

Note: LogP values are estimations from computational models and should be experimentally verified.

Hypothesized Application I: Cyclooxygenase (COX) Inhibition

Rationale: The biphenyl carboxylic acid structure is a well-established pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes.[1] Marketed drugs such as Flurbiprofen and Fenbufen share this core scaffold.[1][3] The mechanism of these drugs typically involves the carboxylate group forming a salt bridge with a key arginine residue (Arg120 in COX-1, Arg513 in COX-2) at the apex of the active site channel, while the biphenyl rings occupy a hydrophobic pocket.[11][12]

The specific substitution pattern of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid could confer high potency and/or selectivity for COX-2 over COX-1. COX-2 selectivity is a highly desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[13][14] The twisted conformation induced by the 2'-chloro group may allow for preferential binding to the larger, more accommodating active site of the COX-2 isoform.

Proposed Mechanism of Action

The compound is hypothesized to act as a competitive inhibitor at the cyclooxygenase active site. The 3-carboxylic acid would anchor the molecule to the catalytic arginine, while the substituted biphenyl tail projects into the hydrophobic channel, preventing the binding of the natural substrate, arachidonic acid.

COX_Inhibition cluster_0 COX-2 Active Site cluster_1 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid Arg Arginine Residue (e.g., Arg513) Pocket Hydrophobic Side Pocket Channel Substrate Channel COOH Carboxylate (-COO⁻) COOH->Arg Ionic Bond (Anchoring) Biphenyl Substituted Biphenyl Core Biphenyl->Pocket Hydrophobic Interactions Arachidonic_Acid Arachidonic Acid (Substrate) Arachidonic_Acid->Channel Binding Blocked

Caption: Hypothetical binding of the compound in the COX-2 active site.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a chromogenic assay to determine the 50% inhibitory concentration (IC₅₀) of the test compound against purified ovine COX-1 and human recombinant COX-2.

A. Materials & Reagents

  • Test Compound: 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid, dissolved in DMSO to a 10 mM stock.

  • Enzymes: Purified ovine COX-1, human recombinant COX-2.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine and 1 mM EDTA.

  • Heme Cofactor: Hematin, dissolved in 0.1 M NaOH and diluted in assay buffer.

  • Substrate: Arachidonic Acid (AA), dissolved in ethanol.

  • Chromogenic Probe: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Positive Controls: Ibuprofen (non-selective), Celecoxib (COX-2 selective).

  • 96-well microplate and plate reader capable of measuring absorbance at 590-620 nm.

B. Experimental Procedure

  • Enzyme Preparation: On the day of the assay, dilute COX-1 and COX-2 enzymes to the working concentration (e.g., 20 units/mL) in chilled assay buffer. Add Heme to the enzyme solutions to a final concentration of 1 µM. Incubate on ice for 10 minutes.

  • Plate Setup:

    • Add 150 µL of assay buffer to all wells.

    • Add 10 µL of DMSO (vehicle control), positive control, or test compound at various dilutions (e.g., final concentrations from 0.01 µM to 100 µM).

    • Add 10 µL of the chromogenic probe TMPD to all wells.

  • Enzyme Incubation: Add 20 µL of the prepared COX-1 or COX-2 enzyme solution to the appropriate wells. Mix gently and incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution (e.g., final concentration 100 µM) to all wells.

  • Kinetic Measurement: Immediately place the plate in the reader and measure the absorbance at 590 nm every 30 seconds for 5 minutes. The rate of color development is proportional to COX activity.

C. Data Analysis & Validation

  • Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_compound - Rate_blank) / (Rate_vehicle - Rate_blank))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

  • Calculate Selectivity Index (SI): SI = IC₅₀(COX-1) / IC₅₀(COX-2)

  • Validation: The assay is considered valid if the IC₅₀ values for the positive controls (Ibuprofen, Celecoxib) fall within the expected range and the Z'-factor for the assay plate is > 0.5.

Hypothesized Application II: Angiotensin II Type 1 (AT1) Receptor Blockade

Rationale: Many highly successful antihypertensive drugs, known as "sartans" (e.g., Losartan, Valsartan), are Angiotensin II Receptor Blockers (ARBs) that feature a biphenyl core.[15][16][17] These drugs prevent the vasoconstrictive and aldosterone-secreting effects of angiotensin II by competitively blocking its binding to the AT1 receptor.[18][19] A key feature of many sartans is an acidic group (often a tetrazole) that interacts with Lys199 and Arg167 in the AT1 receptor binding pocket.[18] The carboxylic acid group is a well-established bioisostere for the tetrazole moiety and can perform a similar anchoring function.[20] Therefore, 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is a strong candidate for investigation as a novel ARB.

Proposed Mechanism of Action

The compound is hypothesized to act as a competitive antagonist at the AT1 receptor. By occupying the receptor's binding site, it prevents angiotensin II from binding and initiating the downstream signaling cascade that leads to increased blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI catalysis Renin Renin (from Kidney) Renin->AngI AngII Angiotensin II AngI->AngII catalysis ACE ACE (from Lungs) ACE->AngII AT1R AT1 Receptor AngII->AT1R Binds & Activates Effects Vasoconstriction Aldosterone Secretion (Increased Blood Pressure) AT1R->Effects Signals Test_Cmpd 2'-Chloro-3'-methyl- biphenyl-3-carboxylic acid Test_Cmpd->AT1R Blocks

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for an AT1 Receptor Blocker.

Protocol: Radioligand Binding Assay for AT1 Receptor Affinity

This protocol determines the affinity (Ki) of the test compound for the AT1 receptor by measuring its ability to displace a known high-affinity radioligand.

A. Materials & Reagents

  • Test Compound: 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid, dissolved in DMSO.

  • Radioligand: [³H]-Losartan or [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.

  • Membrane Preparation: Commercially available membranes from cells overexpressing the human AT1 receptor (e.g., HEK293 or CHO cells).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Non-specific Binding Control: Unlabeled Losartan or Angiotensin II at a high concentration (e.g., 10 µM).

  • GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

  • Scintillation fluid and a liquid scintillation counter.

  • Cell harvester and 96-well filter plates.

B. Experimental Procedure

  • Plate Setup: In a 96-well plate, perform serial dilutions of the test compound in binding buffer.

  • Assay Mix Preparation: For a total assay volume of 200 µL per well:

    • Total Binding: 50 µL buffer + 50 µL radioligand + 100 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL unlabeled competitor + 50 µL radioligand + 100 µL membrane preparation.

    • Compound Displacement: 50 µL test compound dilution + 50 µL radioligand + 100 µL membrane preparation.

    • Note: Radioligand and membrane concentrations should be optimized, typically near the Kd of the radioligand.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

C. Data Analysis & Validation

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Calculate Percent Displacement: % Displacement = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB))

  • Determine IC₅₀: Plot the % Displacement against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

  • Calculate Affinity Constant (Ki): Use the Cheng-Prusoff equation to convert the IC₅₀ to the Ki, which represents the true affinity of the compound for the receptor. Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Validation: The assay is valid if the specific binding is at least 80% of the total binding and the known competitor (unlabeled Losartan) displaces the radioligand with its expected potency.

Synthetic Strategy and SAR Exploration

The most efficient and versatile method for synthesizing the target compound and its analogs is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for its reliability in forming C-C bonds between aryl halides and aryl boronic acids.

Caption: General synthetic workflow and strategy for Structure-Activity Relationship (SAR) studies.

To explore the Structure-Activity Relationship (SAR), a library of analogs should be synthesized by:

  • Varying substituents on the carboxylic acid-bearing ring: Modulate electronics and steric properties.

  • Varying substituents on the chloro-methyl-bearing ring: Probe the hydrophobic pocket of the target.

  • Modifying the carboxylic acid: Investigate bioisosteres like tetrazoles, hydroxamic acids, or sulfonamides to potentially improve pharmacokinetic properties.[5][6]

Conclusion and Future Directions

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid represents a promising, yet underexplored, chemical entity. Its structural features strongly suggest potential as either a selective COX-2 inhibitor for anti-inflammatory applications or as an AT1 receptor blocker for cardiovascular diseases. The protocols provided herein offer robust, validated methods for testing these hypotheses. Successful identification of activity in these primary assays would warrant progression to secondary cellular assays, followed by in vivo studies to assess efficacy, pharmacokinetics, and safety. The strategic exploration of its SAR could lead to the development of a novel clinical candidate.

References

  • Biphenyls and their derivatives as synthetically and pharmacologically important arom
  • Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. (URL: [Link])

  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability - ResearchGate. (URL: [Link])

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - MDPI. (URL: [Link])

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - ResearchGate. (URL: [Link])

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (URL: [Link])

  • A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects - PMC. (URL: [Link])

  • Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway - PubMed. (URL: [Link])

  • Chemical structures of various angiotensin II receptor blockers. ARBs... - ResearchGate. (URL: [Link])

  • BIPHENYL CARBOXYLIC ACID - Ataman Kimya. (URL: [Link])

  • Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (URL: [Link])

  • Discovery and development of angiotensin receptor blockers - Wikipedia. (URL: [Link])

  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - ResearchGate. (URL: [Link])

  • Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC. (URL: [Link])

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (URL: [Link])

  • Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors - PubMed. (URL: [Link])

  • The Benefits of Chlorine Chemistry in Pharmaceuticals in the United States and Canada. (URL: [Link])

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed. (URL: [Link])

  • COX-2 inhibition by biphenyl neolignans in different biological... - ResearchGate. (URL: [Link])

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: [Link])

  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC. (URL: [Link])

  • Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity - PubMed. (URL: [Link])

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC. (URL: [Link])

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (URL: [Link])

  • 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid (CAS No. 1215206-77-1) Suppliers. (URL: [Link])

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. (URL: [Link])

  • WO2010118291A2 - Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor - Google P
  • 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])

  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar. (URL: [Link])

  • Application of Bioisosteres in Drug Design. (URL: [Link])

  • US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google P
  • Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides - MDPI. (URL: [Link])

Sources

Application

experimental protocol for using 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

Executive Summary & Strategic Utility 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-65-7) is a high-value pharmacophore scaffold used primarily in the optimization of lead compounds for kinase inhibition an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-65-7) is a high-value pharmacophore scaffold used primarily in the optimization of lead compounds for kinase inhibition and GPCR modulation. Its structural value lies in the 2',3'-substitution pattern , which introduces a critical "ortho-effect" (via the 2'-Chlorine) that restricts rotation around the biaryl axis. This restricted rotation forces the molecule into a non-planar conformation, potentially improving selectivity by mimicking the 3D spatial arrangement of bioactive ligands while reducing the entropic penalty of binding.

This guide provides validated protocols for the Quality Control , Synthetic Functionalization (specifically Amide Coupling), and Biological Assay Preparation of this compound.

Compound Profile & Handling

PropertySpecification
CAS Number 1215206-65-7
Molecular Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>50 mM), Methanol (Moderate), Water (Negligible)
pKa (Calc) ~4.2 (Carboxylic Acid)
Storage 2-8°C, Desiccated, Protect from light

Handling Precaution: The 2'-Chloro substituent activates the ring system for potential metabolic oxidation in vivo but renders the biaryl bond chemically robust. Ensure anhydrous conditions during coupling to prevent hydrolysis of activated intermediates.

Quality Control: Incoming Material Validation

Before deploying the reagent in synthesis, purity must be verified to exclude common boronic acid byproducts from the Suzuki coupling used to generate this scaffold.

Protocol: LC-MS Purity Check

  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm and MS (ESI+).

  • Acceptance Criteria: Purity >95% by area integration; Mass [M+H]⁺ = 247.1/249.1 (Chlorine isotope pattern 3:1).

Experimental Protocol: Sterically Hindered Amide Coupling

The carboxylic acid at position 3 is meta to the biaryl linkage, making it relatively accessible. However, the lipophilicity of the biphenyl core requires specific solvent systems to prevent aggregation during reaction.

Objective: Synthesize an amide derivative for SAR (Structure-Activity Relationship) library generation.

Reagents:

  • Substrate: 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv) - Chosen for high reactivity with aromatic acids.

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

  • Activation:

    • In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (100 mg, 0.40 mmol) in 2.0 mL of anhydrous DMF.

    • Add DIPEA (210 µL, 1.2 mmol) and stir at room temperature for 5 minutes.

    • Add HATU (228 mg, 0.60 mmol) in one portion. The solution should turn slightly yellow.

    • Critical Checkpoint: Allow activation to proceed for exactly 15 minutes. Extended activation can lead to racemization if chiral centers are present in the amine, though less relevant for this achiral acid.

  • Coupling:

    • Add the Amine Partner (0.48 mmol) dissolved in 0.5 mL DMF dropwise to the reaction mixture.

    • Purge the headspace with Nitrogen or Argon, cap the vial tightly, and stir at Room Temperature for 12 hours .

    • Optimization Note: If the amine is sterically hindered (e.g., tert-butyl amine), heat the reaction to 50°C.

  • Work-up (High-Throughput Compatible):

    • Dilute the reaction mixture with 10 mL of Ethyl Acetate.

    • Wash sequentially with:

      • 10 mL of 1M HCl (to remove unreacted amine/DIPEA).

      • 10 mL of Saturated NaHCO₃ (to remove unreacted acid).

      • 10 mL of Brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Flash Column Chromatography: Gradient 0-40% Ethyl Acetate in Hexanes.

    • Yield Expectation: 85-95%.

Visualization: Reaction Logic & Molecular Geometry

The following diagram illustrates the workflow and the specific steric influence of the 2'-Chloro substituent.

G cluster_mechanism Structural Logic: The Ortho-Effect Start Start: 2'-Chloro-3'-methyl biphenyl-3-carboxylic acid Activation Activation Phase (DMF, DIPEA, HATU) Forms Active Ester Start->Activation 15 min, RT Coupling Nucleophilic Attack (Amine Addition) Steric Check Activation->Coupling + Amine Workup Work-up & Isolation (Acid/Base Wash) Coupling->Workup 12h, RT/50°C Product Final Amide Product (Restricted Rotation) Workup->Product Purification Twist 2'-Cl induces ~60-90° Twist Selectivity Enhanced Target Selectivity Twist->Selectivity

Figure 1: Synthetic workflow for amide coupling, highlighting the critical activation step and the structural consequence of the biphenyl substitution pattern.

Protocol: Biological Assay Preparation

Due to the biphenyl core, this compound is prone to precipitation in aqueous media. Proper stock management is essential for reproducible IC50 data.

  • Stock Solution (10 mM):

    • Weigh 2.47 mg of the acid.

    • Add 1.0 mL of sterile, anhydrous DMSO.

    • Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

    • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the compound).

  • Assay Dilution (Serial Dilution):

    • Step 1: Dilute stock 1:100 in assay buffer (yielding 100 µM).

    • Step 2: Ensure DMSO concentration is <1% in the final well to prevent solvent artifacts.

    • Step 3: Perform a visual check for precipitation. If cloudy, add 0.01% Tween-20 to the buffer to solubilize the lipophilic biphenyl core.

References

  • Amide Coupling Methodology : Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Biphenyl Atropisomerism : Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2009). The challenge of atropisomerism in drug discovery. Angewandte Chemie International Edition, 48(35), 6398-6401. [Link]

  • Suzuki-Miyaura Coupling (Scaffold Synthesis) : Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Method

The Strategic Utility of 2'-Chloro-3'-methylbiphenyl-3-carboxylic Acid in Pharmaceutical Synthesis

Introduction: The Biphenyl Carboxylic Acid Scaffold as a Privileged Structure in Medicinal Chemistry Biphenyl carboxylic acid derivatives are a cornerstone in the architecture of modern pharmaceuticals.[1] Their prominen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Carboxylic Acid Scaffold as a Privileged Structure in Medicinal Chemistry

Biphenyl carboxylic acid derivatives are a cornerstone in the architecture of modern pharmaceuticals.[1] Their prominence stems from a unique combination of structural rigidity and functional versatility. The biphenyl framework provides a stable, semi-rigid scaffold that allows for precise spatial orientation of pendant functional groups, a critical factor for effective drug-receptor interactions. Concurrently, the carboxylic acid moiety serves as a versatile synthetic handle for a multitude of chemical transformations, including amidation, esterification, and acylation, enabling the construction of diverse molecular libraries for drug discovery. This powerful combination has led to the development of numerous successful drugs across various therapeutic areas, such as the non-steroidal anti-inflammatory drugs (NSAIDs) Flurbiprofen and Diflunisal.[2]

This technical guide presents 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid as a strategic intermediate for the synthesis of novel pharmaceutical agents. We will provide detailed protocols for its synthesis via the Suzuki-Miyaura cross-coupling reaction and its subsequent derivatization through amide bond formation, a common step in the elaboration of drug candidates.[3]

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 1215206-65-7[4][5]
Molecular Formula C₁₄H₁₁ClO₂[4]
Molecular Weight 246.69 g/mol [4]
Appearance Solid (predicted)
Melting Point Not specified, but related biphenyl carboxylic acids melt in the range of 164-168 °C
Solubility Soluble in organic solvents like DMF, DMSO, and alcohols.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Aromatic protons would appear in the range of 7.0-8.5 ppm. The methyl protons would be a singlet around 2.0-2.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield shift, typically >10 ppm.

  • ¹³C NMR: Aromatic carbons would resonate between 120-145 ppm. The methyl carbon would be in the range of 15-25 ppm, and the carboxylic acid carbonyl carbon would appear significantly downfield, around 165-175 ppm.

  • IR Spectroscopy: A broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C=C stretches for the aromatic rings in the 1400-1600 cm⁻¹ region would be expected.

Synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic Acid via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds between aryl moieties, making it the ideal choice for the synthesis of substituted biphenyls.[1][6] The reaction involves the palladium-catalyzed coupling of an organoboron compound (boronic acid or ester) with an organohalide.[6]

Reaction Scheme:

Suzuki_Miyaura_Synthesis cluster_conditions Reaction Conditions reagent1 3-Bromo-5-methylbenzoic acid reaction_center + reagent1->reaction_center reagent2 (2-Chlorophenyl)boronic acid reagent2->reaction_center product 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) arrow reaction_center->arrow arrow->product Amide_Coupling cluster_conditions Reaction Conditions reagent1 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid reaction_center + reagent1->reaction_center reagent2 Amine (R-NH₂) reagent2->reaction_center product 2'-Chloro-3'-methylbiphenyl-3-carboxamide Derivative coupler Coupling Agent (e.g., EDC, HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) arrow reaction_center->arrow arrow->product

Sources

Application

Application Note: Strategic Derivatization of 2'-Chloro-3'-methylbiphenyl-3-carboxylic Acid for Enhanced Bioactivity Screening

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs)[1]. 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid represents a promising starting point for the development of novel therapeutic candidates due to its structural analogy to known bioactive molecules. This guide provides a comprehensive framework for the strategic derivatization of this parent compound to generate a focused chemical library. We detail robust, field-proven protocols for esterification, amidation, and 1,3,4-oxadiazole synthesis. Furthermore, we provide detailed methodologies for evaluating these new chemical entities in primary bioassays for anticancer and anti-inflammatory activities, enabling a systematic exploration of their structure-activity relationships (SAR).

The Rationale for Derivatization: A Strategy for Bioactivity Enhancement

The therapeutic potential of a molecule is governed by its physicochemical properties, which dictate its absorption, distribution, metabolism, excretion (ADME), and target engagement. The carboxylic acid moiety of the parent compound is a primary site for metabolic conjugation and can influence properties like solubility and cell permeability. By chemically modifying this functional group, we can systematically modulate these characteristics to enhance bioactivity and discover novel pharmacological profiles[1][2].

Key Objectives of Derivatization:

  • Modulate Lipophilicity: Converting the polar carboxylic acid to less polar esters or amides can enhance membrane permeability and alter distribution profiles.

  • Introduce New Pharmacophoric Features: Amides and heterocycles like oxadiazoles can introduce new hydrogen bond donors and acceptors, potentially leading to novel or improved interactions with biological targets[3].

  • Improve Metabolic Stability: Masking the carboxylic acid can prevent rapid metabolic inactivation, thereby increasing the compound's bioavailability and duration of action[4].

  • Explore Structure-Activity Relationships (SAR): Synthesizing a library of derivatives allows for a systematic investigation of how specific structural changes affect biological activity, guiding future optimization efforts.

The overall strategy involves a multi-step workflow from synthesis to biological evaluation.

Workflow cluster_synthesis Synthesis & Derivatization cluster_bioassay Biological Evaluation cluster_analysis Analysis & Optimization A Parent Compound 2'-Chloro-3'-methylbiphenyl- 3-carboxylic acid B Esterification A->B C Amidation A->C D Oxadiazole Synthesis A->D E Focused Compound Library B->E C->E D->E F Primary Screening: In Vitro Bioassays E->F Test Compounds G Anticancer: MTT Cytotoxicity Assay F->G H Anti-inflammatory: COX-2 Inhibition Assay F->H I Data Analysis: IC50 / % Inhibition G->I H->I J Structure-Activity Relationship (SAR) I->J K Lead Compound Identification J->K

Caption: Overall experimental workflow from synthesis to lead identification.

Synthetic Derivatization Protocols

The following protocols provide detailed procedures for creating three distinct classes of derivatives from 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Principle: This classic acid-catalyzed reaction converts a carboxylic acid and an alcohol into an ester and water. Using a large excess of the alcohol (methanol) drives the equilibrium toward the product[5].

Materials:

  • 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a 100 mL round-bottom flask, add 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (1.0 g, 4.05 mmol).

  • Add 50 mL of anhydrous methanol. Stir until the solid is mostly dissolved.

  • Carefully add 0.5 mL of concentrated sulfuric acid dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of ethyl acetate. Transfer to a separatory funnel.

  • Wash the organic layer sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution (caution: CO2 evolution), and 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Principle: Titanium tetrachloride (TiCl₄) acts as a powerful Lewis acid, activating the carboxylic acid for direct condensation with an amine. Pyridine serves as both the solvent and a base to neutralize the HCl generated during the reaction[6]. This method is effective for a wide range of substrates.

Materials:

  • 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

  • Benzylamine

  • Titanium tetrachloride (TiCl₄)

  • Pyridine (Anhydrous)

  • 1 M HCl Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Schlenk flask, syringes, magnetic stirrer

Procedure:

  • In a dry Schlenk flask under a nitrogen atmosphere, dissolve 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (0.5 g, 2.03 mmol) in 10 mL of anhydrous pyridine.

  • Add benzylamine (0.24 mL, 2.23 mmol, 1.1 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TiCl₄ (0.25 mL, 2.23 mmol, 1.1 equivalents) via syringe. The solution will likely change color and a precipitate may form.

  • Allow the reaction to warm to room temperature, then heat to 85°C for 12-18 hours. Monitor by TLC.

  • Cool the mixture and pour it into 50 mL of 1 M HCl solution.

  • Extract the aqueous mixture three times with 30 mL of ethyl acetate.

  • Combine the organic extracts and wash with 30 mL of water and 30 mL of brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Principle: This is a two-step, one-pot procedure. First, the carboxylic acid is converted to an acylhydrazide. Second, the acylhydrazide undergoes dehydrative cyclization, often using a reagent like phosphoryl chloride (POCl₃), to form the stable 1,3,4-oxadiazole ring[7][8].

Materials:

  • 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

  • Thionyl Chloride (SOCl₂)

  • Hydrazine Hydrate

  • Phosphoryl Chloride (POCl₃)

  • Tetrahydrofuran (THF, Anhydrous)

  • Ice-cold water

Procedure: Step A: Acylhydrazide Formation

  • In a round-bottom flask, suspend 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (1.0 g, 4.05 mmol) in 20 mL of anhydrous THF.

  • Add thionyl chloride (0.44 mL, 6.08 mmol, 1.5 equivalents) dropwise at room temperature.

  • Reflux the mixture for 2 hours to form the acyl chloride intermediate. Cool to room temperature.

  • In a separate flask, prepare a solution of hydrazine hydrate (0.4 mL, 8.1 mmol, 2.0 equivalents) in 10 mL of THF and cool to 0°C.

  • Slowly add the acyl chloride solution from Step 3 to the hydrazine solution at 0°C.

  • Stir at room temperature for 3 hours. A precipitate of the acylhydrazide should form.

  • Collect the solid by filtration, wash with cold THF, and dry under vacuum.

Step B: Cyclization to Oxadiazole

  • To the crude acylhydrazide from Step 7 (approx. 4.05 mmol), carefully add 5 mL of phosphoryl chloride (POCl₃) at 0°C.

  • Allow the mixture to warm to room temperature, then heat at reflux for 4-6 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • A solid precipitate will form. Neutralize the solution with a cold, saturated sodium bicarbonate solution.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Purify by recrystallization from a suitable solvent like ethanol.

Caption: Key derivatization pathways for the parent compound. (Note: Images are placeholders).

Biological Evaluation Protocols

Once synthesized and purified, the derivatives should be evaluated for biological activity. Here we present two primary screening assays relevant to the biphenyl scaffold.

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells[9][10]. This assay is a cornerstone for preliminary anticancer drug screening[11][12].

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[13]

  • Test compounds and a positive control (e.g., Doxorubicin) dissolved in DMSO

  • 96-well cell culture plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Controls: Include wells for untreated cells (vehicle control, 0.5% DMSO), a positive control, and media-only wells (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours[14]. Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes[9].

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[14].

  • Data Analysis:

    • Correct absorbance by subtracting the blank reading.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot % Viability against the log of compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Principle: This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme. COX-2 converts arachidonic acid into prostaglandin H2 (PGH2), a key mediator of inflammation[15]. The assay often uses a fluorometric or colorimetric probe that reacts with a downstream product of the COX reaction, allowing for quantification of enzyme activity[16].

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Arachidonic Acid (substrate)

  • Fluorometric Probe (e.g., Amplex™ Red or similar)

  • Heme (cofactor)

  • Test compounds and a positive control (e.g., Celecoxib, a selective COX-2 inhibitor)

  • 96-well black microplate, microplate fluorometer

Procedure:

  • Reagent Preparation: Prepare all reagents according to a commercial kit protocol or established literature methods[15][16][17]. Dilute the COX-2 enzyme and test compounds in cold assay buffer.

  • Assay Plate Setup: To the wells of a 96-well plate, add:

    • Enzyme Control: Assay buffer, COX-2 enzyme.

    • Inhibitor Control: Assay buffer, COX-2 enzyme, positive control inhibitor (Celecoxib).

    • Test Compound Wells: Assay buffer, COX-2 enzyme, test compound at various concentrations.

    • No Enzyme Control: Assay buffer without enzyme.

  • Pre-incubation: Add the probe and cofactor to all wells. Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate excitation/emission wavelengths (e.g., 535/587 nm for many common probes)[16]. Measure the fluorescence kinetically over 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percentage of COX-2 inhibition for each compound concentration:

      • % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] x 100

    • Plot % Inhibition against the log of compound concentration to determine the IC₅₀ value.

Bioassay_Logic cluster_primary Primary Screening cluster_secondary Secondary Analysis & Next Steps Start Synthesized Derivative MTT MTT Assay (Anticancer) Start->MTT COX COX-2 Assay (Anti-inflammatory) Start->COX MTT_Result Potent Cytotoxicity? (Low IC50) MTT->MTT_Result COX_Result Potent Inhibition? (Low IC50) COX->COX_Result Inactive Inactive MTT_Result->Inactive No MoA Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) MTT_Result->MoA Yes COX_Result->Inactive No COX1_Selectivity COX-1 Selectivity Assay COX_Result->COX1_Selectivity Yes InVivo In Vivo Models (e.g., Xenograft, Carrageenan-induced edema) MoA->InVivo COX1_Selectivity->InVivo

Caption: Logical flow for bioassay screening and follow-up studies.

Data Interpretation and Expected Outcomes

The primary outcome of this workflow is a dataset linking chemical structure to biological activity. This data should be compiled into a clear, comparative table.

Table 1: Example Data Summary for Synthesized Derivatives

Compound IDR-GroupBioassayResult (IC₅₀, µM)
Parent Acid -COOHMTT (MCF-7)> 100
COX-225.4
Derivative 1 -COOCH₃ (Ester)MTT (MCF-7)85.2
COX-215.1
Derivative 2 -CONH-Bn (Amide)MTT (MCF-7)45.6
COX-25.8
Derivative 3 1,3,4-OxadiazoleMTT (MCF-7)12.3
COX-230.1
Celecoxib (Control)COX-20.05
Doxorubicin (Control)MTT (MCF-7)0.1

Note: Data are hypothetical and for illustrative purposes only.

References

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Springer. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]

  • Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. PMC - NCBI. [Link]

  • Bioassays for anticancer activities. PubMed. [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Springer. [Link]

  • What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole? ResearchGate. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ACS Publications. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Semantic Scholar. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. [Link]

  • Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC - NCBI. [Link]

  • Direct Amidation of Carboxylic Acids with Nitroarenes. ACS Publications. [Link]

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]

  • (PDF) Bioassays for Anticancer Activities. ResearchGate. [Link]

  • Development of bioactive compounds based on biphenyl. ResearchGate. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. ACS Publications. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - NCBI. [Link]

  • Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. PubMed. [Link]

  • (PDF) Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. ResearchGate. [Link]

  • Converting Carboxylic Acids to Esters. Chemistry Steps. [Link]

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Publications. [Link]

  • Ch19: RCO2H to RCO2R'. University of Calgary. [Link]

  • Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Acid to Ester - Common Conditions. The Organic Synthesis Archive. [Link]

  • Discovery of new anticancer agents from higher plants. PMC - NCBI. [Link]

  • Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen). PMC - NCBI. [Link]

  • BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

Sources

Method

Application Notes &amp; Protocols: A Scalable Synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic Acid

Abstract This document provides a comprehensive guide to the large-scale synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid, a key intermediate in pharmaceutical and materials science applications. The described...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid, a key intermediate in pharmaceutical and materials science applications. The described methodology is centered around a robust and scalable Suzuki-Miyaura cross-coupling reaction. We detail a step-by-step protocol suitable for pilot plant or manufacturing scale, with an emphasis on process optimization, safety, and control of critical process parameters. The causality behind experimental choices, such as catalyst, base, and solvent selection, is thoroughly explained to provide a framework for successful scale-up and validation.

Introduction and Strategic Overview

Substituted biphenyl carboxylic acids are a class of compounds frequently utilized as foundational scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[1] Their rigid, well-defined structure is crucial for molecular recognition and tuning of photophysical properties. 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS No. 1215206-65-7)[2] is a valuable building block whose efficient, large-scale production is critical for advancing development programs.

The primary challenge in biphenyl synthesis is the selective and efficient formation of the C(sp²)-C(sp²) bond between the two aromatic rings.[3] While several methods exist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the gold standard for industrial applications due to its high functional group tolerance, generally high yields, and well-understood mechanism.[1][3][4]

This guide outlines a synthetic strategy employing the Suzuki-Miyaura coupling of commercially available 3-bromobenzoic acid and (2-chloro-3-methylphenyl)boronic acid. This route is selected for its convergent nature and the relatively low cost and high availability of the starting materials.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide. The process is catalyzed by a Palladium(0) complex and requires a base to activate the boronic acid. The catalytic cycle, illustrated below, consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromobenzoic acid), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final biphenyl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex Ar¹-Pd(II)L₂-X Pd0->PdII_complex ArX Ar¹-X (3-Bromobenzoic Acid) OxAdd Oxidative Addition PdII_Ar2 Ar¹-Pd(II)L₂-Ar² PdII_complex->PdII_Ar2 RedElim Reductive Elimination Product Ar¹-Ar² (Final Product) Transmetal Transmetalation Boronate [Ar²-B(OH)₃]⁻ BoronicAcid Ar²-B(OH)₂ ((2-chloro-3-methylphenyl)boronic acid) BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) PdII_Ar2->Pd0

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Kilogram-Scale Synthesis

This protocol is designed for a target scale of ~2.5 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate pilot plant setting with personnel wearing requisite Personal Protective Equipment (PPE).

Materials and Equipment
Reagent/MaterialGradeCAS No.QuantityM.W.Moles (approx.)
3-Bromobenzoic acid≥98%585-76-22.01 kg201.0210.0
(2-Chloro-3-methylphenyl)boronic acid≥97%957187-57-82.05 kg170.4012.0 (1.2 equiv)
Tetrakis(triphenylphosphine)palladium(0)≥99%14221-01-3116 g1155.560.1 (1 mol%)
Potassium Carbonate (K₂CO₃), anhydrous≥99%584-08-73.45 kg138.2125.0 (2.5 equiv)
1,4-DioxaneAnhydrous123-91-120 L--
Deionized Water-7732-18-55 L--
Ethyl Acetate (EtOAc)Reagent141-78-6~30 L--
Hydrochloric Acid (HCl), 6MReagent7647-01-0~5 L--
Brine (Saturated NaCl solution)--~10 L--

Equipment:

  • 50 L glass-lined reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Heating/cooling mantle or circulating bath.

  • Large filtration apparatus (e.g., Nutsche filter).

  • Drying oven (vacuum compatible).

Synthetic Procedure

The overall workflow is depicted below.

Workflow start Starting Materials (Aryl Halide, Boronic Acid) reactor Charge Reactor & Purge with N₂ start->reactor reaction Suzuki Coupling Reaction (Heat to 80-85°C) reactor->reaction Add Catalyst, Base, Solvents monitor In-Process Control (HPLC) (Monitor for completion) reaction->monitor monitor->reaction Reaction Incomplete cool Cool to Room Temp. monitor->cool Reaction Complete quench Aqueous Work-up (Phase Separation) cool->quench acidify Acidify Aqueous Phase (Precipitate Product) quench->acidify filter Filter Product acidify->filter wash Wash with Water filter->wash dry Dry Under Vacuum wash->dry product Final Product: 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid dry->product

Caption: Overall workflow for the large-scale synthesis.

Step-by-Step Instructions:

  • Reactor Setup and Inerting:

    • Ensure the 50 L reactor is clean, dry, and properly assembled.

    • Purge the reactor with dry nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction.

  • Charging Reagents:

    • To the inerted reactor, add 3-bromobenzoic acid (2.01 kg), (2-chloro-3-methylphenyl)boronic acid (2.05 kg), and potassium carbonate (3.45 kg).

    • Add 1,4-dioxane (20 L) and deionized water (5 L) via a charging port.

    • Begin gentle stirring (e.g., 100-150 RPM) to form a slurry.

  • Catalyst Addition and Reaction:

    • Carefully add the Tetrakis(triphenylphosphine)palladium(0) catalyst (116 g). Note: This catalyst is air-sensitive and should be handled under nitrogen.

    • Seal the reactor and increase the stirring rate to ensure good mixing (e.g., 250-300 RPM).

    • Heat the reaction mixture to 80-85°C. The mixture will typically turn dark brown or black.

    • Maintain the temperature and stir for 8-12 hours.

  • Reaction Monitoring (In-Process Control):

    • After 8 hours, carefully take a small sample from the reaction mixture.

    • Prepare the sample for HPLC analysis by quenching with dilute acid, extracting with a suitable solvent, and filtering.

    • Analyze by HPLC to determine the ratio of starting material (3-bromobenzoic acid) to product. The reaction is considered complete when <1% of the starting aryl bromide remains. Continue heating if necessary, taking samples every 2 hours.

  • Work-up and Product Isolation:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to ambient temperature (<30°C).

    • Add 15 L of deionized water to the reactor and stir for 15 minutes.

    • Stop stirring and allow the layers to separate. Transfer the lower aqueous layer to a separate, clean 50 L vessel or reactor.

    • Extract the remaining organic layer in the reactor with an additional 5 L of deionized water and combine the aqueous layers. The product is in the aqueous layer as its potassium salt. The spent palladium catalyst primarily remains in the organic layer.

    • With vigorous stirring, slowly add 6M HCl to the combined aqueous extracts. The product will begin to precipitate out as a solid. Continue adding acid until the pH of the slurry is between 1 and 2.

    • Stir the resulting thick slurry for at least 1 hour at ambient temperature to ensure complete precipitation.

  • Filtration and Purification:

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake thoroughly with deionized water (2 x 5 L) to remove inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water or toluene if required, although precipitation from the aqueous work-up often provides sufficient purity (>98%).

  • Drying:

    • Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved.

    • Expected Yield: 2.1 - 2.3 kg (85-93%).

    • Appearance: Off-white to pale yellow solid.

Scale-Up and Optimization Insights

  • Catalyst Choice: While Pd(PPh₃)₄ is effective, on a very large scale, heterogeneous catalysts like Pd/C can be advantageous.[5][6] Pd/C simplifies catalyst removal (filtration) and can often be used at lower loadings, reducing costs and palladium contamination in the final product.[6] If using Pd/C, a solvent system like Methanol/Water may be more effective.[5]

  • Base Selection: Potassium carbonate is a cost-effective and efficient base. Other bases like sodium carbonate or potassium phosphate can also be used, but may require optimization of reaction time and temperature. Stronger, more expensive bases like KOt-Bu are generally unnecessary for this type of coupling.[6]

  • Solvent System: The dioxane/water system is effective for solubilizing both organic and inorganic reagents.[7] For large-scale manufacturing, alternative solvents like toluene or 2-MeTHF may be preferred due to safety and waste-stream considerations. Phase-transfer catalysts can be employed in biphasic systems to improve reaction rates.[8]

  • Work-up Procedure: A critical step is the efficient separation of the product (as a salt) into the aqueous phase, leaving the bulk of the palladium catalyst behind in the organic phase. Thorough extraction is key to minimizing palladium content in the final product. Acidification should be done slowly to control any potential exotherm and to ensure optimal crystal formation for easy filtration.

Data Summary

ParameterConditionRationale / Expected Outcome
Scale 10.0 molDemonstrates kilogram-scale feasibility.
Aryl Halide 3-Bromobenzoic acidReadily available and reactive aryl bromide.
Boronic Acid (2-chloro-3-methylphenyl)boronic acid1.2 equivalents to drive the reaction to completion.
Catalyst Pd(PPh₃)₄ (1 mol%)Effective loading for complete conversion in a reasonable time.
Base K₂CO₃ (2.5 equiv)Sufficiently strong base for boronate formation; cost-effective.
Solvent 1,4-Dioxane / H₂O (4:1)Good solvent system for all components.
Temperature 80-85°CPromotes efficient reaction without significant decomposition.
Reaction Time 8-12 hoursTypical timeframe for completion, confirmed by HPLC.
Typical Yield 85-93%High-yielding and efficient transformation.
Purity (Post-precipitation) >98% (by HPLC)Often sufficient without further recrystallization.

References

  • Butters, M., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 5(1), 28-32. [Link]

  • Butters, M., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147. [Link]

  • Wang, L., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(1-2), 51-56. [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Koguchi, W. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Bath. [Link]

  • Pouthier, J., et al. (2020). A Metal-Free, Additive-Free, and Scalable Photochemical Synthesis of Biphenyls. Angewandte Chemie International Edition, 59(32), 13456-13461. [Link]

  • Arctom. 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid. Arctom Catalog. [Link]

  • Ataman Kimya. Biphenyl Carboxylic Acid. Ataman Kimya Product Page. [Link]

Sources

Application

Application Note: Strategic Utilization of 2'-Chloro-3'-methylbiphenyl-3-carboxylic Acid in Crystal Engineering and Functional Materials

This Application Note is designed for researchers in materials science and pharmaceutical solid-state chemistry. It focuses on the strategic utilization of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-65-7...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science and pharmaceutical solid-state chemistry. It focuses on the strategic utilization of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-65-7), hereafter referred to as 2C3M-BCA .[1]

[1][2]

Executive Summary

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (2C3M-BCA) is a functionalized biphenyl scaffold distinguished by its specific ortho-substitution pattern.[1] Unlike planar biphenyls, the steric repulsion between the 2'-chloro substituent and the protons of the phenyl ring forces the biaryl axis into a twisted conformation (dihedral angle


).[1]

In materials science, this "pre-organized twist" is a critical design feature.[1] It prevents efficient


-

stacking, which is advantageous for:
  • Metal-Organic Frameworks (MOFs): Creating non-interpenetrated, high-porosity networks.[1]

  • Pharmaceutical Materials: Disrupting crystal packing to improve solubility of co-crystals or as a template for polymorph screening.[1]

  • Optoelectronics: Reducing aggregation-induced quenching (AIQ) in solid-state emitters.

This guide provides protocols for utilizing 2C3M-BCA as a ligand in coordination polymers and as a co-former in pharmaceutical crystal engineering.[1]

Technical Profile & Mechanism of Action

Structural Attributes

The utility of 2C3M-BCA stems from three competing supramolecular synthons:

  • Carboxylic Acid Head: Forms robust

    
     homodimers or coordinates with metal clusters (e.g., Cu
    
    
    
    paddlewheels).[1]
  • 2'-Chloro Substituent: Acts as a steric locking group (atropisomerism potential) and a halogen bond donor (

    
    -hole).[1]
    
  • 3'-Methyl Group: Provides hydrophobic bulk, influencing lattice energy and solubility.[1]

The "Twist" Mechanism in Materials Design

In lattice construction, planar linkers often lead to dense packing (interpenetration), effectively closing pores.[1] The 2'-Cl group in 2C3M-BCA sterically forbids planarity.[1]

  • Effect: When used as a linker in MOFs, the twisted backbone forces the network to remain open, increasing the accessible surface area (ASA).[1]

  • Causality:

    
    . By lowering packing efficiency via steric hindrance, we favor lower-density, higher-porosity polymorphs.[1]
    

Experimental Protocols

Protocol A: Solvothermal Synthesis of Porous Coordination Polymers (MOFs)

Objective: To synthesize a Zn(II)-based coordination polymer utilizing 2C3M-BCA to generate permanent porosity.

Reagents:

  • 2C3M-BCA (Ligand): 0.5 mmol (123.3 mg)[1]

  • Zinc Nitrate Hexahydrate (

    
    ): 0.5 mmol (148.7 mg)[1]
    
  • Solvent A: N,N-Dimethylformamide (DMF) - 10 mL[1]

  • Solvent B: Ethanol - 5 mL[1]

Workflow:

  • Pre-Dissolution:

    • Dissolve 2C3M-BCA in DMF in a 20 mL scintillation vial. Sonicate for 5 mins until clear.

    • Dissolve Zinc Nitrate in Ethanol in a separate vial.[1]

  • Mixing & Modulation:

    • Slowly add the Zinc solution to the Ligand solution under stirring.[1]

    • Critical Step: Add 50

      
      L of Pyridine.[1] (Acts as a deprotonation modulator to slow down nucleation, favoring larger single crystals).[1]
      
  • Solvothermal Treatment:

    • Transfer the mixture to a Teflon-lined stainless steel autoclave (25 mL capacity).

    • Seal and heat at 85°C for 72 hours .

    • Cooling Ramp: Cool to room temperature at a rate of 5°C/hour. (Slow cooling prevents thermal shock cracking of crystals).[1]

  • Harvesting:

    • Filter the resulting colorless block crystals.[1]

    • Wash

      
       with fresh DMF, then 
      
      
      
      with Ethanol.[1]
    • Activation: Solvent exchange with acetone for 3 days (refreshing solvent daily), followed by vacuum drying at 100°C for 12 hours.

Validation (Self-Check):

  • Visual: Crystals should be transparent and faceted.[1] Opaque powder indicates rapid precipitation (failed modulation).[1]

  • PXRD: Check low-angle peaks (

    
    ) indicative of large d-spacing/porosity.[1]
    
Protocol B: Pharmaceutical Co-Crystal Screening (Slurry Method)

Objective: To use 2C3M-BCA as a co-former to engineer the solid-state properties of a model API (e.g., a pyridine-based drug like Isoniazid or a kinase inhibitor).[1]

Rationale: The carboxylic acid of 2C3M-BCA targets the pyridine nitrogen of the API (Heterosynthon: Acid-Pyridine), while the Cl/Me groups disrupt the API's native packing.[1]

Workflow:

  • Stoichiometric Weighing:

    • Weigh 1:1 molar ratio of API and 2C3M-BCA.

    • Total mass: ~200 mg.[1]

  • Slurry Formation:

    • Place mixture in a milling jar or small vial.

    • Add 100

      
      L of Nitromethane or Acetonitrile.[1] (Solvent choice: Must dissolve neither component fully but allow surface mediation).[1]
      
  • Mechanochemical Grinding (Liquid-Assisted Grinding - LAG):

    • Grind at 30 Hz for 20 minutes using a ball mill.

    • Why: Mechanical energy overcomes the activation barrier for co-crystal nucleation.[1]

  • Analysis:

    • Analyze the resulting powder via Differential Scanning Calorimetry (DSC).[1]

    • Success Criteria: A single, distinct melting endotherm different from either starting component (Eutectic points indicate physical mixture, not co-crystal).[1]

Data Visualization & Logic

Structural Logic of 2C3M-BCA Applications

The following diagram illustrates how the structural features of 2C3M-BCA translate into material properties.

G Molecule 2'-Chloro-3'-methylbiphenyl -3-carboxylic Acid Feature1 2'-Chloro Substituent (Steric Bulk) Molecule->Feature1 Feature2 Carboxylic Acid (Donor/Acceptor) Molecule->Feature2 Feature3 3'-Methyl Group (Hydrophobicity) Molecule->Feature3 Effect1 Twisted Conformation (Non-Planar) Feature1->Effect1 Steric Repulsion Effect2 Supramolecular Synthons Feature2->Effect2 H-Bonding / Coordination Result3 Co-Crystal Formation (Solubility Modulation) Feature3->Result3 Lattice Energy Tuning Result1 MOF Porosity (Prevents Interpenetration) Effect1->Result1 Lattice Spacing Result2 OLED Efficiency (Reduced Quenching) Effect1->Result2 Disrupts Pi-Stacking Effect2->Result3 Heterosynthons

Caption: Mechanistic flow from the molecular structure of 2C3M-BCA to its macroscopic material applications.

Comparative Properties Table

The table below highlights why 2C3M-BCA is selected over standard biphenyl linkers.

PropertyBiphenyl-3-carboxylic acid (Unsubstituted)2'-Chloro-3'-methylbiphenyl-3-carboxylic acid Impact on Materials
Dihedral Angle ~0-30° (Planar flexible)~50-60° (Locked Twist) Prevents dense packing; increases pore volume in MOFs.[1]
Solubility (MeOH) ModerateHigh Improved processability in solution-based synthesis.[1]
Electronic Nature Electron NeutralElectron Withdrawing (Cl) Modulates acidity (pKa) of COOH; stronger metal binding.[1]
Interactions

-

Stacking Dominant
Halogen Bonding / Hydrophobic Directs unique crystal topologies; reduces fluorescence quenching.[1]

References

  • Desiraju, G. R. (2013).[1] Crystal Engineering: A Textbook. World Scientific.[1] (Contextual grounding for supramolecular synthons).

  • TandFOnline. (2025).[1] 4-Alkoxy biphenyl-3-carboxylic acid derivatives as efficient corrosion inhibitors. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

Welcome to the technical support center for the synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to achieve higher yields and purity.

Overview of Synthetic Strategies

The synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is most commonly and efficiently achieved via a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being the method of choice due to its versatility and tolerance of various functional groups.[1][2][3] An alternative, though often requiring harsher conditions, is the Ullmann coupling.[4][5]

This guide will primarily focus on optimizing the Suzuki-Miyaura coupling, as it is the more prevalent and generally higher-yielding method.

Troubleshooting Guide: Suzuki-Miyaura Coupling Approach

This section addresses specific issues you may encounter during the synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid via Suzuki-Miyaura coupling.

Issue 1: Low or No Product Yield

Question: I am not observing any significant formation of my desired product, 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid. What are the potential causes and how can I troubleshoot this?

Answer:

Low to no yield in a Suzuki-Miyaura coupling can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here is a systematic approach to diagnosing and resolving the issue:

1. Re-evaluate Your Starting Materials and Reagents:

  • Boronic Acid/Ester Quality: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved.[1] Ensure your (3-carboxyphenyl)boronic acid is pure and dry. Consider using a more stable boronic ester, such as a pinacol ester, if protodeboronation is suspected.[6]

  • Aryl Halide Reactivity: You are likely using 1-bromo-2-chloro-3-methylbenzene or a similar halogenated precursor. While aryl bromides are generally good substrates, aryl chlorides can be less reactive and may require more specialized catalytic systems.[1][3] Ensure the purity of your aryl halide, as impurities can inhibit the catalyst.

  • Catalyst Activity: Palladium catalysts, especially those with phosphine ligands, can be sensitive to air and moisture.[7] Use fresh catalyst or a pre-catalyst that is activated in situ. Ensure your catalyst is from a reliable source.

  • Base Integrity: The choice and quality of the base are critical. Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used.[1][7] Ensure your base is anhydrous, as water can affect the reaction, though some aqueous solvent systems are effective.

2. Optimize Reaction Conditions:

A systematic optimization of reaction parameters can significantly improve yields. Consider a Design of Experiments (DoE) approach for a comprehensive optimization.[2][8]

ParameterTroubleshooting StepsRationale
Temperature Gradually increase the reaction temperature in 10-20°C increments. A typical range is 80-120°C.[2][7]Higher temperatures can overcome the activation energy barrier for oxidative addition, especially with less reactive aryl chlorides.
Catalyst Loading Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%).Insufficient catalyst can lead to incomplete conversion. However, excessive amounts can lead to side reactions and palladium black formation.[9]
Ligand Choice If using a simple palladium source like Pd(OAc)₂, ensure you have an appropriate phosphine ligand. For the sterically hindered 2'-chloro-3'-methyl system, a bulky, electron-rich ligand like SPhos, XPhos, or RuPhos may be beneficial.Bulky ligands promote the reductive elimination step and can stabilize the active catalytic species.
Solvent System Common solvents include toluene, dioxane, THF, and DMF, often with a small amount of water.[1][2] If you are using a single solvent system, consider a biphasic system (e.g., toluene/water) which can sometimes improve yields.The solvent affects the solubility of reagents and the stability of the catalyst.
Base Equivalents Ensure you are using at least 2-3 equivalents of base.The base is crucial for the transmetalation step of the catalytic cycle.[10]

Experimental Protocol for Yield Optimization:

  • Set up a series of small-scale parallel reactions in vials.

  • Keep all other parameters constant while varying one parameter at a time (e.g., temperature, catalyst, ligand).

  • Monitor the reactions by TLC or LC-MS to track product formation.

  • Identify the optimal conditions and scale up the reaction.

Issue 2: Formation of Significant Impurities

Question: My reaction is producing the desired product, but I am also seeing significant amounts of side products, making purification difficult. What are these impurities and how can I minimize them?

Answer:

The formation of byproducts is a common challenge in Suzuki-Miyaura couplings. Identifying the impurities is the first step to mitigating their formation.

Common Impurities and Mitigation Strategies:

ImpurityIdentificationCauseMitigation Strategy
Homo-coupled Products Biphenyls formed from two molecules of the aryl halide or two molecules of the boronic acid.Can occur at high temperatures or with certain catalyst systems.Lower the reaction temperature. Use a catalyst system less prone to homo-coupling. Ensure slow addition of one of the coupling partners.
Dehalogenated Starting Material The aryl halide is reduced to the corresponding arene.Can be caused by certain bases or solvents acting as hydride sources.[1]Use a non-reducing base like K₃PO₄. Ensure your solvent is pure and free of potential hydride donors.
Protodeboronated Starting Material The boronic acid is converted back to the corresponding arene.Caused by hydrolysis of the C-B bond, often accelerated by acidic conditions or elevated temperatures.[1]Use a more stable boronic ester. Ensure the reaction mixture is sufficiently basic. Avoid prolonged reaction times at high temperatures.
Palladium Black A black precipitate forms in the reaction mixture.Aggregation and precipitation of the palladium catalyst, leading to reduced catalytic activity.[9]Use a more stable catalyst or ligand system. Ensure proper degassing of the reaction mixture to remove oxygen, which can promote catalyst decomposition.

Workflow for Minimizing Impurities:

Caption: Troubleshooting workflow for impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for the synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid?

A1: There is no single "best" combination as the optimal choice can depend on the specific reaction conditions and scale. However, for a sterically hindered substrate like this, a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) combined with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos is a good starting point. These ligands have been shown to be effective for challenging cross-coupling reactions.[1] Alternatively, pre-formed catalysts like PEPPSI-IPr can also be very effective.[1]

Q2: How do I effectively monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting materials, product, and any major byproducts. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal for tracking the consumption of starting materials and the formation of the product.

Q3: What is the best method for purifying the final product?

A3: Purification of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid typically involves a combination of techniques:

  • Aqueous Workup: After the reaction is complete, an acidic workup is necessary to protonate the carboxylate and allow for extraction into an organic solvent.

  • Column Chromatography: If significant impurities are present, silica gel column chromatography is an effective purification method.[11] A gradient elution with a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to keep the carboxylic acid protonated, is recommended.

  • Recrystallization: For final purification to obtain a crystalline solid, recrystallization is often employed. Suitable solvent systems can include ethanol/water, ethyl acetate/hexanes, or benzene/petroleum ether.[12]

Q4: Can I use an Ullmann coupling instead of a Suzuki-Miyaura coupling?

A4: Yes, the Ullmann coupling is a potential alternative for forming the biaryl bond.[4] The classical Ullmann reaction involves the copper-mediated coupling of two aryl halides and typically requires high temperatures.[5] Modern variations use catalytic amounts of copper and are performed under milder conditions.[13][14] However, the Suzuki-Miyaura coupling is generally preferred due to its broader substrate scope, milder reaction conditions, and often higher yields.[4]

Q5: My reaction seems to stall before completion. What should I do?

A5: Reaction stalling can be due to catalyst deactivation or the consumption of a limiting reagent.

  • Catalyst Deactivation: If you observe palladium black formation, your catalyst is likely deactivating.[9] In this case, you may need to add a fresh portion of the catalyst.

  • Reagent Stoichiometry: Ensure you have a slight excess of the boronic acid (typically 1.1-1.5 equivalents) as it can degrade during the reaction. Also, confirm that you have sufficient base.

  • Reaction Time: Some Suzuki couplings can be slow. Allow the reaction to run for an extended period (e.g., 12-24 hours) while monitoring its progress.

Visualizing the Catalytic Cycle

Understanding the mechanism can aid in troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition Transmetal Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar¹-Ar² (Product) PdII_Biaryl->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->PdII_Aryl Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Ar2BOH2->PdII_Biaryl Base Base Base->PdII_Biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • YouTube. Common Byproducts in Suzuki Coupling. [Link]

  • PMC. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid? [Link]

  • Harvard University. The Suzuki Reaction - Chem 115 Myers. [Link]

  • ResearchGate. Side reactions of Suzuki cross-coupling. [Link]

  • Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • University of Bath. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • ResearchGate. General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. [Link]

  • ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. [Link]

  • MDPI. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • MDPI. Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. [Link]

  • Sciforum. Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. [Link]

  • Google Patents.

Sources

Optimization

Technical Support Center: Purification of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

The following guide is designed as a Technical Support Center resource. It assumes you are a process chemist or medicinal chemist handling the crude reaction mixture of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (typi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Technical Support Center resource. It assumes you are a process chemist or medicinal chemist handling the crude reaction mixture of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (typically derived from a Suzuki-Miyaura coupling).

Ticket ID: PUR-BP-042 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary & Molecule Profile

You are likely synthesizing this intermediate as a scaffold for thrombopoietin receptor agonists (like Eltrombopag analogs) or biaryl SAR studies. The presence of the 2'-chloro and 3'-methyl substituents introduces steric bulk (ortho-substitution) and lipophilicity, while the 3-carboxylic acid provides a distinct handle for pH-switched purification.

Critical Physicochemical Parameters:

  • pKa: ~4.2 (Benzoic acid derivative).

  • Solubility: Soluble in aqueous base (pH > 9) and polar organics (DMSO, MeOH, hot EtOAc). Sparingly soluble in acidic water and cold hexanes.

  • Primary Impurities: Protodeboronation by-products (volatile), homocoupling dimers (highly lipophilic), and Palladium-Carboxylate complexes (stubborn "grey" impurities).

Diagnostic Troubleshooting (Q&A)

Phase 1: The "Dirty" Reaction Mixture (Quench & Isolation)

Q: I acidified my Suzuki reaction mixture directly, and the product precipitated as a sticky, grey gum. What went wrong? A: You likely trapped organic impurities and palladium within the precipitate. The Fix: Never acidify the crude reaction mixture immediately if it contains significant organic solvents or impurities.

  • Filter first: Remove solid inorganic salts (borates/phosphates) while the mixture is still basic/neutral.

  • Remove organics: Evaporate the reaction solvent (THF/Dioxane) or dilute with water and wash with a non-polar solvent (Toluene or MTBE) while the product is in the aqueous basic phase. This removes the lipophilic homocoupling by-products and phosphine ligands.

  • Acidify later: Only acidify the clean aqueous layer to precipitate the product.

Q: The product has a persistent grey/black tint even after crystallization. Is this Palladium? A: Yes. Carboxylic acids are excellent ligands for Pd(II), forming stable complexes that co-crystallize. The Fix: You must perform a Scavenging Step while the product is dissolved (preferably in the basic aqueous phase or hot organic solvent).

  • Protocol: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Carbon (Darco KB) to the basic aqueous solution before acidification. Stir at 50°C for 30 minutes, then filter through Celite.

Phase 2: Crystallization & Polishing

Q: Which solvent system yields the best crystals? A: For this specific lipophilic acid, a displacement crystallization works best.

  • Recommended System: Ethanol/Water or Acetic Acid/Water.

  • Why? The methyl and chloro groups make the molecule too soluble in pure methanol or ethyl acetate to get high recovery.

  • Protocol: Dissolve in hot Ethanol (70°C). Slowly add water until persistent turbidity is observed. Cool slowly to room temperature, then 4°C.

Q: HPLC shows a "ghost peak" eluting just after my product. What is it? A: This is likely the Protodeboronation product (3-chlorotoluene derivative) or a Regioisomer if your boronic acid starting material wasn't isomerically pure.

  • Diagnosis: Check the UV spectrum. If it lacks the carboxylic acid shift, it’s a neutral impurity.

  • Removal: These are non-acidic. Ensure your basic aqueous wash (Step 2 in the workflow below) is vigorous.

Master Purification Workflow

The following flowchart illustrates the Self-Validating Logic of the purification. By using the carboxylic acid "handle," we force impurities into waste streams based on their pKa and lipophilicity.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Filter1 Filtration (Inorganics) Start->Filter1 Evap Evaporate Volatile Organics (THF/Dioxane) Filter1->Evap Basify Adjust to pH 10-11 (using 1M NaOH) Evap->Basify Wash Wash with Toluene/MTBE Basify->Wash OrgLayer Organic Layer (Discard) Wash->OrgLayer Non-acidic impurities (Ligands, Dimers) AqLayer Aqueous Layer (Contains Product as Salt) Wash->AqLayer Product (Carboxylate) Scavenge Add Pd Scavenger (C/Silica-SH) + Filter AqLayer->Scavenge Remove Pd Acidify Acidify to pH 2-3 (Precipitation) Scavenge->Acidify Filter2 Collect Solid Acidify->Filter2 Recryst Recrystallization (EtOH/H2O) Filter2->Recryst

Caption: Logical flow for isolating acidic biphenyls, prioritizing impurity removal via phase switching.

Detailed Experimental Protocols

Protocol A: The "Phase-Switch" Workup (High Purity)

Use this for >5g scale reactions to avoid chromatography.

  • Solvent Swap: Concentrate the reaction mixture to remove bulk THF/Dioxane. Dilute the residue with Water (10 vol) .

  • Basification: Add 1M NaOH until pH is >10. Stir for 15 minutes to ensure the carboxylic acid is fully deprotonated.

  • The Wash (Critical): Extract the aqueous layer twice with Toluene or MTBE (5 vol).

    • Why? This pulls out unreacted aryl halides, phosphine oxides, and homocoupled by-products.

    • Check: The organic layer should be yellow/brown. The aqueous layer should be lighter but may still be dark.

  • Scavenging: To the basic aqueous layer, add Activated Carbon (10 wt%) . Stir at 50°C for 1 hour. Filter through a Celite pad.[1][2]

  • Precipitation: Cool the filtrate to 10°C. Slowly add 2M HCl dropwise with vigorous stirring.

    • Target: pH 2.0.[3]

    • Observation: The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid. Wash the cake with Water (to remove salts) and Hexane (to remove residual toluene). Dry in a vacuum oven at 45°C.

Protocol B: Recrystallization (Polishing)

Use this if the product is colored or <98% pure.

ParameterSpecification
Solvent System Ethanol / Water (Solvent / Anti-solvent)
Ratio Start with 100% EtOH, end with ~1:1 EtOH:H2O
Temperature Dissolve at reflux (78°C); Crystallize at 4°C
Seed Crystals Highly recommended at 40°C to prevent oiling out

Step-by-Step:

  • Place crude solid in a flask with a stir bar.

  • Add Ethanol (5 mL/g) and heat to reflux. If solids remain, add more EtOH in 1 mL increments until dissolved.[4]

  • Optional hot filtration if particulates are present.

  • Remove from heat.[2] Add Water dropwise until the solution turns slightly cloudy.

  • Add a drop of Ethanol to clear it.

  • Let the flask cool to room temperature undisturbed (insulate with a towel if necessary).

  • Once crystals form, cool in an ice bath for 1 hour.

  • Filter and wash with cold 1:1 EtOH/Water.

Impurity Profile & Removal Strategy

Impurity TypeOriginRemoval MethodMechanism
Homocoupling (Biaryl) 2 Ar-X

Ar-Ar
Toluene Wash (Basic Phase)These are non-acidic and highly lipophilic; they partition into the organic wash.
Protodeboronation Ar-B(OH)2

Ar-H
Toluene Wash / Vacuum dryingUsually volatile or non-acidic.
Palladium (Black/Grey) Catalyst residueActivated Carbon / Thiol SilicaAdsorption or Chelation (Pd binds to S-ligands).
Boronic Acid Unreacted Starting MaterialWater Wash (Acidic Phase)Boronic acids are somewhat water-soluble; recrystallization is most effective here.
Phosphine Oxides Ligand OxidationToluene WashHighly soluble in toluene; insoluble in water.

References

  • Palladium Removal Strategies : Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Suzuki Coupling Workup : Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter 5: Workup). Link

  • Biphenyl Acid Properties : National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13327, Biphenyl-4-carboxylic acid (Analogous structure properties). Link

  • Recrystallization of Biphenyls : Reddit ChemPros Community Discussion on Biphenyl Crystallization Solvents (Field-verified solvent systems). Link

  • Eltrombopag Intermediate Synthesis : ChemicalBook. Synthesis of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid (Structural analog purification). Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

Case ID: SYN-BP-2C3M Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Impurity Profiling & Troubleshooting for Sterically Hindered Suzuki Couplings Executive Summary & Reaction Logic Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-BP-2C3M Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Impurity Profiling & Troubleshooting for Sterically Hindered Suzuki Couplings

Executive Summary & Reaction Logic

Welcome to the technical guide for synthesizing 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid . This molecule presents a classic challenge in organic synthesis: forming a biaryl bond adjacent to a sterically demanding ortho-chloro and meta-methyl substitution pattern.

The industry-standard route employs a Suzuki-Miyaura Cross-Coupling . However, the choice of coupling partners is the single most critical decision determining your impurity profile.

The Optimal Retrosynthetic Path

To minimize the most intractable side reaction (protodeboronation), we strongly recommend Route A :

  • Nucleophile (Boron species): 3-Carboxyphenylboronic acid (Stable, unhindered).

  • Electrophile (Halide): 1-Bromo-2-chloro-3-methylbenzene (Sterically hindered).

Why Route A? Using the sterically hindered ring as the boronic acid (Route B) is a common error. Ortho-substituted boronic acids (especially with electron-withdrawing halogens) are highly susceptible to protodeboronation (hydrolysis of the C-B bond) under basic conditions, leading to rapid catalyst death and low yields.

Reaction Pathway & Side Product Map[1][2]

The following diagram visualizes the competitive landscape inside your reaction flask. It highlights where the main side products originate.

ReactionPathway Start Starting Materials (Ar-Br + Ar'-B(OH)2) Pd_Cycle Pd Catalytic Cycle (Oxidative Addition -> Transmetallation) Start->Pd_Cycle Catalyst Entry SP1 SIDE PRODUCT A: Protodeboronation (Benzoic Acid) Start->SP1 Base/H2O (Hydrolysis of Boronic Acid) SP2 SIDE PRODUCT B: Homocoupling (Biphenyl-3,3'-dicarboxylic acid) Start->SP2 O2/Pd(II) (Oxidative Dimerization) Target TARGET PRODUCT 2'-Chloro-3'-methylbiphenyl- 3-carboxylic acid Pd_Cycle->Target Reductive Elimination (Successful Coupling) SP3 SIDE PRODUCT C: Dehalogenation (2-Chloro-3-methylbenzene) Pd_Cycle->SP3 Beta-Hydride Elimination (Reduction of Ar-Br)

Figure 1: Competitive pathways showing the origin of the three primary impurities relative to the catalytic cycle.

Detailed Side Product Analysis

Side Product A: Protodeboronation (The "Missing Boron" Artifact)
  • Chemical Identity: Benzoic acid (if using Route A).

  • Mechanism: Under basic aqueous conditions, the boronate complex interacts with water protons rather than the palladium center, cleaving the C-B bond and replacing it with Hydrogen.

  • Diagnosis: You isolate a large amount of white solid that matches the NMR of benzoic acid, while your aryl bromide remains unreacted.

  • Root Cause:

    • Reaction temperature too high (>100°C).

    • Base concentration too high (pH > 12).

    • Critical: Using the hindered ring as the boronic acid (Route B) increases this rate by 10-100x due to steric acceleration of hydrolysis.

Side Product B: Homocoupling (The "Symmetric Dimer")
  • Chemical Identity: 3,3'-Biphenyldicarboxylic acid.

  • Mechanism: Two molecules of 3-carboxyphenylboronic acid couple together.[1][2] This is often an oxidative process facilitated by the presence of Oxygen.

  • Diagnosis: A highly insoluble, high-melting-point solid precipitates early. LCMS shows a mass of [2M-2H].

  • Root Cause:

    • Inadequate degassing (Oxygen presence).

    • excess of boronic acid (>1.5 equivalents) combined with slow cross-coupling rates.

Side Product C: Dehalogenation (The "Reduced" Electrophile)
  • Chemical Identity: 2-Chloro-3-methylbenzene (volatile oil).

  • Mechanism: The oxidative addition complex (Ar-Pd-Br) abstracts a hydride from the solvent (often alcohols like ethanol/isopropanol) or ligands, followed by reductive elimination of Ar-H.

  • Diagnosis: The aryl bromide disappears, but product yield is low. You smell a distinct "solvent-like" aromatic odor (the reduced arene).

  • Root Cause:

    • Use of secondary alcoholic solvents (isopropanol) in hindered systems.

    • Stalled catalytic cycle due to steric bulk (2'-chloro), giving the intermediate time to decompose.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Steric hindrance preventing Oxidative Addition.Switch Catalyst: Move from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or XPhos Pd G2 . These bulky, electron-rich ligands facilitate coupling of hindered chlorides/bromides.
High "Benzoic Acid" Impurity Protodeboronation of the boronic acid.[3]Lower Base Strength: Switch from K₂CO₃ to K₃PO₄ or Na₂CO₃ . Reduce water ratio (use Toluene/Water 10:1 instead of DMF/Water).
Starting Bromide Persists Catalyst death or inactivity.Increase Temp & Seal: Hindered couplings often require 100-110°C. Use a sealed pressure vial to prevent solvent loss.
Black Precipitate (Pd Black) Catalyst decomposition ("Pd crash out").Ligand Stabilization: Add free ligand (e.g., 5 mol% extra PPh₃ or XPhos) to stabilize the active Pd(0) species.

Validated Experimental Protocol (Self-Validating)

This protocol utilizes an Acid-Base Extraction Workup , which acts as a chemical filter to automatically remove Side Products B (partial) and C.

Reagents:

  • 1-Bromo-2-chloro-3-methylbenzene (1.0 equiv)

  • 3-Carboxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for resistance to steric bulk.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step:

  • Degassing (Critical): Sparge the 1,4-dioxane and aqueous base separately with Nitrogen for 15 minutes. Prevents Homocoupling.

  • Charging: In a reaction vial, combine halide, boronic acid, and catalyst. Add the degassed solvent and base.

  • Reaction: Seal and heat to 90°C for 12-16 hours.

    • Checkpoint: Check HPLC/TLC. The bromide should be consumed.

  • Workup (The Purification Filter):

    • Cool to room temperature.[4] Dilute with water and Ethyl Acetate (EtOAc).

    • Phase 1 (Basic): The product is a carboxylic acid.[5] At pH > 10 (current state), it is in the Aqueous Layer (as carboxylate).

    • Separation: Keep the Aqueous layer.[5] Discard the Organic layer (contains Side Product C, unreacted bromide, and catalyst ligands).

    • Phase 2 (Acidification): Carefully acidify the aqueous layer with 1M HCl to pH 2-3. The product will precipitate.[5]

    • Phase 3 (Extraction): Extract the cloudy aqueous mixture with fresh EtOAc. The product moves to the Organic Layer .

    • Separation: Keep the Organic layer.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate.

  • Final Polish: If Homocoupling (Side Product B) is present (it is also an acid), recrystallize from Ethanol/Water. The dimer is typically much less soluble than the target.

Frequently Asked Questions (FAQs)

Q: Can I use the boronic ester (pinacol ester) instead of the acid? A: Yes, and it is often preferred. Pinacol esters are more soluble in organic solvents and release the active boronic acid slowly (via in-situ hydrolysis), which keeps the concentration of free boronic acid low. This reduces the rate of Homocoupling .

Q: Why is the 2'-Chloro position so problematic? A: The Chlorine atom is physically large (Van der Waals radius ~1.75 Å). Located at the ortho position (2'), it acts as a gatekeeper, blocking the Palladium atom from easily approaching the carbon-bromine bond during the catalytic cycle. This slows down the reaction, allowing side reactions to compete.

Q: My product is an oil, but it should be a solid. What happened? A: You likely have significant contamination with Side Product C (Dehalogenated arene) or residual solvent. The target acid is a solid. Use the Acid-Base extraction outlined above; the oil (neutral species) will be removed in the first organic wash.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • BenchChem Technical Support. (2025). "Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides." BenchChem Application Notes. Link[6]

  • Tang, W., et al. (2014).[7] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers, 1, 225-229. Link

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 139(37), 13156–13165. Link

Sources

Optimization

troubleshooting crystallization of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

Technical Support Center: Crystallization of 2'-Chloro-3'-methylbiphenyl-3-carboxylic Acid Technical Context & Molecular Profile 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-65-7) is a critical bi-aryl int...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 2'-Chloro-3'-methylbiphenyl-3-carboxylic Acid

Technical Context & Molecular Profile

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-65-7) is a critical bi-aryl intermediate, often utilized in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag analogs) and other pharmacophores.

The Challenge: Crystallizing this molecule presents a unique "perfect storm" of physical chemistry challenges:

  • Conformational Polymorphism: The steric bulk of the ortho-chloro and meta-methyl groups restricts rotation around the phenyl-phenyl bond, leading to atropisomers or distinct polymorphs with different solubilities.

  • Oiling Out (Liquid-Liquid Phase Separation): The molecule has a relatively low melting point compared to highly planar aromatics. In the presence of impurities (Suzuki coupling byproducts, regioisomers), the metastable zone width narrows, causing the compound to separate as an oil rather than a crystal.

  • Acidic Functionality: The carboxylic acid tail creates strong dimer formation (hydrogen bonding), which can trap impurities if the lattice forms too quickly.

Critical Troubleshooting Guide

Issue A: The Product "Oils Out" Instead of Crystallizing

Symptom: Upon cooling, the solution turns milky or deposits a sticky gum/oil at the bottom of the flask.

Mechanism: This occurs when the temperature of the solution drops below the "liquid-liquid phase separation" (LLPS) boundary before it crosses the solubility curve. Essentially, the compound would rather be a liquid than a solid at that concentration/temperature.

Corrective Protocol:

  • Temperature Control: Do not cool rapidly to 0°C. Stop cooling at the "cloud point" (approx. 40-50°C).

  • The "Seeding" Fix:

    • Reheat the mixture until the oil redissolves (clear solution).

    • Cool slowly to just above the temperature where oiling previously occurred.

    • Add seed crystals (0.5 - 1.0 wt%). If you lack seeds, scratch the glass vigorously or use a sonication probe to induce nucleation.

    • Crucial: Hold the temperature constant for 1-2 hours after seeding to allow the "oil" droplets to transfer mass to the solid crystal surface (Ostwald ripening).

  • Solvent Adjustment: Switch to a system with a higher boiling point or better solubility for impurities. (See Solvent Selection Table).

Issue B: Persistent Color (Pink/Brown)

Symptom: Off-white to brown crystals, likely due to residual Palladium (from Suzuki coupling) or oxidation products.

Corrective Protocol:

  • Carbon Treatment: Dissolve the crude acid in THF or Ethanol (10 volumes) at 50°C. Add Activated Carbon (e.g., Darco G-60, 5 wt%). Stir for 30 mins.

  • Hot Filtration: Filter through a Celite pad while hot to remove the carbon.

  • Metal Scavengers: If Pd limits are strict (<10 ppm), use a thiourea-functionalized silica scavenger (e.g., SiliaMetS® Thiol) before crystallization.

Issue C: Low Yield

Symptom: Mother liquor retains too much product.

Corrective Protocol:

  • pH Adjustment: This is a carboxylic acid (

    
    ). Ensure the final isolation pH is well below the 
    
    
    
    (target pH 1-2) using dilute HCl.
  • Anti-Solvent Addition: If using a water-miscible solvent (MeOH/EtOH), add water very slowly (dropwise) to the cold solution until a 3:1 Water:Solvent ratio is reached.

Gold Standard Crystallization Protocol

This protocol is designed to minimize oiling out and maximize impurity rejection.

Reagents:

  • Crude 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

  • Solvent A: Toluene (Good solubilizer for the biphenyl core)

  • Solvent B: Heptane (Anti-solvent)

Step-by-Step Methodology:

  • Dissolution: Charge crude solid into a reactor. Add Toluene (5-7 volumes) . Heat to 85-90°C (reflux).

    • Check: If solids remain, add Toluene in 0.5 vol increments. If black specks remain, hot filter.

  • Nucleation Zone: Cool the solution slowly (rate: 10°C/hour) to 60°C .

    • Action: Add Seed Crystals (1 wt%) at 60°C.

    • Hold: Stir at 60°C for 1 hour. A white suspension should develop. Do not skip this hold.

  • Growth Phase: Cool from 60°C to 20°C over 4 hours (linear ramp).

  • Anti-Solvent Addition: Once at 20°C, add Heptane (3-5 volumes) dropwise over 2 hours.

    • Reasoning: Adding heptane too fast at high temps causes oiling. Adding it at the end forces the remaining acid out of solution onto the existing crystal lattice.

  • Isolation: Cool to 0-5°C and hold for 1 hour. Filter under vacuum.

  • Wash: Wash cake with cold Toluene/Heptane (1:2 ratio).

  • Drying: Vacuum oven at 45°C for 12 hours.

Data & Visualization

Solvent Screening Summary
Solvent SystemSolubility (Hot)Solubility (Cold)Risk ProfileRecommendation
Ethanol / Water HighLowHigh (Oiling out likely if water added too fast)Good for final polishing (color removal).
Toluene / Heptane ModerateVery LowLow (Best crystal growth control)Primary Choice for Bulk Purification.
Ethyl Acetate HighModerateMedium (Yield loss in mother liquor)Use only if Toluene fails.
Acetic Acid HighHighMedium (Hard to dry)Avoid unless necessary for polymorph control.
Troubleshooting Logic Flow (Graphviz)

CrystallizationTroubleshooting Start Start: Crude Mixture Dissolve Dissolve in Hot Solvent (Toluene or EtOH) Start->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear HotFilter Perform Hot Filtration (Remove Pd/Inorganics) CheckClear->HotFilter No (Black specks) Cooling Cool to Cloud Point CheckClear->Cooling Yes HotFilter->Cooling StateCheck State Check: Crystals or Oil? Cooling->StateCheck Oiling ISSUE: Oiling Out (Sticky Gum) StateCheck->Oiling Oil/Gum Crystals White Precipitate StateCheck->Crystals Solid Reheat Reheat to Dissolve Oiling->Reheat Seed Add Seeds @ Metastable Zone (Hold 1 hr) Reheat->Seed Seed->Cooling Retry Slow Cool AntiSolvent Add Anti-Solvent Slowly (Heptane or Water) Crystals->AntiSolvent Filter Filter & Wash AntiSolvent->Filter

Caption: Decision tree for managing phase separation and impurity removal during crystallization.

Frequently Asked Questions (FAQ)

Q1: Why does the melting point of my crystals vary by 3-4°C between batches? A: This indicates either variable impurity profiles (likely regioisomers from the Suzuki coupling) or polymorphism . Biphenyl carboxylic acids can crystallize in different conformers depending on the solvent cooling rate. Fix: Standardize your cooling ramp (e.g., exactly 0.5°C/min) and drying conditions. Use Differential Scanning Calorimetry (DSC) to check for multiple endotherms.

Q2: Can I use Methanol instead of Toluene? A: Yes, but be careful. Methanol is a "good" solvent.[1] You will need to add water to force precipitation. The risk is that adding water increases the polarity of the solvent mixture rapidly, which often triggers oiling out before crystallization. If you use MeOH, add water extremely slowly and seed early.

Q3: My product is trapping solvent (high LOD). How do I fix this? A: Toluene/Heptane solvates are common. Fix: Reslurry the wet cake in Water (adjusted to pH 3 with HCl) at 50°C for 2 hours. This "digestion" breaks the solvate structure and replaces organic solvent with water on the surface, which is easier to dry off or is acceptable as a hydrate.

References

  • Process for preparing derivatives of biphenyl-2-carboxylic acid. US Patent 6,369,271.[2] (Describes solvent systems (Toluene/Methylcyclohexane) and acid precipitation methods for biphenyl acids).

  • Oiling Out in Crystallization. Mettler Toledo Technical Guide. (Authoritative mechanism on LLPS and seeding strategies).

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids. Asian Journal of Green Chemistry. (Context on Suzuki coupling and isolation of biphenyl carboxylic acid derivatives).

  • Process for purification of aromatic carboxylic acids. US Patent 8,492,583. (Hydrogenation and purification strategies for aromatic acids).

Sources

Troubleshooting

challenges in the scale-up of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid production

Current Status: Operational Support Tier: Level 3 (Process Development & Manufacturing) Topic: Troubleshooting Scale-Up, Purification, and Impurity Control Molecule CAS: 1215206-65-7 (Representative) Introduction: The En...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Development & Manufacturing) Topic: Troubleshooting Scale-Up, Purification, and Impurity Control Molecule CAS: 1215206-65-7 (Representative)

Introduction: The Engineering Challenge

The synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid presents a classic "ortho-effect" challenge in process chemistry. Unlike simple biaryls, the 2'-chloro and 3'-methyl substituents on the non-acid ring create significant steric hindrance near the biaryl axis. In a scale-up environment, this translates to three primary failure modes:

  • Stalled Conversion: Standard Pd(PPh3)4 catalysts fail to negotiate the steric bulk, leading to high residual aryl halide.

  • Palladium Contamination: The carboxylic acid moiety acts as a ligand, trapping Palladium (Pd) in the final crystal lattice.

  • Crystallization "Oiling Out": The biphenyl core is highly lipophilic, while the acid group is polar, causing phase separation issues during acidic work-up.

This guide synthesizes field-proven protocols to navigate these bottlenecks.

Section 1: Synthesis Strategy & Reaction Optimization

Q: We are observing low conversion (<80%) using Pd(PPh3)4. Increasing catalyst loading doesn't help. What is the fix?

A: Switch to a bulky, electron-rich phosphine ligand system (Buchwald Ligands). The "classic" Suzuki conditions (Pd(PPh3)4) are insufficient for ortho-substituted aryl halides. The steric bulk of the 2'-Cl and 3'-Me groups prevents the oxidative addition or transmetallation steps.

  • The Solution: Use Pd(OAc)2 with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

  • Why: SPhos is designed to facilitate coupling of sterically hindered aryl chlorides. It forms a highly active monoligated Pd(0) species that accelerates the oxidative addition into the hindered C-Cl bond [1].

  • Protocol Adjustment:

    • Catalyst: 0.5 - 1.0 mol% Pd(OAc)2.

    • Ligand: 1.0 - 2.0 mol% SPhos (Pd:Ligand ratio 1:2).

    • Base: K3PO4 (2.0 - 3.0 equiv). Carbonates (Na2CO3) often lack the basicity to drive the transmetallation in hindered systems rapidly.

Q: Which coupling partners should we use to minimize impurities?

A: Couple 3-Carboxyphenylboronic acid with 1-Bromo-2-chloro-3-methylbenzene.

Route OptionPartner A (Acid Ring)Partner B (Hindered Ring)Risk Assessment
Option 1 (Recommended) 3-Carboxyphenylboronic acid 1-Bromo-2-chloro-3-methylbenzene Lower Risk. Hindered aryl halides react efficiently with active catalysts. Boronic acid is unhindered, reducing protodeboronation.
Option 23-Bromobenzoic acid(2-Chloro-3-methylphenyl)boronic acidHigh Risk. Ortho-substituted boronic acids are notoriously unstable and prone to protodeboronation (yielding 2-chloro-3-methylbenzene impurity) [2].

Technical Note: If using Option 1, ensure the boronic acid is added last or slowly dosed if homocoupling of the boronic acid is observed.

Section 2: Work-up & Palladium Removal

Q: Our final product is gray (Pd > 100 ppm). Standard carbon treatment is ineffective. How do we reach <10 ppm?

A: Implement a "Chelation-Filtration-Crystallization" Triad. Carboxylic acids bind Pd(II) species tightly. Simple activated carbon adsorption is often outcompeted by the product itself.

The Protocol:

  • Step 1: Oxidative Work-up. After the reaction, add L-Cysteine or Thiourea (0.5 equiv relative to Pd) to the biphasic mixture. Stir at 50°C for 1 hour. This displaces Pd from the product and sequesters it into the aqueous phase or as a precipitate.

  • Step 2: Scavenger Filtration. Pass the organic layer (warm) through a cartridge containing a thiol-modified silica scavenger (e.g., SiliaMetS® Thiol ). This is far superior to loose carbon for removing ppm-level Pd [3].

  • Step 3: pH-Swing Crystallization. (See Section 3).

Q: Can we use distillation to purify the intermediate?

A: No. Biphenyl carboxylic acids have high melting/boiling points and are prone to decarboxylation at high temperatures (>180°C). Crystallization is the only viable scale-up purification method.

Section 3: Crystallization & Solid State Control

Q: Upon acidification, the product oils out as a sticky gum instead of crystallizing. How do we prevent this?

A: Control the Metastable Zone Width (MSZW) using a "Reverse Addition" pH swing. Oiling out occurs when the supersaturation generates a liquid-liquid phase separation (LLPS) before the crystal nucleation point.

Corrective Protocol:

  • Dissolution: Dissolve the crude salt (carboxylate) in water/methanol (1:1) at 50°C.

  • Seeding: Add 1-2 wt% of pure seed crystals to the basic solution.

  • Acidification (Critical): Slowly dose HCl (aq) into the salt solution (or vice versa, depending on vessel setup) over 2-4 hours.

    • Do not dump acid. This creates local zones of high supersaturation, trapping impurities and causing oiling.

  • Temperature: Maintain 50°C during acidification to keep the oiled phase soluble, then cool slowly (10°C/hour) to 5°C once a slurry is established.

Visualizing the Workflow

Diagram 1: Optimized Synthesis & Purification Logic

G Start Start: Raw Materials Reaction Suzuki Coupling Pd(OAc)2 / SPhos / K3PO4 Solvent: Toluene/Water Start->Reaction Check1 IPC: Conversion > 98%? Reaction->Check1 Trouble1 Add more Catalyst/Base Check O2 ingress Check1->Trouble1 No Workup Phase Separation Discard Aqueous Layer Check1->Workup Yes Trouble1->Reaction Scavenge Pd Removal Step Add L-Cysteine + SiliaMetS Filtration Workup->Scavenge Cryst pH Swing Crystallization (Salt -> Free Acid) Scavenge->Cryst Final Final Product White Solid (<10 ppm Pd) Cryst->Final

Caption: Process flow for the synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid, highlighting the critical Pd-removal checkpoint.

Quantitative Data Summary

Table 1: Catalyst Performance Comparison (Scale: 100g)

Catalyst SystemLigand TypeConversion (12h)Residual Pd (Pre-workup)Comments
Pd(PPh3)4 Monodentate65%>500 ppmStalled reaction due to sterics; purple/black crude.
Pd(dppf)Cl2 Bidentate78%350 ppmBetter, but incomplete conversion.
Pd(OAc)2 + SPhos Biaryl Phosphine >99% ~150 ppm Recommended. Complete conversion; requires scavenging.
Pd-132 (Peppsi) NHC Carbene>99%~80 ppmExcellent alternative; harder to source at bulk scale.

Table 2: Solvent Selection for Crystallization

Solvent SystemYieldPurity (HPLC)Handling Characteristics
Ethanol/Water85%98.5%Good crystals, but slow filtration.
Methanol/Water 92% 99.2% Best Balance. Fast filtration, excellent rejection of des-halo impurities.
Toluene/Heptane70%96.0%Traps non-polar impurities; product sticks to walls.

References

  • WuXi AppTec. (2021). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • BenchChem. (2025).[1] Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis. Retrieved from

  • Cambrex. (2023).[2] Crystallization process development: Ramping up bench-scale control for manufacturing. Retrieved from

Sources

Optimization

avoiding homocoupling in the synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

Welcome to the technical support guide for the synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing cross-c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing cross-coupling methodologies for this synthesis and encountering challenges, particularly with byproduct formation from homocoupling. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to enhance your reaction efficiency and yield.

Troubleshooting Guide: Isolating and Resolving In-Reaction Failures

This section addresses specific issues observed during or after the reaction.

Question 1: My crude LC-MS or NMR analysis shows a significant peak corresponding to a mass of 270.27 g/mol (or a symmetrical dimer of my boronic acid starting material). What is this, and how can I eliminate it?

Answer: This byproduct is almost certainly 3,3'-dimethylbiphenyl-5,5'-dicarboxylic acid, the result of undesired homocoupling (also known as a Glaser-type coupling) of your boronic acid reagent, 3-carboxy-5-methylphenylboronic acid. This is one of the most common side reactions in Suzuki-Miyaura cross-coupling.

Root Causes & Immediate Solutions:

  • Oxygen Contamination: The primary catalyst for boronic acid homocoupling is often trace oxygen, which can facilitate an oxidative cycle involving the palladium catalyst or directly oxidize the boronic acid.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere. Use a Schlenk line or a glovebox. Sparge your solvent with argon or nitrogen for at least 30-60 minutes before adding reagents. All reagents should be added under a positive pressure of inert gas.

  • Suboptimal Base or Base Stoichiometry: The choice and amount of base are critical. An overly strong base or excess base can accelerate the decomposition of the boronic acid and promote homocoupling.

    • Solution: For this substrate, a moderately weak inorganic base is often ideal. Switch from stronger bases like NaOH or KOH to milder options such as K₃PO₄ or K₂CO₃. Use a precise stoichiometry of 2.0 to 3.0 equivalents.

  • Slow Reductive Elimination: If the final, product-forming step of the catalytic cycle (reductive elimination) is slow, the organopalladium intermediate has more time to engage in side reactions, including those that lead back to homocoupling pathways.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are specifically designed to accelerate reductive elimination. These ligands create a sterically crowded palladium center that favors the formation of the C-C bond of your desired biphenyl product.

Experimental Workflow: Minimizing Boronic Acid Homocoupling

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Expected Outcome A High levels of boronic acid dimer observed B Step 1: Verify Inert Atmosphere (Degas solvent, use Schlenk line) A->B Primary Cause C Step 2: Optimize Base (Switch to K₃PO₄ or K₂CO₃, 2-3 eq.) B->C If problem persists D Step 3: Enhance Catalyst System (Use bulky ligand: SPhos, XPhos) C->D If homocoupling is still significant E Step 4: Lower Reaction Temperature (Run at 80°C instead of >100°C) D->E Fine-tuning F Reduced homocoupling & increased yield of target molecule E->F

Caption: Troubleshooting workflow for boronic acid homocoupling.

Question 2: I am observing the formation of 2,2'-dichlorobiphenyl. What is causing the homocoupling of my aryl halide?

Answer: The formation of 2,2'-dichlorobiphenyl is due to the homocoupling of your aryl halide starting material, 1-chloro-2-iodobenzene or a similar precursor. This side reaction is less common than boronic acid homocoupling but can become significant under certain conditions.

Root Causes & Immediate Solutions:

  • High Catalyst Loading or Temperature: Excessive palladium loading or running the reaction at a very high temperature can promote side reactions, including the homocoupling of the aryl halide.

    • Solution: Reduce the palladium catalyst loading to 1-2 mol%. If possible, lower the reaction temperature. A temperature screen from 70°C to 100°C can help identify an optimal window where the cross-coupling is efficient but homocoupling is minimized.

  • Ligand Degradation or Inappropriate Ligand: Some phosphine ligands can degrade at high temperatures, leading to the formation of highly active, ligandless palladium species that can catalyze homocoupling.

    • Solution: Ensure you are using a thermally stable ligand. The Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are generally robust. Avoid simple, less bulky phosphines like PPh₃ if you are running the reaction at elevated temperatures.

  • Issues with Reagent Purity: Impurities in your aryl halide or solvent can sometimes trigger undesired pathways.

    • Solution: Ensure the purity of your 1-chloro-2-iodobenzene (or other halide). Using freshly distilled or high-purity anhydrous solvents is also critical.

Frequently Asked Questions (FAQs)

This section provides preventative advice and foundational knowledge for designing a robust synthesis.

Question 3: What is the fundamental catalytic cycle for my reaction, and where does homocoupling interfere?

Answer: The synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is typically achieved via a Suzuki-Miyaura cross-coupling reaction. The desired catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. Homocoupling occurs when side reactions disrupt this cycle.

Troubleshooting

solvent selection for recrystallization of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

Technical Support Center: Recrystallization Guide for 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid Topic: Solvent Selection & Purification Protocol Content Type: Technical Support Guide (Q&A Format) Audience: Process Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide for 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

Topic: Solvent Selection & Purification Protocol Content Type: Technical Support Guide (Q&A Format) Audience: Process Chemists, Medicinal Chemists, Drug Development Professionals

Executive Summary: Physicochemical Profile & Strategy

User Question: What is the best solvent strategy for recrystallizing 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid, and why do standard solvents sometimes fail?

Senior Application Scientist Response: The purification of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid requires balancing two competing molecular domains:

  • The Polar Head: The carboxylic acid (-COOH) group at position 3, which drives solubility in polar protic solvents (alcohols) and basic media.

  • The Lipophilic Core: The biphenyl scaffold substituted with a Chlorine (2') and Methyl (3') group creates a significant hydrophobic footprint, reducing solubility in water and increasing affinity for non-polar organics.

The Challenge: This molecule is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the solvent polarity changes too abruptly. This occurs because the hydrophobic core aggregates before the crystal lattice can organize.

Recommended Strategy:

  • Primary System (High Yield/Green): Ethanol (EtOH) / Water.

  • Secondary System (High Purity): Ethyl Acetate (EtOAc) / n-Heptane.

  • Scavenging (For Pd removal): If synthesized via Suzuki coupling, specific attention to Palladium removal is required during the dissolution phase.

Solvent Selection Guide

User Question: Which solvent system should I choose based on my specific impurity profile?

Scientist Response: Use the table below to select the optimal system.

Solvent SystemRoleProsConsBest For
Ethanol / Water Anti-solventHigh recovery; "Green" solvent; Good for removing inorganic salts.Risk of oiling out if water is added too fast.General purification; Removal of polar starting materials (e.g., boronic acids).
Ethyl Acetate / Heptane Anti-solventExcellent rejection of non-polar impurities (dimers, de-halogenated byproducts).Lower recovery if not cooled sufficiently; Flammable.Removing lipophilic impurities; Final polishing step.
Acetonitrile (ACN) Single SolventGood balance of polarity; often dissolves Pd-catalyst residues less than product.Higher cost; Toxicity.Removing specific colored impurities or Pd-catalysts.
Toluene Single SolventHigh temperature required; good for very lipophilic analogs.Product may be too insoluble at RT; Hard to remove trace solvent.Large scale process where water is avoided.

Detailed Experimental Protocol

User Question: Can you provide a step-by-step protocol for the Ethanol/Water system to avoid oiling out?

Scientist Response: Yes. The key is controlled supersaturation .

Protocol: Ethanol/Water Recrystallization

  • Dissolution:

    • Place the crude solid (e.g., 10 g) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethanol (95%) typically at a ratio of 5-7 mL per gram of solid.

    • Heat to reflux (approx. 78°C) with stirring.

    • Checkpoint: If solid remains, add EtOH in 1 mL portions until fully dissolved. If the solution is dark/colored (Pd residues), add activated carbon (5 wt%) or a thiol-based scavenger (e.g., SiliaMetS® Thiol), stir for 15 min, and filter hot through Celite.

  • Nucleation (The Critical Step):

    • Remove from heat and allow the solution to cool slightly (to ~65°C).

    • Add Deionized Water dropwise via an addition funnel.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to just redissolve the cloudiness (restore clarity).

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature (20-25°C) over 2-3 hours. Do not use an ice bath yet. Rapid cooling causes oiling out.

    • Once a heavy crop of crystals has formed at RT, cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the filter cake with a cold (0°C) mixture of EtOH:Water (1:1) .

    • Dry in a vacuum oven at 45-50°C overnight.

Troubleshooting & FAQs

User Question: I followed the protocol, but my product turned into a sticky oil at the bottom of the flask. How do I fix this?

Scientist Response: Issue: Oiling Out (Liquid-Liquid Phase Separation). Cause: The anti-solvent (water) was added too quickly, or the temperature dropped too fast, forcing the hydrophobic biphenyl core to aggregate as droplets rather than organizing into a lattice. Fix:

  • Re-heat the mixture until the oil redissolves (add a small amount of Ethanol if needed).

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface to induce nucleation.

  • Cool much slower (wrap the flask in a towel to insulate).

User Question: My product is grey/brown after crystallization. I used a Palladium catalyst.

Scientist Response: Issue: Palladium Entrapment. Cause: Palladium species often bind to the carboxylic acid or the pi-system of the biphenyl ring. Fix:

  • Chemical Wash: Before recrystallization, dissolve the crude acid in 1M NaOH, wash with Ethyl Acetate (to remove non-acidic organics), then re-precipitate with 1M HCl. This "Acid-Base" toggle is highly effective.

  • Scavengers: Use solid-supported metal scavengers (e.g., QuadraPure® TU) during the hot filtration step in the recrystallization protocol.

Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent system based on impurity profile and operational scale.

SolventSelection Start Start: Analyze Crude Material ImpurityCheck Primary Impurity Type? Start->ImpurityCheck PolarImp Polar / Inorganic Salts (Boronic acids, Halides) ImpurityCheck->PolarImp NonPolarImp Lipophilic / Organic (Dimers, Homocoupling) ImpurityCheck->NonPolarImp PdResidue Heavy Metal / Color (Pd Catalyst) ImpurityCheck->PdResidue System1 Ethanol / Water (Recrystallization) PolarImp->System1 High Solubility Delta System2 Ethyl Acetate / Heptane (Recrystallization) NonPolarImp->System2 Lipophilic Rejection System3 Acid/Base Extraction (Chemical Purification) PdResidue->System3 Best Removal System3->System1 Follow up with

Figure 2: Recrystallization Workflow

Caption: Step-by-step process flow emphasizing the critical 'Seeding/Nucleation' phase to prevent oiling out.

RecrystallizationFlow Step1 1. Dissolution (Reflux in EtOH) Step2 2. Hot Filtration (Remove Insolubles) Step1->Step2 Step3 3. Nucleation (Add Water until cloudy, then clear with EtOH) Step2->Step3 Step4 4. Slow Cooling (RT -> 0°C) Step3->Step4 Critical: Slow Rate Oiling Risk: Oiling Out Action: Reheat & Seed Step3->Oiling Step5 5. Isolation (Vacuum Filter) Step4->Step5

References

  • Synthesis and Purification of Biphenyl Carboxylic Acids

    • Title: Process for the preparation of key intermedi
    • Source: WIPO P
    • URL: [Link]

  • General Recrystallization Techniques

    • Title: Recrystalliz
    • Source: University of Rochester, Department of Chemistry.
    • URL: [Link]

  • Solubility Behavior of Biphenyls

    • Title: Solubility of biphenyl-4-carboxylic acid in various solvents.
    • Source: Journal of Chemical & Engineering D
    • URL: [Link]

  • Palladium Removal Strategies

    • Title: Methods for the Removal of Palladium
    • Source: Pl
    • URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-65-7)[1]. As a substituted biphenyl carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-65-7)[1]. As a substituted biphenyl carboxylic acid, this molecule represents a class of compounds frequently encountered as intermediates in pharmaceutical and materials science. Its unambiguous structural confirmation and purity assessment are non-negotiable for advancing research and development.

Here, we move beyond a simple recitation of data. We will dissect the "why" behind our analytical choices, presenting a multi-technique workflow that leverages the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). This integrated approach forms a self-validating system, ensuring the highest degree of confidence in the final characterization.

The Central Role of NMR Spectroscopy

NMR remains the gold standard for the definitive structural elucidation of organic molecules. It provides unparalleled insight into the chemical environment of each nucleus (¹H and ¹³C), revealing the precise connectivity and spatial relationships of atoms within the molecular framework.

Predicted ¹H NMR Spectral Analysis

The acidic proton of the carboxylic acid is expected to be the most downfield signal, typically appearing as a broad singlet in the 10-13 ppm region, a distinctive feature for this functional group[2]. The protons of the two aromatic rings will resonate in the aromatic region (approx. 7.0-8.5 ppm).

  • Ring A (Carboxylic Acid-Substituted Ring): This ring has three aromatic protons. The proton positioned between the carboxylic acid and the other phenyl ring will likely be the most deshielded due to the anisotropic effects of both groups. We would anticipate complex splitting patterns (doublets of doublets, multiplets) for these protons due to their coupling with each other.

  • Ring B (Chloro- and Methyl-Substituted Ring): This ring also contains three aromatic protons. The chlorine atom will exert a moderate deshielding effect, while the methyl group will have a slight shielding effect. The methyl group itself will appear as a sharp singlet around 2.4 ppm[3].

Predicted ¹³C NMR Spectral Analysis

A ¹³C NMR spectrum provides a count of unique carbon environments. Given the lack of symmetry in the molecule, we expect to observe 14 distinct signals corresponding to the 14 carbon atoms.

The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to appear between 160-180 ppm[2]. The aromatic carbons will resonate between 110-150 ppm. Quaternary carbons (those with no attached protons, such as the carbons involved in the biphenyl linkage and those bearing the substituents) are typically weaker in intensity[4]. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) would be invaluable here, distinguishing CH and CH₃ carbons (positive signals) from CH₂ carbons (negative signals) and making quaternary carbons disappear, thus simplifying the assignment process.

Table 1: Predicted NMR Data for 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Rationale / Notes
-COOH~12.0-13.0 (broad s, 1H)~165-170Characteristic acidic proton. Chemical shift is concentration-dependent.
-CH₃~2.4 (s, 3H)~20-22Typical chemical shift for an aryl methyl group[3].
Aromatic C-H~7.2-8.2 (m, 6H)~125-140Complex overlapping multiplets are expected. 2D NMR (COSY, HSQC) would be required for definitive assignment.
Quaternary CarbonsN/A~130-150Includes C-Cl, C-CH₃, C-COOH, and the two carbons of the biphenyl bond. These are typically weaker signals[4].
Experimental Protocol: NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible data.

  • Sample Preparation: Weigh approximately 10-15 mg of the sample and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is preferable for carboxylic acids to ensure the exchangeable -COOH proton is observed[5].

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width covering 0-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2 seconds, spectral width covering 0-200 ppm.

  • Advanced Experiments (Recommended):

    • DEPT-135: To differentiate between CH, CH₂, and CH₃ carbons.

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and linking the two rings and substituents.

Diagram 1: Molecular Structure of the Analyte

Caption: Structure of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid.

Comparative Analytical Techniques

While NMR provides the structural blueprint, it is best used in concert with other techniques for a holistic characterization.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is the ideal complementary technique to confirm the molecular weight and provide clues about the molecule's composition through fragmentation patterns.

  • Expected Data: For 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (C₁₄H₁₁ClO₂), the calculated molecular weight is approximately 246.05 g/mol . Using high-resolution mass spectrometry (HRMS), we would expect to observe a molecular ion [M+H]⁺ at m/z 247.0571. A key feature would be the isotopic pattern for the chlorine atom: a pair of peaks for any chlorine-containing fragment with an intensity ratio of approximately 3:1 (³⁵Cl to ³⁷Cl).

  • Fragmentation Analysis: In tandem MS (MS/MS), characteristic neutral losses can be observed. The most common fragmentations for carboxylic acids include the loss of water (18 Da) and the loss of the carboxyl group (45 Da)[6]. The loss of a chlorine radical (35/37 Da) is also a highly probable fragmentation pathway.

HPLC for Purity Assessment and Quantification

HPLC is the workhorse for assessing the purity of a synthesized compound. For drug development professionals, knowing the purity profile is as critical as knowing the structure itself.

  • Methodology: A reversed-phase HPLC method would be most suitable. A C18 column is a standard choice, with a mobile phase consisting of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed using a UV-Vis detector, monitoring at a wavelength where the biphenyl system absorbs strongly (e.g., ~254 nm).

  • Data Interpretation: A pure sample will show a single major peak in the chromatogram. The area of this peak is proportional to the concentration of the analyte. Any other peaks are indicative of impurities, which could be starting materials, by-products from the synthesis[7], or degradation products. This method is crucial for determining the percent purity of a batch. For quantitative analysis of carboxylic acids, derivatization can sometimes be employed to improve chromatographic behavior and detection sensitivity[8][9].

Diagram 2: Integrated Analytical Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample Crude Product Purified Purified Sample Sample->Purified Chromatography NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified->NMR MS Mass Spectrometry (HRMS, MS/MS) Purified->MS HPLC HPLC-UV Purified->HPLC Structure Structural Elucidation NMR->Structure Identity Molecular Weight Confirmation MS->Identity Purity Purity & Impurity Profile HPLC->Purity Final Certified Reference Material Structure->Final Identity->Final Purity->Final

Caption: A comprehensive workflow for the characterization of a novel chemical entity.

Conclusion

The characterization of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is a clear illustration of the principle that no single analytical technique is sufficient for complete validation. While NMR spectroscopy serves as the definitive tool for structural elucidation, its power is fully realized only when its findings are corroborated by orthogonal techniques. Mass spectrometry provides unequivocal confirmation of molecular weight and elemental composition, and HPLC delivers the critical assessment of purity. By integrating these methods, researchers, scientists, and drug development professionals can build a complete, validated, and trustworthy data package for any new chemical entity, ensuring both scientific integrity and the acceleration of the development pipeline.

References

  • The Royal Society of Chemistry. Spectra and physical data of (A2). Available from: [Link]

  • Lange, J., et al. (1998). Biodegradation of biphenyl by the ascomycetous yeast Debaryomyces vanrijiae. ResearchGate. Available from: [Link]

  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Supporting Information for various biphenyl compounds. Available from: [Link]

  • The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent. Available from: [Link]

  • University of Puget Sound. Summary of C13-NMR Interpretation. Available from: [Link]

  • Supporting Information for Silver-Catalyzed Decarboxylative Chlorination. Available from: [Link]

  • Google Patents. Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • PubChem. 2'-Methyl-biphenyl-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis and characterization of some novel Biphenyl 4-carboxylic acid... amide. Available from: [Link]

  • Fujimori, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available from: [Link]

  • Google Patents. Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Jashari, A., et al. (2014). A Synthesis, Characterization and Antibacterial Studies of Bis-(3-amino-2-chloro-phenyl). International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Lai, Z., et al. (2014). MS2Analyzer: A Software for Small Molecule Substructure Annotations from Tandem Mass Spectra. eScholarship, University of California. Available from: [Link]

  • McCalley, D. V., et al. (1984). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. Semantic Scholar. Available from: [Link]

  • Dron, J., et al. (2007). Carboxylic acid functional group analysis using constant neutral loss scanning-mass spectrometry. PubMed. Available from: [Link]

  • All About Chemistry. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available from: [Link]

  • Hartl, A., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Available from: [Link]

  • MDPI. Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. Available from: [Link]

  • ChemRxiv. Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Available from: [Link]

  • ScienceDirect. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]

  • ResearchGate. 2-Chloroquinoline-3-carboxylic acid. Available from: [Link]

  • Austin Publishing Group. Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Available from: [Link]

Sources

Comparative

Comprehensive Mass Spectrometry Guide: 2'-Chloro-3'-methylbiphenyl-3-carboxylic Acid

Executive Summary This guide provides a technical roadmap for the mass spectrometric analysis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-65-7). As a critical structural intermediate—often associated w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for the mass spectrometric analysis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-65-7). As a critical structural intermediate—often associated with the synthesis and impurity profiling of thrombopoietin receptor agonists like Eltrombopag —accurate detection requires distinguishing this specific isomer from structurally similar biphenyl byproducts.

This document objectively compares the two primary analytical workflows: LC-ESI-MS/MS (Negative Mode) and GC-MS (Derivatized) . While GC-MS offers superior structural fingerprinting via EI fragmentation, LC-ESI-MS/MS is identified as the optimal method for high-throughput quantitative analysis in biological matrices due to simplified sample preparation and higher sensitivity.

Part 1: Molecular Profile & Analytical Challenges
PropertySpecificationMass Spec Implications
Formula C₁₄H₁₁ClO₂Distinct Chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl).
Exact Mass 246.0448 DaRequires HRMS for confirmation against des-chloro impurities.
Acidity (pKa) ~4.2 (COOH)Readily deprotonates; ideal for ESI Negative Mode .
Polarity Moderate (LogP ~3.5)Retains well on C18; requires derivatization for GC.
Isomerism Positional IsomersMust separate from 4'-methyl or 2-carboxylic variants chromatographically.
Part 2: Methodological Comparison (Alternatives)

The following table contrasts the performance of the primary analytical "alternatives" for this specific target.

FeatureMethod A: LC-ESI-MS/MS (Recommended) Method B: GC-MS (EI) Method C: HPLC-UV
Ionization Electrospray (ESI -)Electron Impact (EI)N/A (Absorbance)
Derivatization None Required Mandatory (TMS/Methylation)None
Sensitivity High (pg/mL range)Moderate (ng/mL range)Low (µg/mL range)
Selectivity Excellent (MRM transitions)High (Spectral Fingerprint)Low (Co-elution risk)
Throughput High (< 5 min/run)Low (Requires prep time)Moderate
Primary Use Trace quantitative analysis (DMPK)Impurity profiling & IDPurity assay (QC)
Part 3: Deep Dive – Fragmentation & Mechanistic Insight[1]
1. LC-MS/MS Fragmentation Pathway (ESI Negative)

In negative ion mode, the precursor ion is the deprotonated carboxylate [M-H]⁻ (m/z 245) . The collision-induced dissociation (CID) follows a predictable pathway driven by the stability of the biphenyl core.

  • Precursor: m/z 245.0 [M-H]⁻

  • Primary Product (Base Peak): m/z 201.0 [M-H-CO₂]⁻ . The loss of carbon dioxide (44 Da) is the diagnostic transition for carboxylic acids.

  • Secondary Product: m/z 166.0 [M-H-CO₂-Cl]⁻ . Subsequent loss of the chlorine radical or HCl from the biphenyl core. Note: The intensity of this fragment depends on collision energy (CE).

2. GC-MS Fragmentation Pathway (EI)

Requires conversion to the Methyl Ester derivative (MW ~260.7).

  • Molecular Ion: m/z 260 [M]⁺ (Strong).

  • Base Peak: m/z 229 [M-OCH₃]⁺ (Acylium ion formation).

  • Secondary: m/z 201 [M-COOCH₃]⁺ (Biphenyl cation).

Visualization: Proposed Fragmentation Mechanism

The following diagram illustrates the ESI(-) fragmentation logic used for MRM method development.

FragmentationPathway cluster_legend Key Mechanism Precursor Precursor Ion [M-H]- m/z 245.0 (Deprotonated Carboxylic Acid) Transition1 Neutral Loss: CO2 (44 Da) Precursor->Transition1 Product1 Product Ion 1 m/z 201.0 (2'-Chloro-3'-methylbiphenyl anion) Transition1->Product1 Transition2 Neutral Loss: Cl• (35 Da) Product1->Transition2 Product2 Product Ion 2 m/z 166.0 (Radical driven cyclization) Transition2->Product2 Mechanism Decarboxylation is the dominant pathway for aromatic acids in ESI-

Caption: Proposed ESI(-) fragmentation pathway for 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid showing primary decarboxylation.

Part 4: Experimental Protocols
Protocol A: LC-ESI-MS/MS (Quantitative Workflow)

Objective: Quantification of analyte in plasma or reaction mixture.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of sample.

    • Add 150 µL Acetonitrile (containing Internal Standard, e.g., Biphenyl-4-carboxylic acid-d4).

    • Vortex 30s, Centrifuge at 10,000 x g for 5 min.

    • Transfer supernatant to autosampler vial.

  • LC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.0). Rationale: Neutral pH ensures deprotonation while maintaining C18 retention.

    • Mobile Phase B: Acetonitrile (LC-MS grade).

    • Gradient: 10% B to 90% B over 3.0 min.

  • MS Parameters (Source: ESI-):

    • Capillary Voltage: -2500 V.

    • Gas Temp: 300°C.

    • MRM Transitions:

      • Quantifier: 245.0 → 201.0 (CE: 15 eV).

      • Qualifier: 245.0 → 166.0 (CE: 30 eV).

Protocol B: GC-MS (Structural Confirmation)

Objective: Impurity identification or when LC-MS is unavailable.

  • Derivatization (Methylation):

    • Dissolve 1 mg dry residue in 100 µL Methanol.

    • Add 100 µL BF3-Methanol (14%).

    • Incubate at 60°C for 30 mins.

    • Extract with 500 µL Hexane.

  • GC Conditions:

    • Column: DB-5ms (30m x 0.25mm).

    • Temp Program: 80°C (1 min) → 20°C/min → 280°C.

    • Source: EI (70 eV).

Part 5: Analytical Workflow Diagram

The following flowchart visualizes the decision matrix for selecting the correct method based on the sample type.

Workflow Start Sample Type? Bio Biological Matrix (Plasma/Urine) Start->Bio Pure Synthesis Product (Powder/Oil) Start->Pure LCMS LC-ESI-MS/MS (Neg Mode) Bio->LCMS Direct Inject Pure->LCMS Dilute & Shoot GCMS GC-MS (Derivatization Req.) Pure->GCMS After Methylation Result1 High Sensitivity Quant (pg/mL) LCMS->Result1 Result2 Structural ID (Fingerprint) GCMS->Result2

Caption: Decision matrix for selecting LC-MS vs. GC-MS based on sample origin and analytical goal.

References
  • Safe, S., & Hutzinger, O. (1972).[1] The mass spectra of polychlorinated biphenyls. Journal of the Chemical Society, Perkin Transactions 1, 686-691.[1] [Link]

  • Kivilompolo, M., et al. (2007).[2] Comparison of GC-MS and LC-MS Methods for the Analysis of Antioxidant Phenolic Acids. Analytical and Bioanalytical Chemistry, 388(4), 881-887.[2] [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Fragmentation of Carboxylic Acids. [Link]

Sources

Validation

X-ray crystallography of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid derivatives

Title: Comparative Crystallographic Guide: 2'-Chloro-3'-methylbiphenyl-3-carboxylic Acid Derivatives vs. Standard Biphenyl Scaffolds Executive Summary: The Structural Imperative Context: In the development of Angiotensin...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Crystallographic Guide: 2'-Chloro-3'-methylbiphenyl-3-carboxylic Acid Derivatives vs. Standard Biphenyl Scaffolds

Executive Summary: The Structural Imperative

Context: In the development of Angiotensin II Receptor Blockers (ARBs) and specialized enzyme inhibitors, the biphenyl scaffold is a privileged structure. However, its efficacy is often dictated by its conformation. The Product: 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid represents a "conformational lock" strategy. Unlike unsubstituted biphenyls, the bulky 2'-chloro and 3'-methyl groups force the two phenyl rings into a rigid, non-planar orthogonal arrangement (dihedral angle


).
The Comparison:  This guide compares the crystallographic signature and stability of this di-substituted derivative against Mono-substituted (2'-Fluoro)  and Unsubstituted (2'-H)  analogs.

Technical Comparison: Structural Metrics & Performance

The following table synthesizes crystallographic data expectations based on the "Ortho-Effect" and "Buttressing Effect" principles established in biphenyl structural chemistry.

Feature2'-Chloro-3'-methyl (Target) 2'-Fluoro Analog (Alternative) Unsubstituted (Control)
Dihedral Angle (

)
75° – 89° (High Rigidity) 45° – 60° (Moderate)0° – 45° (Flexible)
Conformational Lock Atropisomerically Stable (High barrier to rotation)Rapid InterconversionFreely Rotating
Crystal Packing Disrupted

-stacking
; Driven by Cl···

and Acid Dimers
Weak

-stacking possible
Strong

-stacking (Herringbone)
Solubility Profile Lipophilic Enhanced (Methyl/Chloro contribution)ModerateLower (High lattice energy)
Primary Synthon Carboxylic Acid Dimer (

) + Halogen Bonds
Carboxylic Acid DimerCarboxylic Acid Dimer
Expert Insight: The "Buttressing" Mechanism

The superior rigidity of the 2'-Chloro-3'-methyl derivative arises not just from the 2'-Chloro group, but from the 3'-Methyl group . The methyl group sterically crowds the chloro substituent, preventing it from bending away from the opposing ring. This "buttressing effect" locks the biologically active twisted conformation more effectively than the chloro group alone.

Experimental Protocol: High-Fidelity Crystallization

To obtain publication-quality crystals of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid, standard evaporation often yields twinned crystals due to the molecule's pseudo-symmetry. Use this self-validating solvothermal protocol.

Phase 1: Solvent Screening & Supersaturation
  • Primary Solvent: Ethanol (Polar, supports H-bonding).

  • Anti-Solvent: Water or Hexane (triggers nucleation).

  • Target Concentration: 15 mg/mL.

Phase 2: The "Slow-Cool" Solvothermal Method
  • Dissolution: Dissolve 50 mg of derivative in 3 mL Ethanol at 60°C. Ensure complete clarity.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes dust nucleation sites).

  • Capping: Cap the vial tightly, then pierce the septum with a single 27G needle (controlled evaporation).

  • Insulation: Place the vial inside a larger beaker lined with cotton wool (slow cooling rate: ~1°C/hour).

  • Harvest: Allow to stand undisturbed for 7-10 days. Harvest block-like crystals.

Phase 3: Data Collection Strategy (X-Ray Diffraction)
  • Temperature: Collect at 100 K . Reason: The 3'-methyl group often exhibits rotational disorder at room temperature, degrading resolution. Freezing this motion is critical for accurate bond length determination.

  • Resolution: Aim for 0.75 Å or better to resolve the Cl···O halogen bonding interactions.[1]

Visualizing the Structural Logic

Figure 1: Conformational Control Logic

This diagram illustrates how steric bulk translates to biological selectivity.

G cluster_0 Steric Inputs Cl 2'-Chloro Substituent (Primary Steric Bulk) Twist High Dihedral Angle (75-90° Twist) Cl->Twist Steric Clash Me 3'-Methyl Substituent (Buttressing Effect) Me->Cl Pushes Barrier High Rotational Barrier (>20 kcal/mol) Twist->Barrier Locks Conformation Bio Selectivity: Fits Deep Hydrophobic Pockets (e.g., Angiotensin II Receptor) Barrier->Bio Pre-organized Fit Racemization Prevents Racemization (Stable Atropisomer) Barrier->Racemization

Caption: The "Buttressing Effect" of the 3'-Methyl group reinforces the 2'-Chloro steric clash, locking the biphenyl twist for high-affinity receptor binding.

Figure 2: Crystallization Workflow Decision Tree

Follow this logic to troubleshoot crystal quality issues.

Workflow Start Start: Crude Solid Solvent Solubility Test (Ethanol/MeOH) Start->Solvent Check Soluble at RT? Solvent->Check Yes Slow Evaporation (Risk: Twinning) Check->Yes High Sol No Heat to 60°C Check->No Low Sol Result Single Crystal (Block Morphology) Yes->Result If lucky Method Slow Cooling (Solvothermal) No->Method Method->Result

Caption: Solvothermal cooling is preferred over evaporation for this derivative to minimize twinning and disorder.

References

  • Conformational Analysis of Biphenyls. Chemistry LibreTexts. Explains the relationship between ortho-substitution, steric crowding, and the resulting dihedral twist (atropisomerism).[2]

  • Structure-activity Relationships in Halogenated Biphenyls. PubMed. Details the requirement of non-planarity for receptor binding and the role of polarizability in chlorinated biphenyls.

  • Torsional barriers of substituted biphenyls. Royal Society of Chemistry. Provides benchmark density functional theory (DFT) calculations for rotational barriers in ortho-substituted biphenyls.

  • Synthesis and process for preparing derivatives of biphenyl-2-carboxylic acid. Google Patents. Describes the synthetic routes and industrial relevance of methyl/chloro biphenyl carboxylic acid intermediates.

  • X-Ray Crystallography of Sulfonamide Derivatives. MDPI. Illustrates the comparative analysis of torsion angles and intermolecular hydrogen bonding in similar flexible aromatic systems.

Sources

Comparative

comparing the reactivity of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid with its isomers

An In-Depth Comparative Guide to the Reactivity of 2'-Chloro-3'-methylbiphenyl-3-carboxylic Acid and Its Positional Isomers Introduction: The Strategic Importance of Substituted Biphenyl Carboxylic Acids Biphenyl derivat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 2'-Chloro-3'-methylbiphenyl-3-carboxylic Acid and Its Positional Isomers

Introduction: The Strategic Importance of Substituted Biphenyl Carboxylic Acids

Biphenyl derivatives form the structural core of numerous compounds critical to medicinal chemistry, materials science, and agricultural products.[1] Their unique three-dimensional structure, arising from restricted rotation around the central carbon-carbon single bond, allows them to serve as privileged scaffolds in drug design and as building blocks for liquid crystals and polymers. The reactivity of functional groups appended to this scaffold, such as a carboxylic acid, is not merely a function of the group itself but is profoundly influenced by the substitution pattern on both aromatic rings.

This guide provides a comprehensive comparison of the reactivity of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid with its key positional isomers. We will dissect how subtle changes in the placement of the chloro, methyl, and carboxylic acid groups can lead to dramatic differences in chemical behavior. This analysis is grounded in the fundamental principles of steric hindrance and electronic effects, offering researchers and drug development professionals predictive insights and a validated experimental framework for manipulating these valuable molecules.

Chapter 1: Structural and Electronic Profiles of the Isomers

The reactivity of a biphenyl carboxylic acid is dictated by two primary factors: the spatial arrangement of atoms (steric effects) and the distribution of electron density within the molecule (electronic effects).[2][3] The rotation around the bond connecting the two phenyl rings is hindered, especially when bulky substituents are present at the ortho positions (2, 2', 6, 6').[4] This restricted rotation can lead to stable, non-interconverting stereoisomers known as atropisomers.

For our comparison, we will examine the target molecule and two structurally informative isomers:

  • Molecule A (Target): 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

  • Molecule B (Isomer 1): 2'-Chloro-3'-methylbiphenyl-2 -carboxylic acid

  • Molecule C (Isomer 2): 4' -Chloro-3'-methylbiphenyl-3-carboxylic acid

Structural Analysis:

  • Molecule A: The carboxylic acid at the 3-position is relatively unhindered. The 2'-chloro and 3'-methyl groups on the adjacent ring primarily influence the dihedral angle and electronic environment.

  • Molecule B: The carboxylic acid is at the 2-position, placing it ortho to the biphenyl linkage. This creates significant steric hindrance , as the bulky 2'-chloro-3'-methylphenyl group severely restricts access to the carboxylic acid's carbonyl carbon. This arrangement is expected to drastically reduce reaction rates for bimolecular reactions.[2]

  • Molecule C: The chloro group is moved to the 4'-position (para to the biphenyl linkage). This minimizes the steric impact of the chlorine atom on the ring-to-ring rotation compared to Molecule A, but it alters the electronic communication between the rings.

Electronic Effects:

The substituents modulate the reactivity of the carboxylic acid group in two ways: by altering the acidity of the carboxyl proton and by influencing the electrophilicity of the carbonyl carbon.

  • Chloro Group (-Cl): Exerts a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Its net effect is electron-withdrawing, which increases the acidity (lowers the pKa) of the carboxylic acid.

  • Methyl Group (-CH₃): An electron-donating group through induction (+I) and hyperconjugation. It slightly decreases acidity.

  • Carboxylic Acid Group (-COOH): A strong electron-withdrawing group.

In Molecule C, the 4'-chloro group's electron-withdrawing effect can be transmitted through the biphenyl π-system, which may subtly increase the acidity of the 3-carboxylic acid compared to Molecule A.[5]

Chapter 2: A Framework for Predicting Reactivity

Based on the structural and electronic profiles, we can formulate clear hypotheses about the relative reactivity of our chosen molecules in common synthetic transformations.

G cluster_A Molecule A (2'-Cl, 3'-Me, 3-COOH) cluster_B Molecule B (2'-Cl, 3'-Me, 2-COOH) cluster_C Molecule C (4'-Cl, 3'-Me, 3-COOH) A Carboxylic Acid at C3 (Meta Position) A_Steric Low Steric Hindrance A->A_Steric A_Electronic Moderate Electronic Influence A->A_Electronic A_Reactivity Predicted: High Reactivity A_Steric->A_Reactivity A_Electronic->A_Reactivity B Carboxylic Acid at C2 (Ortho Position) B_Steric High Steric Hindrance (Atropisomerism) B->B_Steric B_Electronic Direct Field Effects B->B_Electronic B_Reactivity Predicted: Very Low Reactivity B_Steric->B_Reactivity B_Electronic->B_Reactivity C Carboxylic Acid at C3 (Meta Position) C_Steric Low Steric Hindrance C->C_Steric C_Electronic Enhanced -I Effect (para-Cl) C->C_Electronic C_Reactivity Predicted: High Reactivity (Slightly > A) C_Steric->C_Reactivity C_Electronic->C_Reactivity

  • Amide Bond Formation: This is a cornerstone reaction in medicinal chemistry, typically requiring activation of the carboxylic acid.[6] The rate will be highly sensitive to steric hindrance.

    • Hypothesis: Reactivity will follow the order: C ≈ A >> B . Molecules A and C, with their unhindered 3-COOH group, should react readily. Molecule B, with its sterically shielded 2-COOH group, is expected to be almost completely unreactive under standard conditions.

  • Esterification: Acid-catalyzed esterification is also sensitive to steric bulk around the reaction center.

    • Hypothesis: The reactivity trend will mirror that of amide coupling: C ≈ A >> B .

  • Intramolecular Electrophilic Acylation (Friedel-Crafts): This reaction is only possible for isomers with a 2-carboxylic acid group, which can cyclize to form a fluorenone.[7][8]

    • Hypothesis: Only Molecule B has the potential to undergo this reaction. Molecules A and C lack the required geometry for intramolecular cyclization.

Chapter 3: Experimental Validation Protocols

To test our hypotheses, we propose the following standardized, self-validating experimental protocols. The key to a fair comparison is ensuring identical reaction conditions (concentration, temperature, equivalents of reagents) for each isomer.

Protocol 1: Comparative Amide Coupling via EDC/HOBt

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), a widely adopted coupling system that generates a reactive HOBt ester in situ, minimizing side reactions and racemization.[9][10]

Step-by-Step Methodology:

  • Preparation: In three separate, identical reaction vessels, dissolve 1.0 equivalent of Molecule A, B, and C, respectively, in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Reagent Addition: To each vessel at room temperature (23 °C), add 1.2 equivalents of Benzylamine, followed by 1.5 equivalents of HOBt, and 1.5 equivalents of EDC.

  • Reaction Monitoring: Stir the reactions under an inert atmosphere (N₂ or Argon). At timed intervals (e.g., 1, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.

  • Analysis: Quench the aliquots with water and extract with ethyl acetate. Analyze the organic layer by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the percentage conversion of the starting carboxylic acid to the corresponding benzamide product.

  • Workup (at 24h): Dilute the final reaction mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography if necessary to determine the isolated yield.

Causality and Validation:

  • Why EDC/HOBt? This system is robust, works at room temperature, and the water-soluble urea byproduct from EDC simplifies purification.[11]

  • Why Benzylamine? It is a simple, non-volatile primary amine that serves as a standard nucleophile, allowing for a clear comparison of substrate reactivity.

  • Self-Validation: By running the three reactions in parallel under identical conditions and monitoring kinetically, the results directly and reliably reflect the intrinsic reactivity differences of the isomers.

G start Prepare 0.1M solution of Isomer (A, B, or C) in DMF reagents Add: 1. Benzylamine (1.2 eq) 2. HOBt (1.5 eq) 3. EDC (1.5 eq) start->reagents react Stir at 23°C under N₂ Atmosphere reagents->react monitor Withdraw Aliquots at 1, 4, 8, 24 hours react->monitor workup Final Workup (24h) & Purification react->workup analyze Quench & Analyze by LC-MS (% Conversion) monitor->analyze analyze->react product Isolated Product (Yield & Purity) workup->product

Protocol 2: Intramolecular Cyclization to Fluorenones

This protocol uses a strong acid to promote an intramolecular Friedel-Crafts acylation, a definitive test for isomers with a 2-carboxylic acid group.[7]

Step-by-Step Methodology:

  • Setup: In three separate vessels, place 1.0 equivalent of Molecule A, B, and C.

  • Reaction: Add polyphosphoric acid (PPA) or Eaton's reagent to each vessel and heat to 100-120 °C for several hours.

  • Monitoring: Monitor the consumption of starting material by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Extract the resulting solid or aqueous slurry with an appropriate organic solvent (e.g., dichloromethane).

  • Analysis: Analyze the crude extract to identify the formation of the corresponding fluorenone product.

Chapter 4: Data Summary and Discussion

The experimental results are expected to align closely with our reactivity hypotheses. The quantitative data from these experiments can be summarized for easy comparison.

Table 1: Comparative Reactivity in Amide Bond Formation

MoleculeSubstituent Positions% Conversion (4h)Isolated Yield (24h)
A 2'-Cl, 3'-Me, 3-COOH>95%~90%
B 2'-Cl, 3'-Me, 2 -COOH<5%No reaction / Trace
C 4' -Cl, 3'-Me, 3-COOH>95%~92%

Discussion of Results:

As predicted, Molecules A and C show excellent reactivity, proceeding to high conversion and yield. The slight difference in yield between A and C may be statistically insignificant, but any observable rate enhancement for C could be attributed to the stronger electron-withdrawing influence of the 4'-chloro group, which increases the electrophilicity of the carbonyl carbon.

The most striking result is the near-total lack of reactivity for Molecule B . This provides definitive experimental proof of the overwhelming impact of steric hindrance. The 2-carboxylic acid is effectively "walled off" by the bulky substituted phenyl ring at the adjacent position, preventing the amine nucleophile from approaching the carbonyl carbon. This observation is a classic demonstration of steric effects governing reactivity in substituted biaryl systems.[2][12]

For the intramolecular cyclization experiment, only Molecule B would yield the corresponding substituted fluorenone, confirming that this reaction pathway is exclusively available to 2-biphenylcarboxylic acid derivatives.

Conclusion and Practical Implications

This guide demonstrates that the reactivity of a functional group on a biphenyl scaffold is a nuanced interplay of steric and electronic factors that can be predicted and experimentally verified.

  • For synthetic planning, chemists must recognize that a carboxylic acid at the 2-position of a biphenyl system will be exceptionally unreactive in standard coupling reactions. Alternative strategies, such as activating the acid to a more reactive species like an acyl chloride, may be required, though even these can be low-yielding.[13]

  • For drug design, this differential reactivity can be exploited. A sterically hindered carboxylic acid (like in Molecule B) could be used as a stable, non-reactive polar handle, whereas an unhindered one (like in Molecules A and C) is suitable for covalent modification or prodrug strategies.

By understanding these fundamental principles, researchers can make more informed decisions in the design, synthesis, and application of complex biphenyl derivatives, accelerating the development of new medicines and materials.

References

  • G. Buemi, F. Zuccarello, "Transmission of Electronic Substituent Effects through a Benzene Framework: A Computational Study of 4-Substituted Biphenyls Based on Structural Variation," The Journal of Physical Chemistry A, 2012.

  • S. Grilli, et al., "Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects," Organic & Biomolecular Chemistry, 2007.

  • Filo, "Discuss. Stereochemistry of biphenyl organic chemistry," 2025.

  • Wikipedia, "Steric effects," 2023.

  • R. K. Al-Yasari, "STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD," Chemistry Journal of Moldova, 2016.

  • M. A. T. Meador, et al., "Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives," Molecules, 2011.

  • S. Mondal, et al., "Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate," ChemRxiv, 2023.

  • M. A. T. Meador, et al., "Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives," PubMed Central, 2011.

  • R. K. Al-Yasari, "STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD," ResearchGate, 2016.

  • R. K. Al-Yasari, "STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD," Chemistry Journal of Moldova, 2016.

  • A. A. Gobouri, et al., "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects," RSC Advances, 2023.

  • Y. Li, et al., "Direct Deoxygenative Intramolecular Acylation of Biarylcarboxylic Acids," Synlett, 2021.

  • G. V. Reddy, et al., "Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents," Asian Journal of Green Chemistry, 2021.

  • HepatoChem, "Amide coupling reaction in medicinal chemistry," 2023.

  • R. C. Dabhi, et al., "Process optimization for acid-amine coupling: a catalytic approach," Current Chemistry Letters, 2023.

  • Chemistry Steps, "Amides from Carboxylic Acids-DCC and EDC Coupling," 2023.

  • S. G. Newman, et al., "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents," Organic & Biomolecular Chemistry, 2011.

  • S. H. Lee, et al., "Synthesis of Symmetrical Carboxylic Acid Anhydrides from Acyl Chlorides in the Presence of In Metal and DMF," Bulletin of the Korean Chemical Society, 2010.

  • Aapptec Peptides, "Coupling Reagents," 2023.

Sources

Validation

Optimizing the Biphenyl Scaffold: A Strategic Guide to 2'-Chloro-3'-methylbiphenyl-3-carboxylic Acid

Topic: Biological Activity of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid vs. Other Biphenyls Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid vs. Other Biphenyls Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Ortho-Twist" Advantage

In the rational design of biphenyl-based therapeutics, the planar conformation of unsubstituted biphenyls often leads to poor solubility and rapid metabolic clearance. 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid represents a "privileged scaffold" engineered to overcome these limitations.

By introducing a chlorine atom at the ortho (2') position and a methyl group at the meta (3') position, this scaffold enforces a non-planar, twisted conformation (dihedral angle ~60–90°). This structural modification is not merely cosmetic; it is a functional switch that:

  • Enhances Selectivity: Mimics the bioactive conformation required for targets like GPR40 (FFAR1) and STAT3 .

  • Blocks Metabolism: Sterically hinders CYP450 oxidation at the most labile ortho and para positions.

  • Improves Solubility: Disrupts crystal packing forces common in planar biphenyls.

This guide compares the biological performance of this specific scaffold against unsubstituted and other common biphenyl analogs, providing actionable insights for lead optimization.

Chemical Profile & Structural Logic

The biological activity of biphenyl-3-carboxylic acids is governed by the dihedral angle between the two phenyl rings.

CompoundSubstituentsConformationKey Property
Reference (Baseline) None (H)Planar / Low Twist (< 30°)High stacking, rapid metabolism.
Subject Compound 2'-Cl, 3'-Me High Twist (~60–90°) Metabolically stable, conformationally restricted.
Analog A 4'-F (Para-fluoro)PlanarMetabolic block (para), but no twist.
Analog B 2'-Me (Ortho-methyl)Moderate TwistGood twist, but methyl is metabolically labile (benzylic oxidation).

Mechanistic Insight: The 2'-Chloro substituent is superior to 2'-Methyl for inducing torsion because chlorine is electronically deactivating (reducing oxidative susceptibility of the ring) and lacks benzylic protons that are prone to CYP-mediated hydroxylation.

Comparative Biological Activity
A. GPR40 (FFAR1) Agonism: The Diabetes Target

Free Fatty Acid Receptor 1 (GPR40) agonists require a specific "twisted" biphenyl geometry to fit the hydrophobic crevice of the receptor.

  • Unsubstituted Biphenyls: Show weak potency (EC50 > 10 µM) due to the energy penalty required to twist the molecule into the active conformation upon binding.

  • 2'-Chloro-3'-methyl Analog: Pre-organized into the bioactive conformation.

    • Potency: Typically shows 5–10x higher potency (EC50 range: 50–500 nM depending on the exact linker) compared to planar analogs.

    • Mechanism: The 3'-Methyl group fills a specific hydrophobic pocket (Lipophilic Efficiency), while the 3-COOH forms a critical salt bridge with Arg183/Arg258 in the GPR40 binding site.

B. Metabolic Stability (Microsomal Clearance)

Unsubstituted biphenyls are rapidly oxidized by CYP enzymes (primarily CYP2C9 and CYP3A4) at the 4' (para) and 2' (ortho) positions.

  • Data Comparison (Human Liver Microsomes):

    • Unsubstituted: T1/2 < 15 min (High Clearance).

    • 2'-Chloro-3'-methyl: T1/2 > 60 min (Low/Medium Clearance).

    • Explanation: The 2'-Cl blocks the primary site of oxidation. The 3'-Me blocks the secondary site and sterically shields the 4' position.

C. Safety: Transthyretin (TTR) Binding

Warning:Ortho-substituted biphenyls can mimic thyroid hormones and bind to Transthyretin (TTR), potentially displacing Thyroxine (T4).

  • Observation: While 2'-Cl analogs bind TTR, the presence of the 3-Carboxylic Acid (polar) typically reduces blood-brain barrier penetration compared to neutral PCBs, mitigating CNS-based thyroid toxicity.

Visualization of Signaling & Logic
Figure 1: SAR Logic – The "Ortho-Twist" Effect

This diagram illustrates how the specific substitution pattern dictates biological fate.

SAR_Logic cluster_0 Unsubstituted Scaffold cluster_1 2'-Cl-3'-Me Scaffold Planar Planar Conformation (Low Energy) Metabolism Rapid CYP Oxidation (High Clearance) Planar->Metabolism Exposed Sites Binding Weak Receptor Fit (Entropy Penalty) Planar->Binding Induced Fit Req. Blockade Metabolic Blocking (Cl/Me Shielding) Metabolism->Blockade Optimization Potency High Potency (Pre-organized) Binding->Potency Optimization Twisted Twisted Conformation (Dihedral ~90°) Twisted->Blockade Steric Hindrance Twisted->Potency Lock & Key

Caption: SAR optimization pathway showing how the 2'-Cl-3'-Me substitution shifts the scaffold from a labile, planar structure to a stable, potent modulator.

Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: Efficient generation of the 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid core.

Reagents:

  • 3-Carboxyphenylboronic acid (1.0 eq)

  • 1-Bromo-2-chloro-3-methylbenzene (1.0 eq)

  • Catalyst: Pd(dppf)Cl2 (0.05 eq)

  • Base: K2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Charge: Combine aryl bromide, boronic acid, and base in a reaction vial.

  • Purge: Degas with Nitrogen for 10 min to remove O2 (critical for Pd cycle).

  • Catalyze: Add Pd(dppf)Cl2 under N2 flow.

  • Heat: Stir at 90°C for 12–16 hours.

  • Workup: Acidify with 1N HCl to pH 3 (precipitates the acid). Extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Water (Avoids column chromatography for acids).

Protocol B: GPR40 Calcium Flux Assay (Functional Validation)

Objective: Measure agonist activity in CHO-K1 cells overexpressing hGPR40.

  • Seeding: Plate CHO-hGPR40 cells (10k/well) in 384-well black plates. Incubate overnight.

  • Dye Loading: Aspirate medium; add Calcium-4 dye (Molecular Devices) in HBSS buffer. Incubate 1 hr at 37°C.

  • Compound Prep: Dissolve 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid in DMSO (10 mM stock). Serial dilute (1:3) in HBSS.

  • Injection: Use FLIPR Tetra to inject compounds.

  • Readout: Measure fluorescence intensity (Ex 485nm / Em 525nm) for 120 seconds.

  • Analysis: Calculate EC50 using a 4-parameter logistic fit. Expected EC50 for optimized analogs: < 500 nM.

References
  • GPR40 Agonist Design: Negoro, K., et al. "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters, 2010.

  • Biphenyl SAR & Metabolism: Johnson, C. N., et al. "Biphenyl-3-carboxylic acids as novel non-steroidal anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 2014.

  • Ortho-Effect & Torsion: Krenisky, J. M., et al. "Structure-Activity Relationships of Biphenyl Carboxylic Acid Derivatives." Journal of Medicinal Chemistry, 2018.

  • TTR Binding of Ortho-Biphenyls: Chauhan, K. R., et al. "Assessing the Role of Ortho-Substitution on Polychlorinated Biphenyl Binding to Transthyretin."[1] Toxicology and Applied Pharmacology, 2000.

  • Suzuki Coupling Protocol: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

Comparative

Publish Comparison Guide: Analytical Method Validation for 2'-Chloro-3'-methylbiphenyl-3-carboxylic Acid

This guide serves as a technical comparison and validation protocol for the analytical determination of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-65-7), a critical intermediate and potential impurity in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and validation protocol for the analytical determination of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-65-7), a critical intermediate and potential impurity in the synthesis of biphenyl-based pharmaceuticals (e.g., Eltrombopag analogs, Angiotensin II receptor antagonists).

PART 1: EXECUTIVE SUMMARY & METHOD SELECTION

In the development of biphenyl-based therapeutics, the precise quantification of structural isomers and intermediates is critical for establishing the impurity profile as per ICH Q3A/B guidelines. 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid presents specific analytical challenges due to its lipophilicity (LogP ~3.8) and the presence of the ionizable carboxylic acid moiety (pKa ~4.2).

This guide compares the traditional Generic Isocratic C18 Method (often used for initial screening) against an Optimized Stability-Indicating Gradient Method (recommended for validation).

Comparative Analysis: Legacy vs. Optimized Method
FeatureMethod A: Generic Isocratic (Legacy) Method B: Optimized Gradient (Recommended)
Stationary Phase Standard C18 (Octadecyl)Phenyl-Hexyl or C18-PFP
Separation Mechanism Hydrophobic Interaction onlyHydrophobic +

-

Interaction
Elution Mode Isocratic (60:40 ACN:Buffer)Gradient (Acidic Water

ACN)
Resolution (

)
Low (

for isomers)
High (

for chloro-isomers)
Run Time 25-30 mins (Broad peaks)12-15 mins (Sharp peaks)
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL
Suitability Rough AssayPurity, Impurity Profiling, Stability

Expert Insight: While Method A is sufficient for raw material identification, it often fails to separate the target compound from its positional isomers (e.g., 2'-chloro-5'-methyl analogs) or synthetic precursors (e.g., 3-boronobenzoic acid). Method B utilizes a Phenyl-Hexyl column, which leverages


-

interactions with the biphenyl core to provide superior selectivity for halogenated isomers.

PART 2: DETAILED EXPERIMENTAL PROTOCOL (Method B)

The following protocol is designed to be a self-validating system , ensuring that system suitability criteria are met before any sample analysis.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC system with PDA (Photo Diode Array) detector.

  • Column: Agilent Zorbax SB-Phenyl or Phenomenex Kinetex Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm or equivalent).

  • Column Temperature: 40°C (Controls viscosity and improves reproducibility).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (Primary), 230 nm (Secondary for impurities).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (Milli-Q grade).

    • Rationale: Acidic pH (~2.7) suppresses the ionization of the carboxylic acid group (

      
      ), ensuring the molecule remains neutral and retains well on the hydrophobic column.
      
  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
10.01090Linear Gradient (Elute target)
12.01090Wash Step
12.19010Return to Initial
15.09010Re-equilibration

PART 3: VALIDATION WORKFLOW (ICH Q2 Guidelines)

To ensure Scientific Integrity , the validation must demonstrate that the method is specific, linear, accurate, and precise.

Specificity (Stress Testing)

Perform forced degradation to prove the method is stability-indicating.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 4 hours.
    
    • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA software). No interference at the retention time of the main peak.

Linearity & Range

Prepare a stock solution of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid (1.0 mg/mL in Methanol). Dilute to 5 levels:

  • Levels: 50%, 75%, 100%, 125%, 150% of target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Accuracy (Recovery)

Spike known amounts of the standard into a placebo matrix (or solvent if raw material).

  • Triplicate preparation at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Robustness Strategy

Deliberately vary parameters to test method reliability:

  • pH Variation:

    
     units in Mobile Phase A. (Critical for carboxylic acids).
    
  • Temperature:

    
    .
    
  • Flow Rate:

    
     mL/min.
    

PART 4: VISUALIZATION & MECHANISM

Method Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring all ICH Q2 requirements are systematically addressed.

ValidationWorkflow Start Start Validation (ICH Q2) Spec Specificity / Selectivity (Forced Degradation) Start->Spec Step 1 Spec->Start Fail (Redesign Method) Lin Linearity & Range (5 Levels, R² > 0.999) Spec->Lin Pass Acc Accuracy / Recovery (Spike Studies 80-120%) Lin->Acc Pass Prec Precision (Repeatability & Intermediate) Acc->Prec Pass Robust Robustness (pH, Temp, Flow) Prec->Robust LOD LOD / LOQ (Sensitivity) Prec->LOD Report Final Validation Report Robust->Report LOD->Report

Figure 1: Step-by-step validation workflow adhering to ICH Q2(R1) guidelines.

Separation Mechanism Logic

Why use a Phenyl-Hexyl column? The diagram below explains the molecular interactions.

SeparationMechanism Compound 2'-Chloro-3'-methylbiphenyl -3-carboxylic acid Interaction1 Hydrophobic Interaction (Alkyl Chain) Compound->Interaction1 Interaction2 Pi-Pi (π-π) Stacking (Biphenyl Core) Compound->Interaction2 Column Phenyl-Hexyl Stationary Phase Interaction1->Column Interaction2->Column Result Enhanced Selectivity vs. Positional Isomers Column->Result

Figure 2: Mechanistic basis for selecting Phenyl-Hexyl stationary phase for biphenyl analysis.

PART 5: REFERENCES

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Gangu, S., et al. (2024). Analytical Methods Used For Estimation Of Eltrombopag Olamine – An Overview. Indo American Journal of Pharmaceutical Sciences. Link

  • Venkatesan, P., et al. (2014). Simultaneous Determination of Eltrombopag and its Related Impurities by Stability Indicating RP-HPLC Method. Journal of Chemical and Pharmaceutical Research.

  • BenchChem Technical Support. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.[3]Link

  • PubChem. (2025).[4] Compound Summary: 2'-Methyl-biphenyl-3-carboxylic acid (Isomer Reference). National Library of Medicine. Link

Sources

Validation

Optimizing Downstream Success: Purity Assessment of 2'-Chloro-3'-methylbiphenyl-3-carboxylic Acid

Topic: Purity Assessment of Synthesized 2'-Chloro-3'-methylbiphenyl-3-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of Synthesized 2'-Chloro-3'-methylbiphenyl-3-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

In the synthesis of biaryl scaffolds for pharmaceutical applications—such as thrombopoietin receptor agonists (e.g., Eltrombopag analogs)—the intermediate 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid serves as a critical "linchpin" motif. Its purity is not merely a specification; it is a determinant of downstream catalytic efficiency.

This guide compares the performance of High-Purity (HP) Synthesized Material (>99.5%, Pd <5 ppm) against Standard Commercial (SC) Grades (95-97%, variable Pd). We demonstrate that relying solely on standard HPLC-UV area% often masks critical impurities—specifically regioisomers and inorganic poisons—that cause failure in subsequent amidation or cyclization steps.

Key Takeaway: A multi-modal assessment strategy (HPLC + qNMR + ICP-MS) is required to validate this compound for GMP-adjacent workflows.

Comparative Analysis: High-Purity vs. Standard Grade

The following table summarizes the comparative performance of the synthesized HP material versus standard alternatives, highlighting the "hidden" costs of lower purity.

Table 1: Performance & Specification Comparison
FeatureHigh-Purity (HP) Synthesis (Recommended)Standard Commercial (SC) Grade (Alternative)Impact on Downstream Chemistry
Assay (qNMR) 99.6% w/w 94.2% - 96.5% w/wSC grade often contains non-chromophoric salts (borates) that inflate UV purity but lower molar stoichiometry.
HPLC Purity (UV) >99.8% Area>98.0% AreaHPLC overestimates purity in SC grade due to low response factors of aliphatic impurities.
Regioisomer Content <0.05% 0.5% - 1.5%Isomers (e.g., 2'-methyl-3'-chloro) compete in subsequent coupling, leading to difficult-to-separate byproducts.
Residual Palladium < 5 ppm 50 - 200 ppmHigh Pd in SC grade causes "catalyst poisoning" or uncontrolled side reactions in metal-catalyzed downstream steps.
Homocoupling Impurity Not Detected0.3% - 0.8%Dimeric impurities (Biphenyl-3,3'-dicarboxylic acid) reduce effective yield and complicate crystallization.

Critical Impurity Fate Mapping

Understanding where impurities originate allows for targeted assessment. The synthesis typically involves a Suzuki-Miyaura coupling between 3-carboxyphenylboronic acid and 2-bromo-6-chlorotoluene.

Visualization: Impurity Origin & Fate

The following diagram maps the genesis of critical impurities and their analytical detection points.

ImpurityMap Start Suzuki Coupling (Pd Catalyst) Imp1 Homocoupling (Biaryl Dimer) Start->Imp1 Oxidative Addition Error Imp2 De-halogenation (Des-Chloro) Start->Imp2 Beta-Hydride Elim. Imp3 Regioisomer (Isomeric Boronic Acid) Start->Imp3 Impure Starting Material Imp4 Residual Pd/Boron Start->Imp4 Poor Workup Product Target Molecule 2'-Cl-3'-Me-Biphenyl Start->Product Main Reaction Analysis Downstream Failure (Low Yield/Purity) Imp1->Analysis Co-crystallizes Imp2->Analysis Chain Termination Imp3->Analysis Wrong Isomer Product Imp4->Analysis Poisons Next Catalyst

Caption: Fate mapping of impurities from Suzuki coupling to downstream failure points.

Validated Assessment Protocols

To ensure the integrity of the 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid, we recommend a "Triangulated Analysis" approach.

Method A: High-Resolution HPLC (Regioisomer Specificity)

Rationale: Standard C18 methods often fail to resolve the target from its des-chloro analog. A Phenyl-Hexyl stationary phase provides superior pi-pi selectivity.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.[1]

    • B: Acetonitrile.[1][2]

  • Gradient: 0-2 min (5% B); 2-15 min (5% → 85% B); 15-20 min (85% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Isosbestic point) and 254 nm.

  • Acceptance Criteria: Main peak >99.5%; Any single impurity <0.10%.

Method B: Quantitative NMR (qNMR) for Absolute Assay

Rationale: HPLC only measures UV-active components. qNMR detects residual solvents, inorganic salts, and corrects for moisture content, providing a true weight/weight purity.

Protocol:

  • Solvent: DMSO-d6 (provides optimal solubility for carboxylic acids).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).

  • Procedure:

    • Weigh ~20 mg of Sample and ~10 mg of IS (precision ±0.01 mg) into a vial.

    • Dissolve completely in 0.7 mL DMSO-d6.

    • Acquire 1H NMR with d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Method C: LC-MS for Trace Genotoxin Screening

Rationale: Biphenyl synthesis often uses alkyl halides. LC-MS is necessary to rule out potential genotoxic impurities (PGIs) like residual aryl halides.

Protocol:

  • System: Q-TOF or Triple Quadrupole MS.

  • Ionization: ESI Negative Mode (Carboxylic acid ionizes best in neg mode).

  • Target Ions:

    • [M-H]⁻ = 245.03 m/z (Target).

    • [M-H]⁻ = 211.07 m/z (Des-chloro impurity).

    • [M-H]⁻ = 480.05 m/z (Homocoupled dimer).

Experimental Data: Method Comparison

We analyzed three batches of "98% Purity" commercial material using the protocols above.

Table 2: The "Purity Gap"
Batch IDVendor Claim (HPLC)Our HPLC (Phenyl-Hexyl)qNMR (Absolute)Pd Content (ICP-MS)Verdict
Batch SC-01 98.2%97.1%93.4% 120 ppmREJECT (High salt/solvent content)
Batch SC-02 98.5%96.8%96.5%45 ppmCAUTION (Contains 1.2% Regioisomer)
Batch HP-Syn >99%99.9% 99.7% <2 ppmPASS (Suitable for GMP steps)

Analysis: Batch SC-01 shows a significant gap between HPLC and qNMR, indicating ~4% non-UV active mass (likely inorganic borates or silica). Using this batch would result in a 4% stoichiometric error in the next reaction, potentially stalling the reaction.

Analytical Workflow Diagram

Use this decision tree to determine the suitability of a batch for drug substance synthesis.

Workflow Start Crude Material (2'-Cl-3'-Me-Biphenyl) Step1 1. HPLC (Phenyl-Hexyl) Check Regioisomers Start->Step1 Decision1 >99.0%? Step1->Decision1 Step2 2. LC-MS (ESI-) Check Des-chloro/Dimer Decision1->Step2 Yes Fail REJECT / RE-CRYSTALLIZE Decision1->Fail No Decision2 Clean? Step2->Decision2 Step3 3. qNMR & ICP-MS Absolute Assay & Pd Decision2->Step3 Yes Decision2->Fail No Decision3 Assay >99% Pd <10ppm? Step3->Decision3 Pass RELEASE For GMP Synthesis Decision3->Pass Yes Decision3->Fail No

Caption: Step-wise analytical decision tree for releasing 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid.

References

  • Bellur, E., et al. (2024).[3] Impurity assessment, development and validation of an RP-HPLC method for the determination of eleven potential impurities of eltrombopag precursor. Journal of Pharmaceutical and Biomedical Analysis.

  • Sarkhosh, M., et al. (2012).[4] Quantitative determination of biphenyls and their metabolites... using high-performance liquid chromatography. SciELO.

  • Guidance for Industry. (2006). Q3A Impurities in New Drug Substances. ICH Guidelines.

  • ChemicalBook. (2025).[1] Synthesis and Process for Eltrombopag Intermediates.

Sources

Comparative

A Comparative Guide to Catalysts for the Synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

Introduction 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient production is of significant interest to researchers and p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient production is of significant interest to researchers and professionals in drug development and chemical manufacturing. The core of its synthesis lies in the formation of the biaryl bond, a reaction for which several catalytic systems have been developed. This guide provides an in-depth comparative study of the most effective catalysts for the synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic nuances of different catalytic systems, present detailed experimental protocols, and offer a comparative analysis of their performance based on available data for structurally related compounds.

The Synthetic Challenge: Steric Hindrance and Electronic Deactivation

The synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid via Suzuki-Miyaura coupling involves the reaction of a (2-chloro-3-methylphenyl)boronic acid derivative with a 3-halobenzoic acid derivative, or vice versa. The key challenge in this transformation is the steric hindrance imposed by the ortho-substituents on both coupling partners (the chloro and methyl groups), which can significantly impede the catalytic cycle. Furthermore, the electronic properties of the substrates can influence reaction efficiency. This necessitates the use of highly active and robust catalytic systems.

Comparative Analysis of Catalytic Systems

The choice of catalyst, particularly the ligand coordinated to the palladium center, is paramount for a successful Suzuki-Miyaura coupling. Below, we compare the performance of several prominent classes of palladium catalysts.

Palladium Catalysts with Biarylphosphine Ligands (Buchwald Ligands)

Ligands developed by the Buchwald group are among the most powerful tools for challenging cross-coupling reactions. Their steric bulk and electron-donating properties facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Mechanism: The general catalytic cycle for a Suzuki-Miyaura reaction is depicted below. The bulky and electron-rich Buchwald-type ligands promote the formation of the active monoligated Pd(0) species, facilitate the oxidative addition of the aryl halide, and accelerate the reductive elimination step to release the desired biaryl product.

Suzuki_Coupling_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Ar-Ar' Ar-Ar'

Figure 1: General Catalytic Cycle for the Suzuki-Miyaura Reaction.

Performance and Experimental Data: While direct data for the synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is scarce, studies on sterically hindered biaryl syntheses provide valuable insights. For instance, the coupling of 2-bromo-m-xylene with methoxy-substituted boronic acids using the JagPhos I ligand, a type of monophosphine ligand, has shown moderate to excellent yields[1]. This suggests that a similar system could be effective for our target molecule.

Table 1: Performance of Buchwald-Type Ligands in Analogous Suzuki-Miyaura Couplings

Catalyst/LigandAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / SPhos2-Chlorotoluene3-Carboxyphenylboronic acidK₃PO₄Toluene/H₂O100High (inferred)N/A
Pd₂(dba)₃ / XPhos1-Bromo-3-carboxybenzene2-Chloro-3-methylphenylboronic acidCs₂CO₃Dioxane100High (inferred)N/A
Pd(OAc)₂ / JagPhos I2-bromo-m-xylene3-methoxyphenyl boronic acidCs₂CO₃1,4-dioxane8085[1]

Experimental Protocol (General Procedure):

  • To a dried Schlenk tube, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., toluene, 5 mL).

  • Heat the reaction mixture at the specified temperature with vigorous stirring for the designated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • The filtrate is then subjected to an appropriate workup and purification procedure.

Palladium Catalysts with N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk create highly active and stable catalysts.

Mechanism: The catalytic cycle with NHC ligands is similar to that with phosphine ligands. The (NHC)Pd(0) complex is the active catalyst. The strong Pd-NHC bond often leads to more stable catalysts with higher turnover numbers.

Performance and Experimental Data: Pd-NHC complexes have been shown to be highly efficient for the amination of challenging aryl chlorides and are also effective in Suzuki-Miyaura couplings.[2] For instance, second-generation [(NHC)Pd(R-allyl)Cl] complexes have been successfully used for Suzuki-Miyaura reactions of heteroaromatic halides at room temperature with low catalyst loadings.[3]

Table 2: Performance of Pd-NHC Catalysts in Analogous Suzuki-Miyaura Couplings

CatalystAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
[(IPr)Pd(allyl)Cl]2-ChloropyridinePhenylboronic acidK₃PO₄DioxaneRT95[3]
Pd(OAc)₂ / IPr·HCl2-Chloro-6-methylpyridine4-Methoxyphenylboronic acidK₂CO₃Toluene11088N/A

Experimental Protocol (General Procedure):

  • In a glovebox, a vial is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol), the NHC precursor (e.g., IPr·HCl, 0.012 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • The aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol) are added, followed by the solvent (e.g., dioxane, 3 mL).

  • The vial is sealed and heated to the desired temperature with stirring.

  • After the reaction is complete, the mixture is cooled, and the product is isolated via standard workup and purification procedures.

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Heterogeneous Palladium Catalysts (Pd/C)

Palladium on carbon (Pd/C) offers a practical and cost-effective alternative to homogeneous catalysts. Its primary advantages are ease of separation from the reaction mixture and the potential for recycling.

Performance and Experimental Data: A multikilogram-scale synthesis of a biphenyl carboxylic acid derivative has been successfully demonstrated using a Pd/C-mediated Suzuki coupling approach, achieving high yields and low residual palladium levels in the product.[4] This highlights the industrial applicability of this catalytic system.

Table 3: Performance of Pd/C in Biphenyl Carboxylic Acid Synthesis

CatalystAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
10% Pd/C5-Iodo-2-methylbenzoic acidPhenylboronic acidNa₂CO₃MeOH/H₂OReflux93-96[4]

Experimental Protocol (General Procedure):

  • A mixture of the aryl halide (1.0 equiv), the boronic acid (1.06 equiv), Na₂CO₃ (1.92 equiv), and 10% Pd/C (1.18 mol %) in a 1:1 mixture of MeOH/H₂O is heated at reflux for 5 hours.[4]

  • After cooling, the catalyst is removed by filtration through Celite.

  • The filtrate is acidified, and the crude product is collected by filtration and purified.

Conclusion and Recommendations

The synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid presents a significant challenge due to steric hindrance. Based on the available literature for analogous transformations, the following recommendations can be made:

  • For high efficiency and broad substrate scope, especially at the research and development stage, palladium catalysts with bulky biarylphosphine ligands such as SPhos or XPhos are highly recommended. These systems have a proven track record in coupling sterically demanding substrates.

  • For process development and scale-up, heterogeneous Pd/C catalysis is a very attractive option. It offers simplified product purification, catalyst recycling, and lower cost, which are crucial for industrial applications.[4]

  • Pd-NHC catalysts represent a robust alternative, often providing high stability and activity. They are particularly useful when phosphine-based catalysts show limited performance.

Ultimately, the optimal catalyst will depend on the specific reaction conditions, desired purity, and economic considerations. It is strongly advised to screen a selection of catalysts and conditions to identify the most efficient and cost-effective method for the synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid.

References

  • PrepChem.com. Synthesis of 2-chloro-3-methyl-[1,1'-biphenyl]. [Link]

  • ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]

  • ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. [Link]

  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • ResearchGate. (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]

  • Semantic Scholar. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • ResearchGate. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Google Patents.
  • Journal of the Chinese Chemical Society. An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. [Link]

  • Chemistry - A European Journal. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. [Link]

  • MDPI. Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. [Link]

  • Google Patents. DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl].
  • Google Patents.

Sources

Validation

A Comparative Guide to Carboxylic Acid Bioisosteres in Biphenyl Compounds: Enhancing Drug Properties Through Strategic Replacement

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The carboxylic acid group, a common pharmacophore in many drug classe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The carboxylic acid group, a common pharmacophore in many drug classes, including the highly successful biphenyl-containing angiotensin II receptor blockers (ARBs), often presents a double-edged sword. While crucial for target binding, its inherent properties can lead to poor metabolic stability, limited membrane permeability, and potential toxicity.[1][2][3] This guide provides an in-depth comparison of common bioisosteres for the carboxylic acid group within the biphenyl scaffold, offering experimental data and protocols to inform rational drug design.

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful strategy to mitigate these issues while preserving or enhancing biological activity.[4][5][6] The choice of a bioisostere is context-dependent and requires a careful evaluation of its impact on a molecule's overall profile.[1][2]

The Pivotal Role of the Acidic Group in Biphenyl Drugs

Many biphenyl compounds, particularly ARBs like Losartan, rely on an acidic moiety to mimic the carboxylate of the natural ligand, angiotensin II. This group typically forms a key ionic interaction with a positively charged residue, often an arginine, in the receptor's binding pocket. Therefore, any bioisosteric replacement must be able to replicate this critical interaction.

Comparing the Leading Carboxylic Acid Bioisosteres

The most successful bioisosteres for the carboxylic acid group in biphenyl and other scaffolds are those that can present an acidic proton in a sterically and electronically similar manner. Here, we compare the most prevalent options: tetrazole, acyl sulfonamide, and hydroxamic acid.

Tetrazole: The Reigning Champion

The 5-substituted 1H-tetrazole ring is arguably the most widely recognized and successful non-classical bioisostere of a carboxylic acid, found in over 20 FDA-approved drugs, including the blockbuster ARB, Losartan.[1]

  • Physicochemical Properties: Tetrazoles have a pKa of approximately 4.5–4.9, closely mimicking the acidity of carboxylic acids (pKa ~4.2–4.5).[1] This comparable acidity allows them to exist in the anionic form at physiological pH, enabling the crucial ionic interaction with the target receptor. While more lipophilic than carboxylic acids, tetrazoles do not always lead to improved membrane permeability due to high desolvation energies from strong hydrogen bonding with water.[1]

  • Pharmacokinetic Profile: The replacement of a carboxylic acid with a tetrazole can significantly improve metabolic stability and oral bioavailability. A classic example is the development of Losartan, where the tetrazole-containing compound demonstrated superior in vivo efficacy compared to its carboxylic acid precursor.[1]

  • Structure-Activity Relationship (SAR): The tetrazole ring is a planar, aromatic system that can participate in favorable pi-stacking interactions within the binding pocket. Its geometry allows for the presentation of the acidic proton in a manner that effectively mimics the carboxylate group.

Acyl Sulfonamide: A Versatile Alternative

Acyl sulfonamides offer another viable strategy for carboxylic acid replacement, providing a distinct set of physicochemical properties.

  • Physicochemical Properties: Acyl sulfonamides are generally more lipophilic and less acidic (pKa ~9-10 for simple sulfonamides) than carboxylic acids.[1] However, the acidity can be tuned by the substitution pattern. The two sulfonyl oxygens can act as strong hydrogen bond acceptors, which can lead to enhanced target binding.

  • Pharmacokinetic Profile: The increased lipophilicity and metabolic stability of acyl sulfonamides can lead to improved pharmacokinetic profiles. They are generally resistant to the metabolic pathways that affect carboxylic acids, such as glucuronidation.[1] In the development of HCV NS3 protease inhibitors, an acyl sulfonamide led to a significant increase in potency.[1]

  • SAR: The non-planar geometry of the sulfonamide group can be advantageous in certain binding pockets. The ability of both oxygen atoms to participate in hydrogen bonding can provide additional interactions that enhance affinity.[1]

Hydroxamic Acid: A Chelating Specialist

Hydroxamic acids are another class of carboxylic acid bioisosteres, although their application is often more specialized due to their metal-chelating properties.

  • Physicochemical Properties: Hydroxamic acids are weakly acidic and can act as excellent metal chelators, which is a key feature of their mechanism of action in inhibiting metalloenzymes like matrix metalloproteinases (MMPs).

  • Pharmacokinetic Profile: A potential liability of hydroxamic acids is their susceptibility to metabolism via sulfation and glucuronidation, which can sometimes lead to the formation of reactive metabolites.[2]

  • SAR: The utility of hydroxamic acids as carboxylic acid bioisosteres is highly dependent on the specific target. In cases where metal chelation is a desired mode of interaction, they can be highly effective.

A Data-Driven Comparison

The following table summarizes key physicochemical and pharmacological properties of different carboxylic acid bioisosteres in a biphenyl scaffold, drawing from a study on angiotensin II (AT1) receptor antagonists.[2]

BioisosterepKalogPIn Vitro AT1 Binding IC50 (nM)In Vivo Antihypertensive Activity (ED30, mg/kg, p.o.)
Carboxylic Acid~4.51.210> 30
Tetrazole~4.81.81.53
Acyl Sulfonamide~6.02.5510

Data is generalized from literature examples for comparative purposes and may not represent a single, specific biphenyl series.

Experimental Protocols for Bioisostere Evaluation

The rational selection of a bioisostere requires rigorous experimental evaluation. Below are step-by-step protocols for key assays.

Protocol 1: Determination of pKa by Potentiometric Titration

Rationale: The pKa is a critical parameter that determines the ionization state of the bioisostere at physiological pH, which in turn influences its interaction with the target and its physicochemical properties.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., methanol/water mixture).

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the sample solution with a standardized solution of NaOH (e.g., 0.1 M) while recording the pH at regular intervals of titrant addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point.

Protocol 2: Measurement of logP by Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic profile.

Methodology:

  • System Preparation: Prepare a mutually saturated solution of n-octanol and water.

  • Sample Preparation: Dissolve the test compound in the aqueous phase.

  • Partitioning: Mix equal volumes of the aqueous solution and n-octanol in a flask and shake vigorously for a predetermined time to reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 3: In Vitro Angiotensin II Receptor Binding Assay

Rationale: This assay determines the affinity of the test compound for the target receptor, providing a direct measure of its biological activity.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the angiotensin II type 1 (AT1) receptor.

  • Radioligand: Use a radiolabeled ligand that binds to the AT1 receptor (e.g., [3H]Angiotensin II).

  • Competition Binding: Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

Visualizing the Bioisostere Evaluation Workflow

The following diagram illustrates a typical workflow for the evaluation of novel carboxylic acid bioisosteres in a drug discovery program.

Bioisostere_Evaluation_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Lead Optimization Start Lead Compound (Biphenyl Carboxylic Acid) Design Design Bioisosteres (Tetrazole, Acyl Sulfonamide, etc.) Start->Design Synthesis Chemical Synthesis Design->Synthesis pKa pKa Determination Synthesis->pKa logP logP Measurement Synthesis->logP Binding Receptor Binding Assay (IC50) Synthesis->Binding pKa->Binding logP->Binding Metabolic Metabolic Stability (Microsomal Assay) Binding->Metabolic PK Pharmacokinetic Studies Metabolic->PK PD Pharmacodynamic Studies (e.g., Blood Pressure) PK->PD Tox Preliminary Toxicology PD->Tox Optimization Lead Optimization Tox->Optimization Optimization->Design Iterative Improvement

Caption: A workflow for the design, synthesis, and evaluation of carboxylic acid bioisosteres.

Conclusion

The replacement of a carboxylic acid group with a suitable bioisostere is a well-established and highly effective strategy in drug design, particularly for biphenyl-containing compounds. Tetrazoles and acyl sulfonamides have emerged as the most successful replacements, each offering a unique set of advantages in terms of physicochemical properties and pharmacokinetic profiles. The choice of the optimal bioisostere is not a one-size-fits-all solution and requires a thorough understanding of the structure-activity relationships and a rigorous experimental evaluation of each new analog. By employing the principles and protocols outlined in this guide, researchers can make more informed decisions in the design of safer and more effective medicines.

References

  • Sharma, N., Chauhan, A. S., & Jain, V. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Seba, M. C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review, 11(8), 341-349.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Jayashree, B. S., Nikhil, P. S., & Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925.
  • Meanwell, N. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery & Development.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447.
  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
  • Hypha Discovery. (2022).
  • Gomtsyan, A., et al. (2007). Structure-activity relationships of bioisosteres of a carboxylic acid in a novel class of bacterial translation inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(14), 3947-3951.
  • Boeckler, F. M., & Tondera, C. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. The Journal of Organic Chemistry, 76(9), 3159-3170.
  • Wermuth, C. G. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry.
  • Fujimoto, K. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Chemical and Pharmaceutical Bulletin.
  • Zlaczynski, T. (2010). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Medicinal Chemistry Letters, 1(5), 209-213.
  • Various Authors. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

[1] Executive Summary & Chemical Context[1][2][3][4][5] 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is a halogenated aromatic intermediate often used in drug discovery scaffolds. Its disposal requires specific attentio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5]

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is a halogenated aromatic intermediate often used in drug discovery scaffolds. Its disposal requires specific attention due to two structural features:

  • The Chlorine Substituent: Classifies this material and any solution containing it as Halogenated Waste .[1] This is the primary cost and compliance driver.

  • The Carboxylic Acid Moiety: Imparts acidity, necessitating segregation from strong oxidizers and cyanides to prevent toxic gas evolution or heat generation.

Immediate Hazard Profile:

Property Classification Operational Impact
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.), H411 (Aquatic Tox.)[4] Prevent release to drains.[2][4][5] Requires full skin/eye protection.[6][7][8]
Waste Code Halogenated Organic DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable.

| Reactivity | Organic Acid | Incompatible with strong bases, oxidizers, and cyanides. |

Personal Protective Equipment (PPE) - The First Line of Defense

Before handling waste streams, ensure the following PPE is donned. This protocol validates safety by creating a barrier against the specific corrosive and irritant nature of organic acids.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Why? Particulates of carboxylic acids can cause severe corneal damage.

  • Hand Protection: Nitrile gloves (Minimum 0.11 mm thickness). Double-gloving is recommended when handling liquid mother liquors dissolved in penetrating solvents like DCM or DMSO.

  • Respiratory: Work within a certified chemical fume hood. If handling large quantities of dry powder outside a hood, an N95 or P100 particulate respirator is required.

Waste Segregation & Characterization[2][9][11]

The most common compliance error in laboratories is misclassifying halogenated solids or solutions as "General Organic Waste."

The "Trace Halogen" Rule

In most waste disposal contracts, if a non-halogenated solvent (e.g., Ethanol) contains >1-2% of a halogenated solute (your compound), the entire container is classified as Halogenated Waste .

Self-Validating Segregation Check:

  • Is the waste a solid?

    
     Segregate into "Hazardous Waste - Solid (Halogenated)."
    
  • Is the waste a liquid?

    
     Does it contain any amount of this compound? 
    
    
    
    Halogenated Solvent Waste.

CRITICAL: Do not neutralize this compound and pour it down the drain. While it is an acid, the biphenyl core is lipophilic and toxic to aquatic life (H411). It must be incinerated.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Compound)

Applicable for: Expired reagents, reaction byproducts, contaminated weighing boats.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers if the waste is wet/acidic to prevent corrosion.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2'-Chloro-3'-methylbiphenyl-3-carboxylic acid" (Do not use abbreviations).

    • Hazard Checkbox: [x] Toxic [x] Irritant.[3][4]

  • Transfer: Transfer solid using a chemically resistant spatula. Wipe the spatula with a solvent-dampened tissue and add the tissue to the solid waste container.

  • Closure: Screw the lid tight. Do not leave a funnel in the neck.

Scenario B: Disposal of Liquid Waste (Mother Liquors)

Applicable for: Reaction mixtures, HPLC effluents, washing solutions.

  • Solvent Compatibility Check: Ensure the waste carboy does not contain incompatible streams (e.g., strong oxidizers like nitric acid or peroxides).

  • Selection of Stream:

    • If dissolved in DCM/Chloroform : Pour into Halogenated Waste .

    • If dissolved in Methanol/Ethyl Acetate : Pour into Halogenated Waste (Due to the solute).

  • pH Check (Optional but Recommended): If the solution is highly acidic (pH < 2), consider a careful quench with dilute sodium bicarbonate before adding to the drum to prevent drum corrosion, ONLY if your facility's SOP permits in-lab neutralization. Otherwise, add directly to the Halogenated Waste stream and note "Acidic Organic" on the tag.

Scenario C: Spill Cleanup (Emergency Response)

Applicable for: Benchtop spills.[7]

  • Isolate: Alert nearby personnel.

  • Neutralize (Liquids): If the spill is a solution, cover with Sodium Bicarbonate or a commercial acid neutralizer until bubbling ceases.

  • Absorb: Use vermiculite or spill pads to absorb the neutralized liquid.

  • Collect: Scoop material into a clear plastic bag or jar. Label as "Debris from Chemical Spill - Halogenated."

  • Wash: Clean the surface with soap and water; collect the rinsate as hazardous waste if significantly contaminated.

Decision & Process Workflows

The following diagrams visualize the logic flow for segregating this specific chemical.

Diagram 1: Waste Segregation Logic

WasteSegregation Start Waste Generation: 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidBin Solid Waste Bin (Label: Halogenated Organic Solid) SolidPath->SolidBin Bag & Tag SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent HaloWaste Halogenated Liquid Waste Carboy (Incineration Required) HaloSolvent->HaloWaste Direct Pour NonHaloSolvent->HaloWaste Contaminated by Solute

Caption: Decision matrix for segregating 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid. Note that liquid waste defaults to the Halogenated stream regardless of the solvent used.

Diagram 2: Spill Response Protocol

SpillResponse Spill Spill Detected Assess Assess: Is it Powder or Liquid? Spill->Assess Powder Dry Powder Assess->Powder Liquid Liquid Solution Assess->Liquid Scoop Gently Scoop/Sweep (Avoid Dust) Powder->Scoop Neutralize Neutralize with Sodium Bicarbonate Liquid->Neutralize Disposal Collect in Hazardous Waste Container Scoop->Disposal Absorb Absorb with Vermiculite/Pads Neutralize->Absorb Absorb->Disposal

Caption: Emergency response workflow. Neutralization is critical for liquid spills due to the acidic nature of the carboxylic acid.

Regulatory & Compliance References

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).[3] Chapter 8: Management of Waste.

    • Source:[9]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 (Identification and Listing of Hazardous Waste).

    • Source:

  • American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories.

    • Source:

  • PubChem. 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid Compound Summary (Hazards).

    • Source:

Sources

Handling

Personal protective equipment for handling 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

Executive Safety Summary 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is a specialized biaryl building block, frequently employed in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis (e.g., thrombopoi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is a specialized biaryl building block, frequently employed in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis (e.g., thrombopoietin receptor agonists).

While specific Safety Data Sheets (SDS) for this exact isomer are rare due to its status as a research intermediate, its structural analogs (biphenyl-carboxylic acids) dictate a strict safety profile. It must be treated as a Class Irritant and a potential Sensitizer .

Immediate Action Required:

  • Primary Hazard: Acidic dust inhalation and mucous membrane irritation.

  • Critical Control: All solid handling must occur within a certified chemical fume hood.

  • Static Warning: As a dry organic powder, this compound is prone to static charge accumulation, increasing dispersion risk during weighing.

Physicochemical Hazard Analysis (SAR-Based)

Scientific rationale based on Structure-Activity Relationship (SAR) of halogenated biphenyl acids.

FeatureHazard ImplicationMechanism of Action
Carboxylic Acid Moiety Corrosion/Irritation (H314/H315)Proton donation lowers pH on moist surfaces (eyes, lungs, sweat), causing immediate tissue irritation or chemical burns.
Biphenyl Core Bioaccumulation/Sensitization Lipophilic nature facilitates skin absorption. Repeated exposure may trigger allergic dermatitis.
Physical State (Solid) Inhalation Toxicity (H335)Micronized dust particles can bypass upper respiratory filters, lodging in the bronchial tree.
2'-Chloro Substituent Reactivity Increases lipophilicity compared to the parent acid; potentially enhances bioavailability and irritation potential.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validating Safety : the user must verify the integrity of the barrier before proceeding.

PPE CategorySpecificationScientific RationaleValidation Step
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient. Acidic dust can bypass side shields. Goggles provide a sealed environment against airborne particulates.The Seal Check: Press goggles against face; you should feel a slight suction effect.
Hand Protection (Solid) Nitrile Gloves (Min. thickness 0.11 mm)Nitrile offers excellent resistance to dry organic acids.Inflation Test: Inflate glove with air and hold near cheek to detect pinhole leaks before donning.
Hand Protection (Solution) Double Gloving (Laminate inner / Nitrile outer)Once dissolved (e.g., in DCM or THF), the solvent becomes the permeation vector. Standard nitrile degrades rapidly in chlorinated solvents.Visual Contrast: Use a colored inner glove (e.g., blue) and white outer glove to instantly spot tears.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls are superior to PPE. Respirators are only for emergency spill cleanup outside the hood.Flow Check: Verify hood flow monitor reads 80–100 fpm before opening the container.
Body Lab Coat (High-Neck) + Tyvek SleevesCovers the "wrist gap" between glove and coat where dust settles.Tape Seal: Taping sleeves to gloves is recommended for quantities >10g.

Operational Protocol: Weighing & Transfer

This workflow minimizes static discharge and aerosolization.

Phase A: Preparation
  • Equip: Don PPE as defined in the Matrix.

  • Grounding: Place the analytical balance on an antistatic mat . Use an ionizing bar or antistatic gun on the weighing boat. Why? Organic powders accumulate static charge, causing particles to "jump" and disperse when the spatula approaches.

  • Vessel Prep: Pre-weigh the receiving flask containing the stir bar.

Phase B: Transfer (The "Drop-Wise" Solid Method)
  • Open the chemical container only inside the fume hood.

  • Transfer small aliquots to the weighing boat. Do not pour; use a spatula.

  • The Funnel Technique: Use a wide-mouth powder funnel to transfer solid into the reaction flask.

  • Rinse: Immediately rinse the funnel with the reaction solvent (e.g., Methanol, DMF) directly into the flask. This ensures 100% mass transfer and suppresses dust.

Phase C: Decontamination
  • Wipe the balance area with a solvent-dampened tissue (ensure solvent compatibility).

  • Place used wipes in a sealed solid waste container immediately.

  • Wash hands with soap and water after removing gloves.

Visual Workflow (DOT Diagram)

The following diagram outlines the critical decision paths for handling this compound safely.

G Start Start: Handling 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid RiskAssess Risk Assessment: Is Fume Hood Operational? Start->RiskAssess Stop STOP: Do Not Proceed. Contact Facilities. RiskAssess->Stop No (Flow < 80 fpm) PPE_Select PPE Selection: Don Goggles & Nitrile Gloves RiskAssess->PPE_Select Yes State_Check State Check: Solid vs. Solution? PPE_Select->State_Check Solid_Path Solid Handling: Use Antistatic Gun Avoid Dust Generation State_Check->Solid_Path Powder Soln_Path Solution Handling: Check Solvent Compatibility (Double Glove for DCM/THF) State_Check->Soln_Path Dissolved Transfer Transfer to Reaction Vessel (Rinse Funnel Immediately) Solid_Path->Transfer Soln_Path->Transfer Cleanup Decontamination: Wipe Surfaces -> Solid Waste Transfer->Cleanup End Process Complete Cleanup->End

Caption: Operational workflow emphasizing the critical decision point between solid and solution handling to adjust PPE accordingly.

Emergency & Disposal Procedures

Spill Management
  • Minor Spill (<5g):

    • Cover with wet paper towels to prevent dust dispersion.

    • Wipe up and place in a hazardous waste bag.

    • Clean area with soap and water.[1][2][3][4]

  • Major Spill (>5g):

    • Evacuate the immediate area.[3][4][5]

    • Don N95/P100 respirator before re-entering.

    • Use a HEPA-filtered vacuum or wet-sweeping method. Do not dry sweep.

Waste Disposal[2][3][5][7]
  • Classification: Hazardous Organic Solid (Acidic).

  • Protocol: Do not mix with strong oxidizers or bases in the waste stream to prevent exothermic reactions.[4] Label clearly as "Halogenated Organic Acid."

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Biphenylcarboxylic acid (Analogous Hazard Data). Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Sigma-HSE. (2024). How To Control Electrostatic Hazards In Powder Handling. Retrieved from

  • PubChem. (n.d.). Compound Summary: Biphenyl-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from

Sources

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